molecular formula C16H12F5N5O2 B15542504 Tersolisib CAS No. 2883540-92-7

Tersolisib

Cat. No.: B15542504
CAS No.: 2883540-92-7
M. Wt: 401.29 g/mol
InChI Key: LGPNQALKGDDVBD-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tersolisib is an orally bioavailable, brain penetrative, selective inhibitor of the class I phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) catalytic subunit alpha (phosphoinositide 3-kinase alpha;  PIK3CA;  PI3K p110alpha) mutant H1047X, with potential antineoplastic activity. Upon oral administration, this compound selectively targets and allosterically binds to the PIK3CA mutated form PIK3CA H1047X, thereby preventing the activity of the H1047X mutant. This prevents PIK3CA H1047X-mediated activation of the PI3K/Akt (protein kinase B)/mammalian target of rapamycin (mTOR) pathway. This results in both apoptosis and growth inhibition in PIK3CA H1047X mutant-expressing tumor cells. By specifically targeting the PIK3CA H1047X mutation, this compound may be more efficacious and less toxic than other PI3K-alpha inhibitors that are not mutant specific. Dysregulation of the PI3K/Akt/mTOR pathway is often found in solid tumors and results in the promotion of tumor cell growth, survival, and resistance to chemo- and radio-therapy. PIK3CA, one of the most frequently mutated oncogenes, encodes the p110-alpha catalytic subunit of the class I PI3K. This compound is able to penetrate the blood-brain-barrier (BBB).

Properties

CAS No.

2883540-92-7

Molecular Formula

C16H12F5N5O2

Molecular Weight

401.29 g/mol

IUPAC Name

1-(2-aminopyrimidin-5-yl)-3-[(1R)-1-(5,7-difluoro-3-methyl-1-benzofuran-2-yl)-2,2,2-trifluoroethyl]urea

InChI

InChI=1S/C16H12F5N5O2/c1-6-9-2-7(17)3-10(18)12(9)28-11(6)13(16(19,20)21)26-15(27)25-8-4-23-14(22)24-5-8/h2-5,13H,1H3,(H2,22,23,24)(H2,25,26,27)/t13-/m1/s1

InChI Key

LGPNQALKGDDVBD-CYBMUJFWSA-N

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Tersolisib (Inavolisib/GDC-0077) in PIK3CA-Mutated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K), are among the most common oncogenic drivers in solid tumors, particularly in hormone receptor-positive (HR+) breast cancer.[1][2] These mutations lead to constitutive activation of the PI3K/AKT/mTOR signaling pathway, promoting unregulated cell growth, proliferation, and survival.[2][3] Tersolisib (also known as Inavolisib or GDC-0077) is a potent, selective, next-generation PI3Kα inhibitor designed to target this pathway. This guide details its core mechanism of action, supported by preclinical and clinical data, and outlines the standard experimental protocols used for its evaluation.

Core Mechanism of Action

This compound exerts its antitumor effects through a dual mechanism that is highly selective for cancer cells harboring PIK3CA mutations.

  • ATP-Competitive Inhibition: this compound is a potent, ATP-competitive inhibitor of the PI3Kα isoform.[2][4] It binds to the kinase domain, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) into the secondary messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[2][5] This action blocks the recruitment and activation of downstream effectors like AKT and mTOR, thereby inhibiting the entire signaling cascade that is critical for tumor cell growth and survival.[3][5]

  • Selective Degradation of Mutant p110α: A unique and differentiating feature of this compound is its ability to induce the selective, proteasome-dependent degradation of the mutant p110α protein.[1][2][3][4] This effect is not observed on wild-type (WT) p110α, leading to a profound and sustained suppression of oncogenic signaling specifically within cancer cells while sparing normal cells.[2][4] This targeted degradation may contribute to an improved therapeutic index compared to other PI3K inhibitors that do not share this mechanism.[6]

This dual action—direct kinase inhibition and selective mutant protein degradation—results in potent downstream effects, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in PIK3CA-mutant cancer cells.[1][3]

PI3K_Pathway_Inhibition_by_this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3Ka_mut Mutant PI3Kα (p110α) RTK->PI3Ka_mut Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates Degradation Proteasomal Degradation PI3Ka_mut->Degradation This compound This compound (Inavolisib) This compound->PI3Ka_mut Inhibits Kinase Activity This compound->PI3Ka_mut Induces Degradation mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Survival, Proliferation mTOR->Proliferation Promotes

Caption: Mechanism of this compound in PIK3CA-mutated cells.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through extensive preclinical and clinical studies.

Table 1: Preclinical Potency and Selectivity of this compound (GDC-0077)
TargetIC50 (nM)Selectivity vs. Other IsoformsNotes
PI3Kα (p110α) 0.038 >300-fold vs. PI3Kβ, δ, γData from biochemical assays demonstrate high potency against the target isoform.[1][2][4]
PI3Kβ, δ, γ>11.4 (estimated)-Significantly less activity against other Class I PI3K isoforms contributes to a more favorable safety profile.[1][5]
PI3K Family (Class II/III)Not specified>2000-foldHigh selectivity against other related kinases.[2][4]
Table 2: Clinical Efficacy of Inavolisib in PIK3CA-Mutated, HR+/HER2- Advanced Breast Cancer (INAVO120 Trial)
EndpointInavolisib + Palbociclib + FulvestrantPlacebo + Palbociclib + FulvestrantHazard Ratio (HR)
Median Progression-Free Survival (PFS) 15.0 - 17.2 months7.3 months0.42 - 0.43
Objective Response Rate (ORR) 58% - 62.7%25% - 28.0%N/A
Median Overall Survival (OS) 34 months27 months0.67

Note: Data compiled from multiple reports of the INAVO120 Phase III trial results. The combination was granted FDA approval in 2024.[3][7][8][9]

Experimental Protocols

The evaluation of this compound's mechanism of action relies on a series of standardized in vitro and in vivo assays.

In Vitro PI3K Kinase Assay (HTRF)

This assay quantifies the enzymatic activity of PI3K and the inhibitory potency of compounds like this compound.

  • Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the production of PIP3 from the PIP2 substrate. The detection system uses a Europium-labeled anti-PIP3 antibody and a d2-labeled PIP3 tracer. Endogenous PIP3 produced by the kinase reaction competes with the d2-tracer for antibody binding, leading to a decrease in the HTRF signal. Inhibition of PI3K results in less PIP3 production and a higher HTRF signal.[10]

  • Methodology:

    • Compound Plating: Serially diluted this compound (or vehicle control, e.g., DMSO) is dispensed into wells of a 384-well plate.[10]

    • Enzyme Addition: Recombinant human PI3Kα (mutant or WT) is added to the wells.

    • Pre-incubation: The plate is incubated for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[11]

    • Reaction Initiation: A mixture of PIP2 substrate and ATP is added to start the kinase reaction.

    • Incubation: The reaction proceeds for a defined period (e.g., 60 minutes) at room temperature.[10][11]

    • Detection: A solution containing the HTRF detection reagents (Eu³⁺-anti-PIP3 antibody and d2-PIP3 tracer) is added to stop the reaction and initiate detection.

    • Data Analysis: The HTRF signal is read on a compatible plate reader. The percentage of inhibition is calculated relative to controls, and IC50 curves are generated using non-linear regression analysis.[11]

Western Blotting for Pathway Modulation

This technique is used to measure changes in the phosphorylation status of key downstream proteins following treatment with this compound, confirming target engagement and pathway inhibition in cells.

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis. Phospho-specific antibodies are used to detect the activated forms of signaling proteins.

  • Methodology:

    • Cell Culture and Treatment: PIK3CA-mutant cancer cells (e.g., MCF-7, T47D) are seeded and grown to 70-80% confluency. Cells are then treated with various concentrations of this compound or vehicle for a specified time (e.g., 2-4 hours).[10]

    • Lysate Preparation: Cells are washed with cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Lysates are cleared by centrifugation.[10]

    • Protein Quantification: Protein concentration in each lysate is determined using a BCA assay to ensure equal loading.

    • Gel Electrophoresis & Transfer: Equal amounts of protein are separated on an SDS-PAGE gel and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies against key pathway biomarkers such as p-AKT (Ser473), p-S6, p-PRAS40, and total AKT, S6, and Actin (as a loading control).[1][2]

    • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

Cell Viability and Proliferation Assays

These assays measure the effect of this compound on the growth and survival of cancer cell lines.

  • Principle: Assays like CellTiter-Glo® measure the amount of ATP present, which is an indicator of metabolically active, viable cells. Other methods, such as crystal violet staining or alamarBlue, measure cell number or metabolic activity, respectively.[12][13]

  • Methodology (CellTiter-Glo®):

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Drug Treatment: Cells are treated with a range of this compound concentrations for a period of 72 hours or more to assess the impact on proliferation.

    • Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker to induce cell lysis.

    • Signal Measurement: After a brief incubation to stabilize the luminescent signal, the plate is read on a luminometer.

    • Data Analysis: Luminescence values are normalized to vehicle-treated controls, and IC50 values are calculated to determine the concentration of drug required to inhibit cell growth by 50%.

In Vivo Xenograft Efficacy Studies

Animal models are crucial for evaluating the anti-tumor activity of this compound in a physiological context.

  • Principle: Human PIK3CA-mutant cancer cells or patient-derived tumor fragments (PDX) are implanted into immunocompromised mice. Once tumors are established, mice are treated with this compound, and tumor growth is monitored over time.[2][14]

  • Methodology:

    • Cell Implantation: A suspension of cancer cells (e.g., 1 x 10⁷ cells) in a medium like Matrigel is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).[15]

    • Tumor Growth Monitoring: Tumors are measured 2-3 times per week with calipers. Tumor volume is calculated using the formula: (Length × Width²)/2.[14][15]

    • Randomization and Dosing: When tumors reach a specified size (e.g., 150-200 mm³), mice are randomized into treatment and vehicle control groups.[15] this compound is formulated in an appropriate vehicle and administered orally, typically once daily (qd).[1][2]

    • Efficacy and Tolerability Assessment: Tumor volumes and mouse body weights are recorded throughout the study. At the end of the study, tumors are excised and weighed.

    • Data Analysis: Tumor growth inhibition (TGI) is calculated as a percentage relative to the vehicle control group. Pharmacodynamic assessments may be performed on tumor tissue to confirm pathway inhibition (e.g., via Western blot for p-AKT).[1][14]

Preclinical_Workflow A Tier 1: Biochemical Assays B HTRF Kinase Assay (Determine IC50 & Selectivity) A->B C Tier 2: Cellular Assays B->C D Cell Viability Assays (PIK3CA-Mutant vs. WT Lines) C->D E Western Blotting (Confirm p-AKT Inhibition & p110α Degradation) C->E F Tier 3: In Vivo Models D->F E->F G Xenograft / PDX Models (Evaluate TGI & Tolerability) F->G H Pharmacodynamic Analysis (Confirm Target Engagement in Tumors) G->H I Clinical Candidate H->I

Caption: A tiered workflow for preclinical evaluation of PI3K inhibitors.

References

Tersolisib (STX-478): A Deep Dive into its Function and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tersolisib (STX-478) is an orally bioavailable, central nervous system (CNS) penetrant, allosteric inhibitor that selectively targets mutant forms of the phosphoinositide 3-kinase alpha (PI3Kα) enzyme.[1][2] Dysregulation of the PI3K/AKT/mTOR signaling pathway, frequently driven by mutations in the PIK3CA gene (which encodes the p110α catalytic subunit of PI3Kα), is a critical oncogenic driver in a variety of solid tumors.[1] this compound was developed to offer a more precise therapeutic approach by specifically inhibiting these mutant forms of PI3Kα, thereby aiming to enhance anti-tumor efficacy while mitigating the toxicities associated with non-selective PI3K inhibitors.[1][3] This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical evaluation of this compound.

Mechanism of Action: Mutant-Selective Allosteric Inhibition

This compound functions as a highly potent and selective allosteric inhibitor of PI3Kα, demonstrating a strong preference for common helical- and kinase-domain mutations.[4] It binds to a novel, cryptic allosteric pocket on the PI3Kα enzyme, distinct from the ATP-binding site.[5] This allosteric binding is key to its mutant selectivity, which is achieved through differential binding kinetics rather than structural differences in the binding site between wild-type and mutant PI3Kα.[6]

This targeted approach prevents the PI3Kα-mediated conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[7] The subsequent reduction in PIP3 levels leads to decreased activation of the downstream serine/threonine kinase AKT and, consequently, the mTOR pathway.[1] By blocking this signaling cascade in cancer cells with PIK3CA mutations, this compound induces apoptosis and inhibits cell growth.[1] A key advantage of this mutant-selective inhibition is the sparing of wild-type PI3Kα, which is crucial for normal metabolic functions such as insulin (B600854) signaling. This selectivity is expected to reduce side effects like hyperglycemia, a common dose-limiting toxicity of non-selective PI3Kα inhibitors.[2][3]

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the point of intervention by this compound.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3Kα (p110α/p85) RAS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound (STX-478) This compound->PI3K inhibits mutant PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival

Figure 1: PI3K/AKT/mTOR Signaling Pathway and this compound's Point of Inhibition.

Quantitative Data: In Vitro Potency and Selectivity

This compound has demonstrated significant potency against various PI3Kα mutants, particularly those in the kinase domain, with a notable selectivity over the wild-type enzyme.

TargetIC50 (nM)Fold Selectivity (vs. WT)Reference
PI3Kα H1047R (Kinase Domain) 9.414[4][8]
PI3Kα E545K (Helical Domain) 711.8[8]
PI3Kα E542K (Helical Domain) 1131.2[8]
PI3Kα Wild-Type (WT) 1311[8]
Table 1: Biochemical Potency of this compound (STX-478) against PI3Kα Isoforms.

The cellular activity of this compound has been evaluated in various cancer cell lines, showing a correlation between the inhibition of AKT phosphorylation (a downstream marker of PI3K activity) and the inhibition of cell viability.

Cell LinePIK3CA MutationpAKT Inhibition IC50 (nM)Cell Viability GI50 (nM)Reference
MCF10A (isogenic) H1047R~15Not Reported[6]
T47D H1047RNot Reported116[9]
CAL-33 H1047RNot ReportedNot Reported[9]
Table 2: Cellular Activity of this compound (STX-478) in PIK3CA-Mutant Cell Lines.

Preclinical In Vivo Efficacy

In vivo studies using xenograft models of human cancers have demonstrated the anti-tumor activity of this compound.

Xenograft ModelPIK3CA MutationDosing RegimenTumor Growth Inhibition (TGI) / RegressionReference
CAL-33 (Head & Neck) H1047R30, 100 mg/kg, p.o., daily for 28 daysDose-dependent reduction in tumor volume[9]
Various CDX & PDX models Kinase & Helical domain mutations100 mg/kg, p.o., dailySimilar or superior to high-dose alpelisib[10]
Table 3: In Vivo Efficacy of this compound (STX-478) in Xenograft Models.

Experimental Protocols

In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the enzymatic activity of PI3Kα by detecting the production of PIP3.

HTRF_workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection p1 Prepare serial dilutions of this compound r1 Add this compound and PI3Kα enzyme to assay plate p1->r1 p2 Prepare PI3Kα enzyme, PIP2 substrate, and ATP solution p2->r1 r2 Incubate to allow inhibitor binding r1->r2 r3 Initiate reaction by adding PIP2 and ATP r2->r3 r4 Incubate to allow PIP3 production r3->r4 d1 Stop the reaction r4->d1 d2 Add HTRF detection reagents (Europium-labeled anti-PIP3 antibody and d2-labeled PIP3 tracer) d1->d2 d3 Incubate to allow competitive binding d2->d3 d4 Read HTRF signal on a plate reader d3->d4

Figure 2: Workflow for an In Vitro PI3Kα HTRF Kinase Assay.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Assay Plate Preparation: Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add recombinant PI3Kα enzyme (wild-type or mutant) to each well.

  • Pre-incubation: Gently mix and pre-incubate the plate to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the PIP2 substrate and ATP.

  • Incubation: Incubate the plate to allow the enzymatic reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction and add the HTRF detection reagents. The assay principle is based on the competition between the enzymatically produced PIP3 and a d2-labeled PIP3 tracer for binding to a Europium cryptate-labeled anti-PIP3 antibody.

  • Signal Measurement: After incubation, measure the HTRF signal on a compatible plate reader. A high HTRF signal corresponds to low PI3Kα activity (i.e., inhibition).

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.

CTG_workflow cluster_cell_culture Cell Culture and Treatment cluster_assay Assay Procedure c1 Seed cancer cells in a 96-well plate c2 Allow cells to adhere overnight c1->c2 c3 Treat cells with serial dilutions of this compound c2->c3 c4 Incubate for a defined period (e.g., 72 hours) c3->c4 a1 Equilibrate plate to room temperature c4->a1 a2 Add CellTiter-Glo® reagent to each well a1->a2 a3 Mix on an orbital shaker to induce cell lysis a2->a3 a4 Incubate to stabilize luminescent signal a3->a4 a5 Measure luminescence on a plate reader a4->a5

Figure 3: Workflow for a CellTiter-Glo® Cell Viability Assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., T47D) into a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Reagent Addition: Equilibrate the plate to room temperature and add the CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis, followed by a brief incubation at room temperature to stabilize the luminescent signal.

  • Signal Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each concentration of this compound and determine the GI50 (concentration for 50% inhibition of cell growth).

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Xenograft_workflow cluster_tumor_establishment Tumor Establishment cluster_treatment Treatment Phase cluster_endpoint Study Endpoint t1 Implant human cancer cells subcutaneously into immunocompromised mice t2 Monitor mice for tumor formation t1->t2 t3 Measure tumor volume until a target size is reached t2->t3 tr1 Randomize mice into treatment groups t3->tr1 tr2 Administer this compound or vehicle control daily (p.o.) tr1->tr2 tr3 Monitor tumor volume and body weight regularly tr2->tr3 e1 Continue treatment for a defined period (e.g., 28 days) tr3->e1 e2 Euthanize mice and excise tumors e1->e2 e3 Measure final tumor weight and volume e2->e3 e4 Calculate Tumor Growth Inhibition (TGI) e3->e4

Figure 4: Workflow for an In Vivo Xenograft Efficacy Study.

Methodology:

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NSG).

  • Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., CAL-33) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation and measure tumor volume regularly using calipers.

  • Randomization: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound orally (p.o.) at the desired doses (e.g., 30 and 100 mg/kg) daily. The control group receives the vehicle.

  • Efficacy Assessment: Monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight and volume. Calculate the Tumor Growth Inhibition (TGI).

Clinical Development

This compound is currently being evaluated in clinical trials for patients with advanced solid tumors harboring PIK3CA mutations. The Phase 1/2 PIKALO-1 study (NCT05768139) is assessing the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with other anticancer agents.[11][12] Early results have shown promising anti-tumor activity and a favorable safety profile, with an overall response rate (ORR) of 21% across all tumor types and 23% in breast cancer in the Phase 1/2 trial.[13]

Conclusion

This compound (STX-478) is a promising, next-generation, mutant-selective, allosteric PI3Kα inhibitor with a distinct mechanism of action that translates into a potentially improved therapeutic window compared to non-selective inhibitors. Its ability to potently inhibit oncogenic PI3Kα signaling while sparing the wild-type enzyme offers the potential for robust anti-tumor efficacy with reduced metabolic side effects. The preclinical data strongly support its continued clinical development as a targeted therapy for patients with PIK3CA-mutated cancers.

References

Tersolisib: A Technical Guide to a Mutant-Selective PI3Kα Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tersolisib (formerly STX-478) is a next-generation, orally bioavailable, and central nervous system (CNS)-penetrant small molecule that acts as a highly selective, allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα). Developed to specifically target tumors harboring mutations in the PIK3CA gene while sparing the wild-type (WT) enzyme, this compound offers the potential for an improved therapeutic window and a more favorable safety profile compared to earlier generation, non-selective PI3K inhibitors. Dysregulation of the PI3K/AKT/mTOR signaling pathway is a critical driver in numerous solid tumors, and activating mutations in PIK3CA are among the most common oncogenic drivers, particularly in breast, gynecological, and head and neck cancers. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, including its mechanism of action, quantitative efficacy and safety data, and detailed experimental methodologies.

Discovery and Development

This compound was originated by Scorpion Therapeutics, where it was known as STX-478, before being acquired by Eli Lilly and Company. The discovery of this compound stemmed from a comprehensive hit-finding campaign aimed at identifying mutant-selective chemical matter that binds to a previously unknown allosteric site on PI3Kα.[1] This approach was designed to overcome the limitations of existing PI3K inhibitors, which often exhibit dose-limiting toxicities, such as hyperglycemia and rash, due to the inhibition of wild-type PI3Kα in healthy tissues.[1] By selectively targeting the mutant forms of the enzyme, this compound was developed to maximize anti-tumor activity while minimizing off-target effects.[1][2]

The synthesis of this compound (referred to as Compound 80 in the patent literature) is detailed in patent WO2022/265993.[2] The development of this compound has progressed to clinical evaluation in the PIKALO-1 (NCT05768139) and PIKALO-2 Phase 1/2 and Phase 3 trials, respectively, for patients with advanced solid tumors harboring PIK3CA mutations.[3][4]

Mechanism of Action

This compound is an allosteric inhibitor that selectively binds to a cryptic pocket in mutant forms of the p110α catalytic subunit of PI3Kα.[5] This binding prevents the activation of PI3Kα, thereby inhibiting the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The subsequent reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT. By blocking the PI3K/AKT/mTOR signaling cascade, this compound effectively inhibits cell growth, proliferation, and survival in cancer cells that are dependent on this pathway due to activating PIK3CA mutations.[6]

The key innovation of this compound lies in its selectivity for mutant PI3Kα over the wild-type enzyme. This selectivity is particularly pronounced for the common H1047R kinase domain mutation.[7] This specificity is intended to reduce on-target, off-tumor toxicities associated with the inhibition of wild-type PI3Kα, which plays a crucial role in normal metabolic processes, including glucose homeostasis.[8]

PI3K_Pathway cluster_upstream Upstream Activation cluster_pi3k PI3K Inhibition cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) PI3Ka_mut Mutant PI3Kα (p110α) RTK->PI3Ka_mut GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3Ka_mut->PIP3 phosphorylates This compound This compound This compound->PI3Ka_mut PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth

Figure 1: this compound's Mechanism of Action in the PI3K/AKT/mTOR Pathway.

Preclinical Data

Biochemical and Cellular Activity

This compound has demonstrated potent and selective inhibition of mutant PI3Kα in biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) against various PI3Kα isoforms are summarized in Table 1. Notably, this compound exhibits 14-fold greater selectivity for the H1047R mutant over wild-type PI3Kα.[7][8] In cellular assays, this compound selectively inhibited the phosphorylation of AKT (a downstream marker of PI3K activity) in cell lines harboring the H1047R mutation.[2]

TargetIC50 (nmol/L)
PI3Kα H1047R 9.4
PI3Kα E545K 71
PI3Kα E542K 113
PI3Kα Wild-Type 131
Table 1: Biochemical Potency of this compound Against PI3Kα Isoforms.[7][8]
In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in various cell-line derived xenograft (CDX) and patient-derived xenograft (PDX) models. In these preclinical models, this compound demonstrated robust and durable tumor regression, both as a monotherapy and in combination with other standard-of-care agents.[1] The efficacy of this compound was shown to be comparable or superior to the non-selective PI3Kα inhibitor alpelisib, but without the associated metabolic dysfunction.[2]

Xenograft ModelTumor TypePIK3CA MutationTreatmentTumor Growth Inhibition
CAL-33 Head & NeckH1047R30, 100 mg/kg p.o. dailyDose-dependent reduction in tumor volume
Detroit 562 PharyngealH1047RNot specifiedSignificant tumor growth delay
NCI-H1048 LungE545KNot specifiedSignificant tumor growth inhibition
HCC1954 BreastH1047RNot specifiedSignificant tumor growth inhibition
ST1056 (PDX) BreastH1047RNot specifiedTumor regression
ST1799 (PDX) BreastE542K/H1065LNot specifiedTumor regression
ST2652 (PDX) BreastE545KNot specifiedTumor regression
Table 2: In Vivo Efficacy of this compound in Xenograft Models.[1][2][9]
Pharmacokinetics

Preclinical pharmacokinetic studies in mice have shown that this compound has excellent drug-like properties, including oral bioavailability and CNS penetration. The pharmacokinetic profile supports once-daily dosing.[10]

ParameterValueSpecies
Half-life (t1/2) ~60 hoursHuman
Table 3: Pharmacokinetic Parameters of this compound.[10][11][12]

Clinical Development

This compound is being evaluated in the multipart, open-label, Phase 1/2 PIKALO-1 trial (NCT05768139) in patients with advanced solid tumors harboring PIK3CA mutations. Initial results from this trial were presented at the European Society for Medical Oncology (ESMO) Congress 2024.[10][13]

Efficacy

In the PIKALO-1 trial, this compound monotherapy demonstrated promising anti-tumor activity across multiple cancer types.[10][13]

Tumor TypeOverall Response Rate (ORR)
All Solid Tumors 21%
Breast Cancer 23%
Gynecological Cancers 44%
Table 4: Clinical Efficacy of this compound in the PIKALO-1 Trial.[10][13]
Safety and Tolerability

This compound has been generally well-tolerated in the PIKALO-1 trial, with most treatment-related adverse events (TRAEs) being mild-to-moderate and transient. Notably, there have been no Grade ≥ 3 PI3Kα WT toxicity adverse events, such as hyperglycemia, diarrhea, and rash, which are commonly associated with non-selective PI3K inhibitors.[3][10]

Treatment-Related Adverse Event (≥15%)Incidence
Fatigue 30%
Hyperglycemia 23%
Nausea 20%
Diarrhea 15%
Table 5: Common Treatment-Related Adverse Events with this compound.[3][10]

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize this compound.

In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection Enzyme Recombinant PI3Kα (mutant/WT) Incubation Incubate at Room Temperature Enzyme->Incubation Substrate PIP2 Substrate + ATP Substrate->Incubation This compound This compound (serial dilutions) This compound->Incubation ADP_Production ADP Production Incubation->ADP_Production DetectionReagent Add Detection Reagent (e.g., ADP-Glo) Luminescence Measure Luminescence DetectionReagent->Luminescence

Figure 2: Workflow for a typical in vitro kinase assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against different PI3Kα isoforms.

Materials:

  • Recombinant human PI3Kα enzymes (wild-type and mutants)

  • Lipid substrate (e.g., PIP2)

  • Adenosine triphosphate (ATP)

  • This compound

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

  • In a multi-well plate, combine the recombinant PI3Kα enzyme, lipid substrate, and ATP in the assay buffer.

  • Add the diluted this compound or vehicle control to the respective wells.

  • Incubate the plate at room temperature for a specified period to allow the kinase reaction to proceed.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is inversely proportional to the kinase inhibition.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF10A isogenic lines with and without PIK3CA mutations)

  • Complete cell culture medium

  • This compound

  • Viability assay reagent (e.g., MTT or CellTiter-Glo®)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add the viability assay reagent to each well and incubate according to the manufacturer's protocol.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Pathway Inhibition

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection CellTreatment Treat cells with This compound Lysis Cell Lysis & Protein Quantification CellTreatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (e.g., anti-pAKT) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection

Figure 3: General workflow for Western blotting.

Objective: To confirm the inhibition of the PI3K/AKT/mTOR pathway by measuring the phosphorylation status of key downstream proteins.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay reagents

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pAKT (Ser473), anti-total AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat cultured cancer cells with various concentrations of this compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., pAKT).

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell lines or patient-derived tumor fragments

  • This compound formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Implant cancer cells (subcutaneously or orthotopically) or tumor fragments into the mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the mice according to the planned dosing schedule (e.g., once daily by oral gavage).

  • Measure tumor volumes with calipers at regular intervals.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, calculate the tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect.

Conclusion

This compound is a promising, mutant-selective, allosteric inhibitor of PI3Kα that has demonstrated significant preclinical and clinical activity in tumors with PIK3CA mutations. Its ability to spare wild-type PI3Kα translates to a favorable safety profile, potentially overcoming the limitations of previous PI3K inhibitors. The ongoing clinical development of this compound will further elucidate its role in the treatment of a wide range of solid tumors driven by aberrant PI3K signaling. The data presented in this technical guide underscore the potential of this compound to become a valuable targeted therapy for a significant patient population.

References

Tersolisib: A Deep Dive into its Role in the PI3K/Akt/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tersolisib (formerly known as STX-478 and GDC-0084) is a potent, orally bioavailable, and brain-penetrant allosteric inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) enzyme.[1][2][3] It exhibits significant selectivity for mutant forms of PI3Kα, particularly the prevalent H1047R kinase-domain mutation, over the wild-type (WT) enzyme.[4][5][6] This mutant-selective profile is a key differentiator, aiming to widen the therapeutic window by minimizing the metabolic side effects, such as hyperglycemia, that are commonly associated with non-selective PI3Kα inhibitors.[6] By specifically targeting the mutated PI3Kα, this compound effectively downregulates the PI3K/Akt/mTOR signaling pathway, a critical cascade that governs cell growth, proliferation, and survival.[1][3] Dysregulation of this pathway is a frequent oncogenic driver in a variety of solid tumors, making this compound a promising therapeutic agent in oncology, particularly for tumors harboring PIK3CA mutations.[6][7] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.

Introduction to the PI3K/Akt/mTOR Pathway and the Rationale for Targeting Mutant PI3Kα

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[8][9] The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs), which in turn recruit and activate Class IA PI3Ks.[9] The catalytic subunit of PI3Kα, p110α, encoded by the PIK3CA gene, then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[10] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[11] Activated Akt proceeds to phosphorylate a wide range of substrates, including the mammalian target of rapamycin (B549165) (mTOR), which ultimately leads to increased protein synthesis and cell proliferation.[7][11]

Activating mutations in the PIK3CA gene are among the most common genetic alterations in human cancers, occurring in approximately 40% of hormone receptor-positive (HR+)/HER2-negative breast cancers, as well as other solid tumors.[6][12] These mutations lead to constitutive activation of the PI3K pathway, promoting uncontrolled cell growth and survival.[1] The development of PI3K inhibitors has been a key focus in oncology; however, first-generation pan-PI3K inhibitors and isoform-selective inhibitors that also target wild-type PI3Kα have been associated with significant on-target toxicities, such as hyperglycemia and rash, due to the essential role of wild-type PI3Kα in normal glucose homeostasis.[6]

This compound was designed to overcome this limitation by selectively inhibiting mutant forms of PI3Kα.[6] This selectivity is achieved through an allosteric binding mechanism to a novel cryptic pocket on the PI3Kα enzyme, which demonstrates differential binding kinetics between mutant and wild-type forms.[6][13] By sparing the wild-type enzyme, this compound has the potential for a better safety profile and an improved therapeutic index.[5][6]

Mechanism of Action of this compound

This compound functions as a selective, allosteric inhibitor of mutant PI3Kα.[4][5] Its primary mechanism of action involves the following key steps:

  • Selective Binding to Mutant PI3Kα: this compound binds to a novel allosteric site on the PI3Kα enzyme, distinct from the ATP-binding pocket.[13] This binding is more potent and sustained in mutant forms of PI3Kα, such as H1047R, compared to the wild-type enzyme.[6]

  • Inhibition of Kinase Activity: By binding to this allosteric site, this compound induces a conformational change in the enzyme that prevents the phosphorylation of PIP2 to PIP3.[13]

  • Downregulation of the PI3K/Akt/mTOR Pathway: The reduction in PIP3 levels leads to decreased recruitment and activation of Akt.[14] Consequently, the phosphorylation of downstream effectors of Akt, including mTOR and its substrates like the S6 ribosomal protein, is inhibited.[14]

  • Induction of Apoptosis and Inhibition of Cell Proliferation: The suppression of the PI3K/Akt/mTOR pathway ultimately leads to the inhibition of cell cycle progression, a decrease in cell proliferation, and the induction of apoptosis in cancer cells harboring PIK3CA mutations.[1][14]

The following diagram illustrates the mechanism of action of this compound within the PI3K/Akt/mTOR signaling pathway.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K_mut Mutant PI3Kα (e.g., H1047R) RTK->PI3K_mut Activates PIP2 PIP2 PIP3 PIP3 PI3K_mut->PIP3 This compound This compound (STX-478) This compound->PI3K_mut Inhibits PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream Activates Apoptosis Apoptosis mTOR->Apoptosis Inhibits Proliferation Cell Proliferation, Growth, Survival Downstream->Proliferation Promotes

Caption: Mechanism of this compound in the PI3K/Akt/mTOR Pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency of this compound (STX-478)

TargetIC50 (nmol/L)Selectivity (fold) vs. WTReference
PI3Kα H1047R 9.414[5][6]
PI3Kα E545K 71~1.8[6]
PI3Kα E542K 113~1.2[6]
Wild-Type PI3Kα 1311[6]
T47D cell line 116N/A[15]

Table 2: Preclinical In Vivo Efficacy of this compound (GDC-0084)

Xenograft ModelDosingTumor Growth Inhibition (TGI)Reference
U87 (Glioblastoma) Dose-dependentSignificant TGI, with regressions at 17.9 mg/kg[16]
U87 (Orthotopic) Not specified70%[8][17]
GS2 (Glioblastoma, Orthotopic) Not specified40%[8][17]
CAL-33 (Head and Neck) 30, 100 mg/kg, p.o., daily for 28 daysDose-dependent reduction in tumor volume[15]

Table 3: Brain Penetrance of this compound (GDC-0084)

SpeciesTotal Brain-to-Plasma RatioFree Brain-to-Plasma RatioReference
Rat 1.9 - 3.3Not specified[16]
Mouse >10.4[8]
Human >1>0.5[11][18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Western Blot Analysis of PI3K Pathway Inhibition

This protocol describes the detection of changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.

Materials:

  • Cancer cell lines (e.g., with PIK3CA mutations)

  • This compound (STX-478/GDC-0084)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6, anti-total S6, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add chemiluminescent substrate.

  • Detection and Analysis: Visualize protein bands using an imaging system. Quantify band intensities to determine the ratio of phosphorylated to total protein.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • Cancer cell lines

  • This compound

  • 96-well, white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include a vehicle control (DMSO).

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well.

  • Incubation and Signal Reading: Mix on an orbital shaker to induce cell lysis. Incubate at room temperature to stabilize the luminescent signal. Measure luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Model

This protocol outlines the assessment of the anti-tumor activity of this compound in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or NSG mice)

  • Cancer cell line for implantation

  • This compound

  • Vehicle for drug formulation (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size, randomize mice into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle control to the mice daily by oral gavage.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage.

Xenograft_Workflow Implantation Cell Implantation (Subcutaneous) Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Daily Oral Gavage: - this compound Group - Vehicle Control Group Randomization->Treatment Monitoring Regular Monitoring: - Tumor Volume - Body Weight Treatment->Monitoring Endpoint Study Endpoint: - Euthanasia - Tumor Excision and Weighing Monitoring->Endpoint Analysis Data Analysis: - Tumor Growth Inhibition (TGI) Endpoint->Analysis

Caption: Experimental Workflow for an In Vivo Xenograft Study.

Clinical Development

This compound is currently being evaluated in clinical trials for patients with advanced solid tumors harboring PIK3CA mutations.

  • PIKALO-1 (NCT05768139): A Phase 1/2 first-in-human study evaluating this compound as a monotherapy and in combination with other anticancer agents in participants with advanced solid tumors.[12][19][20]

  • PIKALO-2 (NCT07247357): A Phase 3 study of this compound in combination with a CDK4/6 inhibitor and endocrine therapy in adults with HR+, HER2- advanced breast cancer with a PIK3CA mutation who have not received prior treatment for advanced disease.[21][22]

Preliminary results from the PIKALO-1 trial have shown promising anti-tumor activity. In a cohort of 22 breast cancer patients, most of whom had prior CDK4/6 inhibitor treatment, this compound monotherapy resulted in a 23% overall response rate (ORR).[21][22]

Conclusion

This compound is a promising, next-generation, mutant-selective PI3Kα inhibitor with a clear mechanism of action and a strong rationale for its development in PIK3CA-mutated cancers. Its allosteric mode of inhibition and selectivity for mutant over wild-type PI3Kα offer the potential for improved efficacy and a better safety profile compared to earlier generation PI3K inhibitors. The preclinical data demonstrate potent and selective inhibition of the PI3K/Akt/mTOR pathway, leading to significant anti-tumor activity in various cancer models, including those in the brain. Ongoing clinical trials will further elucidate the therapeutic potential of this compound in providing a much-needed targeted therapy option for patients with PIK3CA-mutant solid tumors.

References

Tersolisib: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Tersolisib, also known as STX-478, is an investigational, orally bioavailable, and central nervous system (CNS) penetrant allosteric inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) enzyme.[1][2][3] It is specifically designed to be a mutant-selective inhibitor, targeting oncogenic mutations in the PIK3CA gene, most notably the H1047X substitution, while sparing the wild-type (WT) enzyme.[1][4] This selectivity aims to provide a more favorable therapeutic window and reduce the metabolic side effects often associated with broader PI3K inhibitors.[4][5]

Chemical Structure and Identifiers

This compound is a synthetic organic compound with a complex heterocyclic structure.[3] Its chemical identity is defined by several key identifiers.

IdentifierValueSource
IUPAC Name 1-(2-aminopyrimidin-5-yl)-3-[(1R)-1-(5,7-difluoro-3-methyl-1-benzofuran-2-yl)-2,2,2-trifluoroethyl]urea[6]
Molecular Formula C₁₆H₁₂F₅N₅O₂[2][6]
CAS Number 2883540-92-7[2][6]
SMILES CC1=C(OC2=C1C=C(C=C2F)F)--INVALID-LINK--NC(=O)NC3=CN=C(N=C3)N[6]
InChIKey LGPNQALKGDDVBD-CYBMUJFWSA-N[6][7]
Synonyms STX-478, STX478, LY4064809, AGX9NKC8M9[1][6][8]

Physicochemical and Pharmacological Properties

The physicochemical properties of this compound influence its formulation, delivery, and pharmacokinetic profile. Its pharmacological properties are defined by its potency, selectivity, and mechanism of action.

Physicochemical Properties
PropertyValueSource
Molecular Weight 401.29 g/mol [2][6]
Appearance White to off-white solid[2]
XLogP3-AA 2.5[6]
Hydrogen Bond Donor Count 3[6]
Solubility (in vitro) DMSO: 100 mg/mL (249.20 mM)[2]
Solubility (in vivo) ≥ 6.25 mg/mL (15.57 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2][9]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[2][9]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[2]
Pharmacological Properties

This compound is a potent inhibitor of mutant PI3Kα, demonstrating significant selectivity over the wild-type enzyme. This is crucial for its proposed mechanism of action, which involves targeting cancer cells harboring PIK3CA mutations while minimizing effects on normal cells.

ParameterValueDetailsSource
Target PI3Kα (mutant-selective)Allosteric inhibitor targeting mutations like H1047R/X.[1][4][5]
IC₅₀ (T47D cells) 116 nMAntiproliferative activity in human breast cancer cells (72 hr incubation).[2]
IC₅₀ (PI3Kα H1047R) 9.4 nMPotent inhibition of the common H1047R kinase-domain mutation.[4]
Selectivity ~14-fold greater for mutant PI3Kα over wild-type.Sparing the wild-type form is intended to reduce metabolic dysfunction.[4]
Bioavailability Orally bioavailableSuitable for oral administration in clinical settings.[1]
BBB Penetration CNS-penetrantHas the ability to cross the blood-brain barrier.[1][3]

Mechanism of Action: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[10][11][12] Hyperactivation of this pathway, often driven by mutations in genes like PIK3CA, is a common feature in many cancers.[5][7]

This compound exerts its antineoplastic effects by selectively binding to and inhibiting the activity of mutated PI3Kα, specifically the H1047X mutant form.[1][6] This allosteric inhibition prevents the phosphorylation of PIP2 to PIP3, a crucial step in activating downstream signaling.[11] By blocking this action, this compound effectively suppresses the entire PI3K/AKT/mTOR cascade, leading to the inhibition of tumor cell growth and the induction of apoptosis in cancer cells that carry the PIK3CA H1047X mutation.[1][6]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K_mut Mutant PI3Kα (e.g., H1047R) RTK->PI3K_mut Activates PIP2 PIP2 PI3K_mut->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Survival & Proliferation mTOR->Proliferation Promotes This compound This compound (STX-478) This compound->PI3K_mut Inhibits

This compound's inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

The preclinical evaluation of this compound involved various in vitro and in vivo assays to determine its efficacy and mechanism of action.

In Vitro Antiproliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines, such as T47D (breast cancer) or MCF10A harboring specific PIK3CA mutations, are cultured in appropriate media and conditions.[2]

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound (e.g., 0-10,000 nM).[2][9]

  • Incubation: The treated cells are incubated for a specified period, typically 72 hours, to allow for the compound to exert its effect.[2]

  • Viability Assessment: Cell viability is measured using a luminescent cell viability assay, such as the CellTiter-Glo® assay. This assay quantifies ATP, an indicator of metabolically active cells.[2]

  • Data Analysis: The luminescence data is used to generate dose-response curves, from which the IC₅₀ value is calculated. The IC₅₀ represents the concentration of this compound required to inhibit cell growth by 50%.[13]

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., female BALB/c nude mice) are used to prevent rejection of human tumor cells.[2]

  • Tumor Implantation: Human cancer cells, such as CAL-33 (head and neck squamous cell carcinoma), are implanted subcutaneously into the mice to establish a xenograft tumor model.[2]

  • Treatment Administration: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered orally (p.o.) at various doses (e.g., 30 mg/kg, 100 mg/kg) daily for a defined period (e.g., 28 days).[2]

  • Tumor Measurement: Tumor volume is measured regularly throughout the study to assess the effect of the treatment.

  • Endpoint Analysis: At the end of the study, the dose-dependent reduction in tumor volume is analyzed to determine the in vivo efficacy of this compound.[2]

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start Select Immunocompromised Mice implant Implant Human Cancer Cells (Xenograft) start->implant growth Allow Tumors to Grow to Palpable Size implant->growth randomize Randomize Mice into Groups (Vehicle vs. This compound) growth->randomize administer Administer Daily Oral Doses (e.g., 30, 100 mg/kg) randomize->administer measure Measure Tumor Volume Regularly administer->measure end End of Study (e.g., 28 days) measure->end analyze Analyze Tumor Growth Inhibition end->analyze result Determine In Vivo Efficacy analyze->result

Workflow for an in vivo xenograft efficacy study.

Clinical Development

This compound is currently under investigation in clinical trials for patients with advanced solid tumors.[5][8] The ongoing Phase 1/2 PIKALO-1 study (NCT05768139) is evaluating this compound both as a monotherapy and in combination with other anticancer agents.[5][8][14] Early results in breast cancer patients from this trial have shown promising monotherapy activity.[15]

Furthermore, a Phase 3 trial, PIKALO-2 (NCT07174336), has been initiated to evaluate this compound in combination with endocrine therapy and a CDK4/6 inhibitor for the first-line treatment of ER-positive, HER2-negative advanced breast cancer with a PIK3CA mutation.[7][15] These trials are designed to establish the safety, efficacy, and optimal therapeutic use of this compound in a clinical setting.

Logical_Relationship cluster_targets PI3Kα Enzyme Variants cluster_outcomes Therapeutic Outcomes This compound This compound (STX-478) Mutant Mutant PI3Kα (e.g., H1047R) This compound->Mutant High Affinity (IC₅₀ = 9.4 nM) WT Wild-Type PI3Kα This compound->WT Low Affinity (~14x Weaker) Efficacy Anti-Tumor Efficacy (Growth Inhibition, Apoptosis) Mutant->Efficacy Leads to Safety Improved Safety Profile (Reduced Metabolic Side Effects) WT->Safety Sparing leads to

Logical relationship of this compound's selectivity and outcomes.

References

Tersolisib (STX-478): A Technical Guide for Cancer Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tersolisib (STX-478) is an orally bioavailable, central nervous system (CNS) penetrant, allosteric inhibitor of phosphoinositide 3-kinase alpha (PI3Kα)[1][2][3][4]. It is a next-generation, mutant-selective inhibitor that targets a cryptic pocket near the ATP-binding site of PI3Kα, demonstrating high selectivity for both kinase and helical domain mutations of the PIK3CA gene[1][5][6]. By selectively targeting mutant forms of PI3Kα, this compound aims to provide a wider therapeutic window and a more favorable safety profile compared to non-selective PI3Kα inhibitors, which are often associated with significant side effects like hyperglycemia and rash due to the inhibition of wild-type (WT) PI3Kα.[1][3][5][7]. This guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound functions as a highly potent, mutant-selective, allosteric inhibitor of PI3Kα.[8]. It selectively binds to and inhibits the activity of mutated PI3Kα, a key enzyme in the PI3K/AKT/mTOR signaling pathway.[9]. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[9][10]. By inhibiting the mutated PI3Kα, this compound effectively blocks downstream signaling, leading to the inhibition of tumor cell growth and the induction of apoptosis in cancer cells harboring PIK3CA mutations.[9]. Preclinical studies have shown that this compound has a binding mechanism that favors the mutated protein, which explains its reduced impact on wild-type PI3Kα and, consequently, a better safety profile.[6].

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Ka_mut Mutant PI3Kα RTK->PI3Ka_mut Activation PI3Ka_wt Wild-Type PI3Kα RTK->PI3Ka_wt Activation AKT AKT PI3Ka_mut->AKT PIP2 to PIP3 PI3Ka_wt->AKT PIP2 to PIP3 This compound This compound (STX-478) This compound->PI3Ka_mut Allosteric Inhibition mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Apoptosis Apoptosis mTOR->Apoptosis

Figure 1: this compound's selective inhibition of the PI3K/AKT/mTOR pathway.

Preclinical Data

Biochemical and Cellular Potency

This compound has demonstrated potent and selective inhibition of various PI3Kα mutant forms in biochemical assays.[5]. A key finding is its approximately 14-fold greater selectivity for the H1047R kinase-domain mutation over wild-type PI3Kα.[5][8].

PI3Kα Isoform This compound (STX-478) IC50 (nmol/L) Alpelisib (B612111) IC50 (nmol/L)
H1047R (Kinase Domain Mutant)9.4Not specified as selective
E545K (Helical Domain Mutant)71Not specified as selective
E542K (Helical Domain Mutant)113Not specified as selective
Wild-Type131Not specified as selective
Table 1: Biochemical potency of this compound against common PI3Kα mutations.[5]

In cellular assays, this compound effectively inhibited the proliferation of cancer cell lines with both kinase and helical domain mutations.[5]. Notably, it showed equivalent or superior target engagement in cell lines with kinase-domain mutations compared to alpelisib.[5].

In Vivo Efficacy and Safety

Preclinical studies using human tumor xenograft models have shown that this compound has robust anti-tumor activity.[5]. It demonstrated efficacy similar or superior to high doses of alpelisib in xenografts with both kinase and helical-domain PIK3CA mutations.[5]. A significant advantage of this compound observed in these models is its ability to achieve significant tumor regression without inducing the metabolic dysregulation, such as hyperglycemia, commonly seen with less selective PI3Kα inhibitors.[5][11].

Xenograft Model Treatment Outcome
Kinase-domain mutantThis compoundSignificant antitumor activity
Helical-domain mutantThis compoundSignificant antitumor activity
ER+HER2-This compound + Fulvestrant/CDK4/6 inhibitorsRobust and durable tumor regression
Table 2: Summary of in vivo efficacy of this compound in xenograft models.[5]

Furthermore, this compound is CNS-penetrant, suggesting its potential to treat brain metastases, a common issue in breast cancer and other solid tumors.[6][12].

Clinical Data

The first-in-human Phase 1/2 trial (NCT05768139) evaluated this compound in patients with advanced solid tumors harboring PIK3CA mutations.[3][13][14]. The initial results have been promising, demonstrating a favorable safety profile and encouraging anti-tumor activity.

Safety and Tolerability

This compound was well-tolerated in heavily pre-treated patients, including those with pre-existing diabetes or who were intolerant to other PI3K pathway inhibitors.[3][15]. The most common treatment-related adverse events were generally mild to moderate and included fatigue, hyperglycemia, nausea, and diarrhea.[15]. Importantly, there were no grade ≥3 toxicities typically associated with wild-type PI3Kα inhibition, such as severe hyperglycemia, diarrhea, or rash.[13][15]. The maximum tolerated dose (MTD) was established at 100 mg daily.[3][15].

Efficacy

In the Phase 1 portion of the trial, this compound monotherapy demonstrated notable clinical activity.[13].

Patient Population Overall Response Rate (ORR) Disease Control Rate (DCR)
All PIK3CA-mutant tumors (n=43)21%67%
Hormone receptor-positive breast cancer (n=22)23%68%
Gynecologic tumors (n=9)44%67%
Table 3: Clinical efficacy of this compound monotherapy in a Phase 1 trial.[13]

These early results suggest that this compound has a higher monotherapy ORR compared to historical data for other approved PI3K inhibitors.[13].

Pharmacokinetics

Pharmacokinetic analyses support a once-daily dosing regimen for this compound, with an estimated half-life of approximately 60 hours.[6][16]. At doses of 40 mg and higher, the drug achieved exposures that are several-fold higher than other PI3Kα inhibitors, indicating robust target coverage.[3][16].

Experimental Protocols

In Vitro Biochemical Assay for PI3Kα Inhibition

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against different PI3Kα isoforms.

InVitro_Workflow start Start prepare_reagents Prepare Recombinant PI3Kα Isoforms (WT and Mutants) start->prepare_reagents prepare_inhibitor Prepare Serial Dilutions of this compound start->prepare_inhibitor reaction_setup Set up Kinase Reaction: - PI3Kα enzyme - PIP2 substrate - ATP prepare_reagents->reaction_setup add_inhibitor Add this compound Dilutions prepare_inhibitor->add_inhibitor reaction_setup->add_inhibitor incubation Incubate at Room Temp add_inhibitor->incubation detection Detect PIP3 Production (e.g., ADP-Glo Assay) incubation->detection data_analysis Calculate IC50 Values detection->data_analysis end End data_analysis->end

Figure 2: General workflow for in vitro PI3Kα inhibition assay.

  • Enzyme and Substrate Preparation : Recombinant wild-type and mutant PI3Kα enzymes are purified. The substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a lipid vesicle solution.

  • Inhibitor Preparation : this compound is serially diluted in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction : The reaction is initiated by mixing the PI3Kα enzyme, PIP2 substrate, and ATP in a reaction buffer.

  • Inhibitor Addition : The serially diluted this compound is added to the reaction mixture.

  • Incubation : The reaction is incubated at room temperature to allow for the enzymatic conversion of PIP2 to PIP3.

  • Detection : The amount of ADP produced (correlating with PIP3 production) is quantified using a commercially available kit, such as the ADP-Glo™ Kinase Assay.

  • Data Analysis : The results are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.

In Vivo Xenograft Study

This protocol describes a general methodology for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Cell Line and Animal Model : A human cancer cell line with a known PIK3CA mutation (e.g., T47D for breast cancer) is selected. Female immunodeficient mice (e.g., BALB/c nude) are used.[2].

  • Tumor Implantation : The cancer cells are subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size, and their volume is measured regularly.

  • Treatment Administration : Once tumors reach a predetermined size, mice are randomized into treatment groups. This compound is administered orally once daily at specified doses (e.g., 30 and 100 mg/kg).[2][5].

  • Efficacy Assessment : Tumor volume and body weight are monitored throughout the study.

  • Pharmacodynamic Analysis : At the end of the study, tumors and tissues can be collected for pharmacodynamic analysis, such as Western blotting for pAKT levels, to confirm target engagement.[5].

Western Blotting for pAKT/AKT Suppression

This protocol details the steps for assessing target engagement by measuring the phosphorylation of AKT.

  • Tissue Lysis : Snap-frozen tumor or tissue samples are homogenized in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[5].

  • Protein Quantification : The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting : The membrane is blocked and then incubated with primary antibodies against phosphorylated AKT (pAKT, e.g., at Ser473) and total AKT.[5]. A loading control antibody (e.g., vinculin) is also used.[5].

  • Detection : The membrane is then incubated with corresponding secondary antibodies conjugated to a fluorescent dye (e.g., IRDye).[5].

  • Imaging and Analysis : The protein bands are visualized using an imaging system, and the band intensities are quantified to determine the ratio of pAKT to total AKT.

Conclusion

This compound (STX-478) represents a significant advancement in the targeted therapy of PIK3CA-mutant cancers. Its unique allosteric mechanism of action and high selectivity for mutant PI3Kα translate into a promising efficacy and safety profile, as demonstrated in both preclinical and early clinical studies. By sparing wild-type PI3Kα, this compound has the potential to overcome the dose-limiting toxicities of previous-generation PI3K inhibitors, thereby expanding the therapeutic window for patients. Ongoing and future clinical trials, including combination studies with other standard-of-care agents, will further elucidate the role of this compound in the treatment landscape of various solid tumors.[13][17].

References

Preclinical Efficacy of Tersolisib: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tersolisib (formerly STX-478) is an orally bioavailable, central nervous system (CNS) penetrant, allosteric inhibitor that selectively targets the mutant forms of phosphoinositide 3-kinase alpha (PI3Kα).[1][2] Dysregulation of the PI3K/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a frequent event in human cancers, often driven by activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.[1] this compound has been designed to preferentially inhibit these mutant forms of PI3Kα over the wild-type (WT) enzyme, a strategy aimed at enhancing the therapeutic window by minimizing the on-target toxicities, such as hyperglycemia and rash, that are associated with non-selective PI3Kα inhibitors.[3] This technical guide provides a comprehensive summary of the preclinical studies investigating the efficacy of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

This compound exerts its anti-neoplastic effects by selectively binding to an allosteric pocket within the mutant PI3Kα protein.[1] This binding event inhibits the kinase activity of the mutant enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. This, in turn, dampens the entire PI3K/AKT/mTOR signaling cascade, a critical pathway for cell growth, proliferation, survival, and metabolism.[1] By specifically targeting the mutated PI3Kα, this compound aims to induce apoptosis and inhibit the growth of tumor cells that are dependent on this oncogenic driver.[1]

PI3K_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K_mutant Mutant PI3Kα RTK->PI3K_mutant Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation PI3K_mutant->PIP2 Phosphorylation This compound This compound This compound->PI3K_mutant Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Quantitative Efficacy Data

The preclinical efficacy of this compound has been evaluated through both in vitro and in vivo studies, demonstrating its potent and selective anti-tumor activity.

In Vitro Potency and Selectivity

This compound has shown high potency against cancer cell lines harboring PIK3CA mutations, with significantly greater selectivity for mutant PI3Kα over the wild-type enzyme.

PI3Kα Isoform This compound (STX-478) IC50 (nmol/L) Selectivity (WT/Mutant)
Wild-Type131-
H1047R (Kinase Domain)9.414-fold
E545K (Helical Domain)711.8-fold
E542K (Helical Domain)1131.2-fold
Data sourced from a biochemical assay.[1]
Cell Line Cancer Type PIK3CA Mutation This compound (STX-478) IC50 (nM)
T47DBreast CancerH1047R116
MCF10A (isogenic)Breast EpitheliumH1047RPotent Inhibition
SKBR3Breast CancerWild-TypeLess Potent Inhibition
IC50 values were determined using cell viability assays.[1][2]
In Vivo Anti-Tumor Efficacy

This compound has demonstrated robust and durable tumor regression in various xenograft models of human cancers.

Xenograft Model Cancer Type PIK3CA Mutation Treatment Outcome
CAL-33 (CDX)Head & NeckH1047R30 mg/kg, p.o., daily for 28 daysDose-dependent reduction in tumor volume
CAL-33 (CDX)Head & NeckH1047R100 mg/kg, p.o., daily for 28 daysDose-dependent reduction in tumor volume
GP2d (CDX)Colon Cancer-100 mg/kg, p.o., dailySignificant tumor growth inhibition
Detroit 562 (CDX)Head & NeckH1047R100 mg/kg, p.o., dailySignificant tumor growth inhibition
NCI-H1048 (CDX)Lung CancerH1047R100 mg/kg, p.o., dailySignificant tumor growth inhibition
HCC1954 (CDX)Breast CancerH1047R100 mg/kg, p.o., dailySignificant tumor growth inhibition
ST1056 (PDX)Breast CancerH1047R100 mg/kg, p.o., dailyEfficacious tumor regression
ST1799 (PDX)Breast CancerE542K/H1065L100 mg/kg, p.o., dailyEfficacious tumor regression
ST2652 (PDX)Head & NeckE545K100 mg/kg, p.o., dailyEfficacious tumor regression
CDX: Cell-derived xenograft; PDX: Patient-derived xenograft; p.o.: oral administration.[1][2][4]

Detailed Experimental Protocols

In Vitro Cell Viability Assay (CellTiter-Glo®)

The anti-proliferative activity of this compound was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Plating: Cancer cell lines were seeded in 96-well opaque-walled plates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound (e.g., 0-10,000 nM) for a specified incubation period (e.g., 72 hours).

  • Reagent Preparation and Addition: The CellTiter-Glo® Reagent was prepared according to the manufacturer's instructions. An equal volume of the reagent was added to each well.

  • Lysis and Signal Stabilization: The plates were mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

CellTiterGlo_Workflow start Start plate_cells Plate cells in 96-well plate start->plate_cells add_drug Add serial dilutions of this compound plate_cells->add_drug incubate Incubate for 72 hours add_drug->incubate add_reagent Add CellTiter-Glo® Reagent incubate->add_reagent mix_lyse Mix to induce cell lysis add_reagent->mix_lyse incubate_stabilize Incubate to stabilize luminescent signal mix_lyse->incubate_stabilize read_luminescence Read luminescence incubate_stabilize->read_luminescence analyze_data Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the CellTiter-Glo® cell viability assay.
In Vivo Xenograft Studies

The in vivo efficacy of this compound was evaluated in immunodeficient mice bearing human tumor xenografts.

  • Animal Models: Female BALB/c nude mice were used for the cell-derived xenograft (CDX) models.[2]

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., CAL-33) was subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size. Mice with established tumors were then randomized into treatment and control groups.

  • Drug Administration: this compound was administered orally (p.o.) once daily at specified doses (e.g., 30 and 100 mg/kg) for a defined period (e.g., 28 days). The vehicle used for drug formulation was also administered to the control group.

  • Tumor Volume Measurement: Tumor dimensions were measured regularly (e.g., twice weekly) using calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Monitoring: The body weight and overall health of the animals were monitored throughout the study.

  • Data Analysis: Tumor growth inhibition was calculated by comparing the mean tumor volume of the treated groups to that of the vehicle control group.

Xenograft_Workflow start Start implant_cells Implant tumor cells subcutaneously in mice start->implant_cells tumor_growth Allow tumors to reach palpable size implant_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize administer_drug Administer this compound or vehicle daily (p.o.) randomize->administer_drug measure_tumor Measure tumor volume and body weight regularly administer_drug->measure_tumor analyze_data Analyze tumor growth inhibition measure_tumor->analyze_data end End analyze_data->end

Caption: General workflow for in vivo xenograft efficacy studies.
Western Blot Analysis for Target Engagement

To confirm the mechanism of action, Western blotting was performed to assess the phosphorylation status of AKT, a key downstream effector of PI3K.

  • Cell Lysis: Tumor cells or tissues were lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for phosphorylated AKT (pAKT) and total AKT. A loading control, such as vinculin, was also probed.

  • Detection: After incubation with appropriate secondary antibodies conjugated to a fluorescent dye, the protein bands were visualized and quantified using an imaging system.

  • Analysis: The level of pAKT was normalized to the level of total AKT to determine the extent of target inhibition.

Conclusion

The preclinical data for this compound strongly support its development as a potent and selective inhibitor of mutant PI3Kα. In vitro studies have demonstrated its high potency against cancer cell lines harboring PIK3CA mutations and its selectivity for the mutant enzyme over the wild-type form.[1] Furthermore, in vivo studies in various xenograft models have shown that this compound induces significant and durable tumor regression at well-tolerated doses.[1][2] By selectively targeting the oncogenic driver, this compound has the potential to offer an improved therapeutic window compared to non-selective PI3Kα inhibitors, potentially leading to better efficacy and a more favorable safety profile in patients with PIK3CA-mutated cancers. The robust preclinical efficacy profile of this compound warrants its continued clinical investigation.

References

Navigating the Final Frontier: An In-depth Technical Guide to Tersolisib's Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tersolisib (GSK2126458) is a potent, orally bioavailable inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR), key components of a signaling pathway frequently dysregulated in cancer. Its potential application in the treatment of primary and metastatic brain tumors hinges on its ability to effectively cross the blood-brain barrier (BBB). While direct quantitative in vivo brain-to-plasma concentration ratios for this compound are not extensively available in publicly accessible literature, the U.S. National Cancer Institute notes that this compound is able to penetrate the blood-brain-barrier. This guide provides a comprehensive overview of the current understanding of this compound's BBB penetration, drawing parallels from related PI3K inhibitors, detailing relevant experimental protocols for its assessment, and visualizing the critical signaling pathways it targets within the central nervous system (CNS).

Data Presentation: Quantitative Insights into PI3K Inhibitor BBB Penetration

To provide a framework for understanding the potential BBB penetration of this compound, this section summarizes available quantitative data for other brain-penetrant PI3K inhibitors. These data, obtained from various preclinical and clinical studies, offer valuable benchmarks for what might be expected for this compound.

Drug NameCompound ClassBrain-to-Plasma Ratio (Kp)Unbound Brain-to-Plasma Ratio (Kp,uu)SpeciesReference
Buparlisib (BKM120)Pan-PI3K inhibitor1.5 - 2.0Not ReportedMouse[1]
SAR245408 (XL147)PI3K inhibitor~0.27 (tumor-to-plasma)Not ReportedHuman[2]
SAR245409 (XL765)Dual PI3K/mTOR inhibitor0.38 - 0.40 (tumor-to-plasma)Not ReportedHuman[2]
GNE-317Dual PI3K/mTOR inhibitor~1.00.3Mouse[2]
GDC-0084PI3K inhibitorNot ReportedNot ReportedMouse[3]
PaxalisibPI3K/mTOR inhibitorNot Reported0.31Mouse[4]
DS-7423Dual PI3K/mTOR inhibitor~0.1Not ReportedMouse[5]

Note: The brain-to-plasma ratio (Kp) is a measure of the total drug concentration in the brain relative to the plasma. The unbound brain-to-plasma ratio (Kp,uu) is considered a more accurate predictor of target engagement in the CNS as it accounts for protein binding in both compartments.[3][6]

Experimental Protocols: A Methodological Toolkit for Assessing BBB Penetration

The following protocols provide detailed methodologies for key experiments used to evaluate the BBB penetration of small molecules like this compound.

In Vitro Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA-BBB assay is a high-throughput method to predict passive diffusion across the BBB.

  • Principle: A filter plate with a porous support is coated with a lipid solution (e.g., a mixture of phospholipids (B1166683) in dodecane) to form an artificial membrane. The test compound is added to the donor compartment, and its appearance in the acceptor compartment is measured over time.

  • Methodology:

    • Membrane Preparation: A 96-well filter plate is coated with a brain lipid extract dissolved in an organic solvent.

    • Compound Preparation: this compound is dissolved in a suitable buffer at a known concentration.

    • Assay: The filter plate (donor) is placed in a 96-well plate containing buffer (acceptor). The this compound solution is added to the donor wells.

    • Incubation: The plate is incubated at room temperature for a defined period (e.g., 4-18 hours).

    • Quantification: The concentration of this compound in both donor and acceptor wells is determined by LC-MS/MS.

    • Calculation: The effective permeability (Pe) is calculated using the following equation:

      where VA is the volume of the acceptor well, VD is the volume of the donor well, and Area is the surface area of the membrane.

In Vivo Brain Penetration Study: Brain-to-Plasma Ratio (Kp)

This in vivo experiment directly measures the distribution of a compound between the brain and the systemic circulation.

  • Principle: Animals are dosed with the test compound, and at a specific time point, both blood and brain tissue are collected to determine the drug concentrations.

  • Methodology:

    • Animal Model: Male nude mice are typically used.

    • Dosing: this compound is administered orally (p.o.) or intravenously (i.v.) at a specified dose.

    • Sample Collection: At various time points post-dosing (e.g., 1, 2, 4, 6, and 24 hours), animals are anesthetized, and blood is collected via cardiac puncture. Immediately after, the animals are euthanized, and the brains are perfused with saline and harvested.

    • Sample Processing:

      • Plasma: Blood is centrifuged to separate the plasma.

      • Brain Homogenate: The brain is weighed and homogenized in a specific volume of buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) homogenate.

    • Drug Extraction: An organic solvent (e.g., acetonitrile) is added to the plasma and brain homogenate to precipitate proteins and extract the drug. The mixture is centrifuged, and the supernatant is collected.

    • Quantification: The concentration of this compound in the plasma and brain homogenate extracts is determined using a validated LC-MS/MS method.

    • Calculation: The Kp value is calculated as the ratio of the total concentration of this compound in the brain to the total concentration in the plasma:

In Situ Brain Perfusion

This technique allows for the study of BBB transport in a controlled environment while maintaining the anatomical and physiological integrity of the brain microvasculature.

  • Principle: The cerebral vasculature of an anesthetized animal is isolated and perfused with a known concentration of the drug for a short period.

  • Methodology:

    • Animal Preparation: A rat is anesthetized, and the common carotid artery is cannulated.

    • Perfusion: The brain is perfused with a physiological buffer containing a known concentration of this compound and a vascular space marker (e.g., [14C]sucrose) for a short duration (e.g., 30-60 seconds).

    • Sample Collection: Following perfusion, the brain is removed and dissected.

    • Quantification: The amount of this compound and the vascular marker in the brain tissue is determined.

    • Calculation: The brain uptake clearance (Kin) is calculated, which represents the volume of perfusate cleared of the drug by the brain per unit time per unit weight of the brain.

Mandatory Visualization: Diagrams of Pathways and Processes

PI3K/mTOR Signaling Pathway in Glioblastoma

This compound targets the PI3K/mTOR pathway, which is frequently hyperactivated in brain tumors like glioblastoma, driving tumor growth and survival.[2][7][8][9][10]

PI3K_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell Survival Cell Survival AKT->Cell Survival Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates S6K p70S6K mTORC1->S6K Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Cell Proliferation Cell Proliferation S6K->Cell Proliferation Promotes 4EBP1->Cell Proliferation Inhibits Protein Synthesis for This compound This compound This compound->PI3K Inhibits This compound->mTORC2 Inhibits This compound->mTORC1 Inhibits

PI3K/mTOR signaling pathway targeted by this compound.
Experimental Workflow for Assessing BBB Penetration

The investigation of a compound's ability to cross the BBB typically follows a multi-step, iterative process, starting with in silico and in vitro models and progressing to more complex in vivo studies.[3]

BBB_Penetration_Workflow cluster_in_silico In Silico / Physicochemical Analysis cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_decision Decision Point cluster_outcome Outcome A Physicochemical Property Analysis (MW, logP, PSA) B In Silico BBB Prediction Models A->B C PAMPA-BBB Assay (Passive Permeability) B->C D Cell-Based Assays (e.g., MDCK-MDR1) (Efflux Assessment) C->D E In Situ Brain Perfusion (Uptake Clearance) D->E F Pharmacokinetic Study (Brain-to-Plasma Ratio) E->F G Sufficient BBB Penetration? F->G H Advance to Efficacy Studies G->H Yes I Optimize Compound / Re-evaluate G->I No I->A Iterate

A generalized experimental workflow for assessing BBB penetration.
Logical Relationships in BBB Penetration Assessment

The decision to advance a CNS drug candidate is based on a convergence of evidence from multiple experimental systems, each providing a different piece of the puzzle.

BBB_Logical_Relationships physchem Favorable Physicochemical Properties passive High Passive Permeability (In Vitro) physchem->passive Suggests invivo_uptake Significant In Vivo Brain Uptake (Kp or Kin) passive->invivo_uptake Contributes to efflux Low Efflux Ratio efflux->invivo_uptake Enhances cns_activity Demonstrated CNS Pharmacodynamic Effect invivo_uptake->cns_activity Enables candidate Viable CNS Drug Candidate cns_activity->candidate Supports

Logical relationships in evaluating a CNS drug candidate.

Conclusion

While specific quantitative data on this compound's BBB penetration remains to be fully elucidated in the public domain, its classification as a brain-penetrant molecule by the NCI, coupled with the known BBB-crossing capabilities of other PI3K inhibitors, provides a strong rationale for its investigation in CNS malignancies. The experimental protocols and conceptual frameworks outlined in this guide offer a robust toolkit for researchers and drug developers to further characterize the CNS pharmacokinetic and pharmacodynamic profile of this compound and similar compounds. A thorough understanding of its ability to navigate the blood-brain barrier is paramount to unlocking its full therapeutic potential for patients with brain tumors.

References

Tersolisib's Selective Inhibition of H1047R Mutant PIK3CA: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tersolisib (formerly STX-478) is an orally bioavailable, central nervous system (CNS)-penetrant, allosteric inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3Kα), encoded by the PIK3CA gene.[1][2] It exhibits significant selectivity for the H1047R kinase domain mutation, one of the most prevalent activating mutations in PIK3CA found in various cancers, including breast, gynecologic, and head and neck squamous cell carcinomas.[3][4] This targeted approach aims to overcome the on-target toxicities, such as hyperglycemia, associated with non-selective PI3Kα inhibitors by sparing the wild-type (WT) enzyme, which plays a crucial role in normal glucose metabolism.[3] This document provides a detailed technical guide on the selectivity of this compound for the H1047R mutant PIK3CA, including quantitative data, experimental methodologies, and relevant signaling pathways.

Quantitative Analysis of this compound's Selectivity

The selectivity of this compound for H1047R mutant PIK3CA over the wild-type isoform and other mutants has been quantified through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Biochemical Selectivity

In enzymatic assays, this compound demonstrates potent inhibition of the H1047R mutant PI3Kα with a significant selectivity margin over the wild-type enzyme.

EnzymeThis compound (STX-478) IC50 (nmol/L)Alpelisib IC50 (nmol/L)
PI3Kα H1047R9.4Not specified as equipotent
PI3Kα WT131Not specified as equipotent
PI3Kα E545K71Not specified as equipotent
PI3Kα E542K113Not specified as equipotent
Data from Buckbinder et al., 2023.[3]

This demonstrates a 14-fold greater selectivity of this compound for the H1047R mutant over wild-type PI3Kα in a biochemical context.[3]

Cellular Activity

The selective activity of this compound was further confirmed in cellular assays using isogenic cell lines and a panel of cancer cell lines with different PIK3CA mutation statuses.

Cell Line (PIK3CA status)Assay TypeThis compound (STX-478) Effect
MCF10A (H1047R mutant)pAKT InhibitionHigh Potency
MCF10A (WT)pAKT InhibitionLower Potency
T47D (H1047R mutant)Cell Viability (72h)IC50 of 116 nM
Data from MedChemExpress and Buckbinder et al., 2023.[2][3]

This compound demonstrates selective inhibition of AKT phosphorylation and cell viability in cells harboring the H1047R mutation.[2]

Experimental Protocols

Detailed methodologies for the key experiments used to determine the selectivity of this compound are outlined below. These are representative protocols based on standard laboratory practices for the cited assays.

Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of PI3Kα by measuring the amount of ADP produced during the phosphorylation of its lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).

Materials:

  • Recombinant human PI3Kα (WT and H1047R mutant)

  • Lipid substrate (e.g., PIP2)

  • ATP

  • This compound (or other test inhibitors)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase reaction buffer (e.g., 50mM HEPES pH 7.5, 100mM NaCl, 10mM MgCl2, 1mM CHAPS)

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a 384-well plate, add the recombinant PI3Kα enzyme, lipid substrate, and this compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Phospho-AKT (p-AKT) Western Blot Analysis

This method assesses the inhibition of the PI3K pathway in cells by measuring the phosphorylation of its downstream target, AKT, at Serine 473.

Materials:

  • Isogenic cell lines (e.g., MCF10A PIK3CA WT and H1047R knock-in)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound for a specified duration (e.g., 1-4 hours).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total AKT and the loading control to ensure equal protein loading.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines with known PIK3CA mutation status (e.g., T47D)

  • Cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled multi-well plates

Procedure:

  • Seed cells in opaque-walled 96-well plates at a predetermined density.

  • Allow cells to attach and grow for 24 hours.

  • Treat cells with a serial dilution of this compound.

  • Incubate for a specified period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence with a plate reader.

  • Calculate the half-maximal growth inhibition (GI50) or IC50 values from the dose-response curves.

Visualizations

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of inhibition by this compound. Activating mutations in PIK3CA, such as H1047R, lead to constitutive activation of this pathway, promoting cell growth, proliferation, and survival.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α/p85) RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PTEN PTEN PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PTEN->PIP2 Dephosphorylation PDK1->AKT Phosphorylation (Activation) mTORC1 mTORC1 AKT->mTORC1 Activation Growth Cell Growth, Proliferation, Survival mTORC1->Growth GrowthFactor Growth Factor GrowthFactor->RTK This compound This compound (STX-478) This compound->PI3K Allosteric Inhibition H1047R H1047R Mutation (Constitutive Activation) Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays EnzymeAssay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_Biochem Determine IC50 Values & Biochemical Selectivity EnzymeAssay->IC50_Biochem RecombinantEnzymes Recombinant Enzymes: - PI3Kα WT - PI3Kα H1047R RecombinantEnzymes->EnzymeAssay CellLines Cell Lines: - Isogenic MCF10A (WT vs H1047R) - Cancer Cell Line Panel pAKT_WB p-AKT Western Blot CellLines->pAKT_WB ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo) CellLines->ViabilityAssay IC50_Cellular Determine Cellular IC50/GI50 & Functional Selectivity pAKT_WB->IC50_Cellular ViabilityAssay->IC50_Cellular This compound This compound (Test Compound) This compound->EnzymeAssay This compound->pAKT_WB This compound->ViabilityAssay

References

An In-depth Technical Guide to Early-Stage Research on Tersolisib Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tersolisib (formerly STX-478) is an orally bioavailable, central nervous system (CNS)-penetrant, allosteric, and selective inhibitor of the class I phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) catalytic subunit alpha (PIK3CA) with the H1047X mutation.[1][2][3] This mutation is a frequent oncogenic driver in a variety of solid tumors.[3] this compound's mechanism of action involves selectively targeting and binding to the mutated PIK3CA, thereby inhibiting the activation of the PI3K/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[2][3] This inhibition ultimately leads to apoptosis and the suppression of tumor cell growth in cancers harboring this specific mutation.[3] Preclinical studies have demonstrated its potential for robust and durable tumor regression.[4] This technical guide provides a comprehensive overview of the early-stage research on this compound's cytotoxicity, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Data Presentation

In Vitro Cytotoxicity of this compound (STX-478)

This compound has demonstrated potent and selective cytotoxic activity against cancer cell lines harboring PIK3CA mutations. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.

Cell LineCancer TypePIK3CA Mutation StatusThis compound (STX-478) IC50 (nM)Reference
T47DBreast CancerH1047R116[4]
MCF10ABreast EpitheliumH1047R (engineered)Selective inhibition observed[4]
CAL-33Head and Neck Squamous Cell CarcinomaH1047RPotent inhibition (specific IC50 not provided)[4]

Biochemical assays have shown that this compound is a potent inhibitor of various PIK3CA mutant forms, with a 14-fold greater selectivity for the H1047R mutant over wild-type (WT) PI3Kα.[1][5]

PI3Kα FormThis compound (STX-478) IC50 (nmol/L)Reference
H1047R (kinase-domain mutant)9.4[1]
E545K (helical-domain mutant)71[1]
E542K (helical-domain mutant)113[1]
Wild-Type (WT)131[1]
In Vivo Efficacy of this compound (STX-478) in Xenograft Models

Preclinical studies using patient-derived xenograft (PDX) models have demonstrated the in vivo anti-tumor activity of this compound.

Xenograft ModelCancer TypeTreatmentOutcomeReference
CAL-33Head and Neck Squamous Cell Carcinoma30 and 100 mg/kg, p.o., daily for 28 daysDose-dependent reduction in tumor volume[4]
PIK3CA-mutant modelsVariousNot specifiedRobust and durable tumor regression[1][5]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells by measuring metabolic activity.

Materials:

  • Cancer cell lines (e.g., T47D)

  • This compound (STX-478)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

G MTT Assay Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Measurement & Analysis seed Seed Cells in 96-well Plate treat Treat with this compound (and controls) seed->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate for 4 hours (Formazan formation) add_mtt->formazan solubilize Add Solubilization Buffer formazan->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

MTT Assay Workflow for Cytotoxicity Assessment.

PI3K/Akt/mTOR Pathway Analysis (Western Blot)

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Materials:

  • Cancer cell lines

  • This compound (STX-478)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

G Western Blot Workflow cluster_sample Sample Preparation cluster_immuno Immunodetection treat Treat Cells with this compound lyse Lyse Cells & Quantify Protein treat->lyse sds SDS-PAGE lyse->sds transfer Transfer to Membrane sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect

Western Blot Workflow for Pathway Analysis.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound (STX-478)

  • Phosphate-buffered saline (PBS)

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for a specified time (e.g., 24 hours), then harvest the cells.

  • Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate on ice.

  • Staining: Wash the fixed cells and resuspend them in PI staining solution.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure DNA content.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V Staining)

This protocol is used to detect and quantify apoptosis induced by this compound.

Materials:

  • Cancer cell lines

  • This compound (STX-478)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Binding buffer

  • Propidium iodide (PI) or 7-AAD

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time and harvest both adherent and floating cells.

  • Staining: Wash the cells and resuspend them in binding buffer. Add Annexin V-FITC and PI (or 7-AAD) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells promptly by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Mandatory Visualization

G This compound Mechanism of Action in the PI3K/Akt/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α H1047X mutant) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound (STX-478) This compound->PI3K PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation

This compound's inhibition of the PI3K/Akt/mTOR pathway.

G General Experimental Workflow for this compound Cytotoxicity cluster_assays Cytotoxicity & Mechanistic Assays start Start: Cancer Cell Line Culture treat Treatment with this compound (Dose-Response) start->treat viability Cell Viability (MTT) treat->viability pathway Pathway Analysis (Western Blot) treat->pathway cell_cycle Cell Cycle (Flow Cytometry) treat->cell_cycle apoptosis Apoptosis (Annexin V) treat->apoptosis end End: Data Analysis & Interpretation viability->end pathway->end cell_cycle->end apoptosis->end

Workflow for assessing this compound's cytotoxic effects.

Conclusion

The early-stage research on this compound highlights its potential as a potent and selective inhibitor of the oncogenic PIK3CA H1047X mutant. The cytotoxic effects of this compound are mediated through the targeted inhibition of the PI3K/Akt/mTOR signaling pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells harboring this specific mutation. The data and protocols presented in this guide provide a foundational understanding for further preclinical and clinical investigation of this compound as a targeted cancer therapeutic. The ongoing clinical trial, PIKALO-1 (NCT05768139), is further evaluating the safety and efficacy of this compound in patients with advanced solid tumors.[6][7]

References

In Vitro Efficacy of Tersolisib: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Tersolisib (also known as STX-478) is an orally bioavailable, allosteric, and mutant-selective inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) enzyme. Specifically, it targets hotspot mutations in the PIK3CA gene, such as H1047R, which are prevalent in various solid tumors. Dysregulation of the PI3K/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical driver of tumor growth, proliferation, and survival. By selectively inhibiting the mutant PI3Kα, this compound effectively blocks this oncogenic signaling cascade, leading to cancer cell growth inhibition and apoptosis. This technical guide provides an in-depth overview of the in vitro effects of this compound on cancer cell lines, presenting quantitative efficacy data, detailed experimental protocols, and visual representations of its mechanism and associated analytical workflows.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, survival, and metabolism. In many cancers, mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, lead to constitutive activation of this pathway.

This compound is an allosteric inhibitor that selectively binds to a previously undescribed pocket in mutant forms of PI3Kα, particularly the H1047X kinase domain mutant.[1][2] This binding prevents the activation of the PI3K/Akt/mTOR pathway, which in turn results in the inhibition of tumor cell growth and the induction of apoptosis in cancer cells harboring these specific mutations.[1][2] Its high selectivity for mutant over wild-type (WT) PI3Kα is a key characteristic, suggesting a potential for greater efficacy and reduced toxicity compared to non-selective PI3K inhibitors.[2]

PI3K_Pathway cluster_legend Legend RTK Growth Factor Receptor (RTK) PI3K PI3Kα (p110α/p85) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound (STX-478) This compound->PI3K Inhibits (mutant-selective) PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Key_Protein Signaling Protein Key_Inhibitor Inhibitor Key_Process Cellular Process

Figure 1. this compound's Inhibition of the PI3K/AKT/mTOR Pathway.

Quantitative In Vitro Efficacy of this compound

The potency of this compound has been evaluated across various cancer cell lines, with a particular focus on those with known PIK3CA mutation status. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the drug's effectiveness.

Cancer Cell LineCancer TypePIK3CA MutationThis compound (STX-478) IC50 (nM)Reference
T47DBreast CancerH1047R116[3]
MCF10A (engineered)Breast EpithelialH1047RSelective Inhibition[3][4]
Enzymatic Assay-H1047R9.4[5][6]
Enzymatic Assay-E545K71[6]
Enzymatic Assay-E542K113[6]
Enzymatic Assay-Wild-Type131[6]

Note: Data is compiled from publicly available sources. Further research may reveal IC50 values for additional cell lines.

Effects on Cellular Processes

This compound's inhibition of the PI3K pathway manifests in several key anti-cancer effects in vitro.

  • Cell Viability and Proliferation: By blocking the pro-growth signals downstream of PI3K, this compound potently inhibits the proliferation of cancer cells harboring PIK3CA mutations.[7] This is often the primary endpoint measured in initial drug screening and is quantified by the IC50 values shown above.

  • Apoptosis: A critical outcome of PI3K pathway inhibition is the induction of programmed cell death, or apoptosis. The PI3K/AKT pathway normally promotes cell survival by inhibiting apoptotic proteins. This compound's mechanism removes this survival signal, leading to an increase in apoptotic cell death in sensitive cancer cell lines.[2]

  • Cell Cycle: The PI3K/AKT/mTOR pathway plays a role in regulating the cell cycle. Inhibition by this compound can lead to cell cycle arrest, preventing cancer cells from progressing through the phases required for division. This contributes to the overall anti-proliferative effect of the drug.

Experimental Protocols

Reproducible and robust in vitro assays are essential for characterizing the effects of therapeutic compounds like this compound. Below are detailed methodologies for key experiments.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.[8][9]

Methodology:

  • Cell Seeding: Seed cancer cells into an opaque-walled 96-well or 384-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Include wells with medium only for background measurement.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the designated wells. Include vehicle-only (e.g., DMSO) control wells.

  • Exposure: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[10] Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[10]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition: Measure luminescence using a plate luminometer.

  • Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the normalized values against the log of this compound concentration and use a non-linear regression model to calculate the IC50 value.

Cell_Viability_Workflow Start Start Seed 1. Seed cells in opaque-walled plate Start->Seed Incubate1 2. Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Treat 3. Add this compound (serial dilutions) Incubate1->Treat Incubate2 4. Incubate 72h (37°C, 5% CO2) Treat->Incubate2 Equilibrate 5. Equilibrate plate to room temp (30 min) Incubate2->Equilibrate AddReagent 6. Add CellTiter-Glo® Reagent Equilibrate->AddReagent MixLysis 7. Mix (2 min) & Incubate (10 min) to lyse cells & stabilize signal AddReagent->MixLysis Read 8. Measure Luminescence MixLysis->Read Analyze 9. Analyze Data (Normalize & Calculate IC50) Read->Analyze End End Analyze->End

Figure 2. Workflow for CellTiter-Glo® Cell Viability Assay.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][12] Early apoptotic cells translocate phosphatidylserine (B164497) (PS) to the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

Methodology:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with this compound at desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using a gentle dissociation agent like Trypsin-EDTA. Combine all cells from each sample.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cell pellet twice with cold PBS.[13]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[12]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of PI staining solution to the cell suspension.[12]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[12]

  • Data Acquisition: Analyze the samples immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls for setting compensation and gates.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V-/PI-): Live cells

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V-/PI+): Necrotic cells

Apoptosis_Workflow Start Start Treat 1. Seed & Treat Cells with this compound (48h) Start->Treat Harvest 2. Harvest Adherent & Floating Cells Treat->Harvest Wash 3. Wash Cells 2x with Cold PBS Harvest->Wash Resuspend 4. Resuspend in 100 µL 1X Binding Buffer Wash->Resuspend Stain 5. Add Annexin V & PI Resuspend->Stain Incubate 6. Incubate 15 min (Room Temp, Dark) Stain->Incubate Dilute 7. Add 400 µL 1X Binding Buffer Incubate->Dilute Acquire 8. Analyze by Flow Cytometry Dilute->Acquire Analyze 9. Quantify Cell Populations (Live, Apoptotic, Necrotic) Acquire->Analyze End End Analyze->End

Figure 3. Workflow for Annexin V/PI Apoptosis Assay.
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain the total DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.

Methodology:

  • Cell Culture and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvesting: Harvest cells by trypsinization, then centrifuge to form a pellet.

  • Fixation: Resuspend the cell pellet and fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping. Incubate for at least 30 minutes on ice (or store at -20°C for longer periods).[14][15]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[14]

  • RNase Treatment: Resuspend the cell pellet in a PBS-based solution containing RNase A (e.g., 100 µg/mL).[15] Incubate for 30 minutes at room temperature to ensure only DNA is stained.

  • PI Staining: Add PI staining solution to the cell suspension.

  • Incubation: Incubate for at least 15-30 minutes at room temperature in the dark.[16]

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the PI fluorescence signal on a linear scale.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

CellCycle_Workflow Start Start Treat 1. Seed & Treat Cells with this compound Start->Treat Harvest 2. Harvest Cells (Trypsinize) Treat->Harvest Fix 3. Fix in Cold 70% Ethanol (≥30 min on ice) Harvest->Fix Wash 4. Wash Cells 2x with PBS Fix->Wash RNase 5. Treat with RNase A (30 min, Room Temp) Wash->RNase Stain 6. Stain with Propidium Iodide (PI) RNase->Stain Acquire 7. Analyze by Flow Cytometry Stain->Acquire Analyze 8. Model Histogram to Quantify Cell Cycle Phases (G1, S, G2/M) Acquire->Analyze End End Analyze->End

Figure 4. Workflow for Cell Cycle Analysis via PI Staining.

Conclusion

This compound demonstrates significant and selective in vitro activity against cancer cell lines harboring activating mutations in the PIK3CA gene. Its mechanism of action, centered on the targeted inhibition of the PI3K/AKT/mTOR pathway, translates into potent anti-proliferative and pro-apoptotic effects. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the preclinical potential of this compound and other mutant-selective PI3Kα inhibitors in oncology drug development.

References

Methodological & Application

Tersolisib (STX-478): Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tersolisib (STX-478) is a potent, orally bioavailable, and central nervous system (CNS) penetrant allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] It exhibits high selectivity for cancer-associated mutant forms of PI3Kα, particularly those with mutations in the kinase and helical domains, such as the H1047R variant, over the wild-type (WT) enzyme.[3][4] By binding to a novel allosteric pocket, this compound effectively and selectively suppresses the PI3K/Akt/mTOR signaling pathway in tumor cells harboring these mutations, leading to the inhibition of tumor cell growth and proliferation.[5][6] Preclinical studies have demonstrated that this compound's mutant-selective nature spares metabolic dysfunction, a common side effect of less selective PI3K inhibitors.[3]

These application notes provide detailed protocols for in vitro studies of this compound in cell culture, focusing on methods to assess its target engagement and impact on cell viability.

Mechanism of Action: Selective Inhibition of Mutant PI3Kα Signaling

This compound functions as a selective, allosteric inhibitor of mutant PI3Kα. Upon entering the cell, it binds to a cryptic pocket near the ATP-binding site of the mutant PI3Kα enzyme.[1] This allosteric binding preferentially inhibits the catalytic activity of the mutant protein, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. This ultimately results in reduced proliferation and survival of cancer cells that are dependent on the aberrant PI3Kα signaling pathway.[3][5]

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Ka_mutant Mutant PI3Kα (e.g., H1047R) RTK->PI3Ka_mutant Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation PI3Ka_mutant->PIP2 Phosphorylation PI3Ka_mutant->PIP3 This compound This compound (STX-478) This compound->PI3Ka_mutant Allosteric Inhibition pAKT p-AKT AKT->pAKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR) pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Mechanism of action of this compound in the PI3K/AKT pathway.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound against PI3Kα and its effect on the viability of various cancer cell lines.

Table 1: this compound (STX-478) IC50 Values for PI3Kα Isoforms

TargetIC50 (nmol/L)
PI3Kα (H1047R mutant)9.4[3]
PI3Kα (E545K mutant)71[3]
PI3Kα (E542K mutant)113[3]
PI3Kα (Wild-Type)131[3]

Table 2: Cellular Activity of this compound (STX-478) in Isogenic and Cancer Cell Lines

Cell LinePIK3CA StatusAssayMetricValue
MCF10AH1047RpAKT InhibitionIC50~10 nM[3]
MCF10AE545KpAKT InhibitionIC50~100 nM[3]
MCF10AWild-TypepAKT InhibitionIC50>1,000 nM[3]
CAL-33H1047RCell Viability-Intermediate Sensitivity[3]

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

This protocol provides general guidelines for the culture of cell lines commonly used in this compound studies, such as the isogenic MCF10A lines and the CAL-33 head and neck squamous cell carcinoma line.

Materials:

  • Cell Lines: MCF10A (parental and with PIK3CA mutations), CAL-33

  • MCF10A Growth Medium: MEGM™ BulletKit™ (Lonza, #CC-3150) supplemented with 100 ng/mL cholera toxin.

  • CAL-33 Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine.

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks, plates, and other sterile consumables.

Procedure:

  • Cell Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed growth medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh growth medium and seed into a culture flask.

  • Cell Maintenance: Culture cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

  • Cell Passaging: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with medium containing FBS, centrifuge the cells, and resuspend in fresh medium. Seed the cells into new flasks at the desired split ratio (e.g., 1:3 to 1:5 for CAL-33).

Protocol 2: Preparation of this compound (STX-478) Stock and Working Solutions

Materials:

  • This compound (STX-478) powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in DMSO. Ensure the powder is completely dissolved. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and vehicle controls (typically ≤ 0.1%).

Protocol 3: pAKT (Ser473) HTRF Assay for Target Engagement

This protocol is designed to measure the inhibition of PI3Kα activity by assessing the phosphorylation of its downstream target, AKT, at serine 473.

pAKT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay HTRF Assay Seed Seed cells in 384-well plate Incubate1 Incubate overnight Seed->Incubate1 Treat Treat with this compound (1 hour, 37°C) Incubate1->Treat Lyse Lyse cells Treat->Lyse Add_Ab Add HTRF antibodies Lyse->Add_Ab Incubate2 Incubate Add_Ab->Incubate2 Read Read on plate reader Incubate2->Read

Caption: Workflow for the pAKT HTRF Assay.

Materials:

  • Cells cultured in 384-well plates

  • This compound working solutions

  • Phospho-AKT (Ser473) HTRF assay kit (e.g., PerkinElmer, #64AKSPEH)

  • Plate reader capable of HTRF detection

Procedure:

  • Cell Seeding: Seed cells (e.g., isogenic MCF10A lines) in a 384-well plate at a predetermined density in complete, phenol (B47542) red-free medium.

  • Incubation: Incubate the plate overnight at 37°C with 5% CO2.

  • Treatment: Treat the cells with a range of this compound concentrations for 1 hour at 37°C.[3] Include a vehicle control (DMSO).

  • Assay: Perform the HTRF assay according to the manufacturer's instructions. This typically involves cell lysis and the addition of HTRF antibody reagents.

  • Data Acquisition: Read the plate on a compatible plate reader.

  • Data Analysis: Calculate the ratio of the two emission signals and plot the results against the log of the this compound concentration. Determine the IC50 value using non-linear regression analysis.

Protocol 4: Cell Viability/Proliferation Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Materials:

  • Cells cultured in 384-well opaque-walled plates

  • This compound working solutions

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, #G9243)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cells in a 384-well opaque-walled plate at a predetermined density in 50 µL of medium.

  • Treatment: After allowing the cells to adhere (if applicable), treat them with a range of this compound concentrations for 72 hours at 37°C with 5% CO2.[3]

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and prepare the reagent according to the manufacturer's protocol.

  • Assay: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the log of the this compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

This compound (STX-478) is a promising mutant-selective PI3Kα inhibitor with a favorable preclinical profile. The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound's activity in relevant cancer cell models. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further elucidate the therapeutic potential of this novel agent.

References

Preparation of Tersolisib Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development applications.

Abstract

Tersolisib is a potent and selective inhibitor of the PI3Kα signaling pathway, a critical regulator of cell growth and proliferation. Accurate and consistent preparation of this compound stock solutions is paramount for reliable experimental outcomes in both in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.

Introduction

This compound (also known as STX-478) is an orally bioavailable, allosteric inhibitor that selectively targets mutant forms of phosphoinositide 3-kinase alpha (PI3Kα)[1]. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various cancers, making this compound a valuable tool for cancer research and drug development[2][3]. To ensure the integrity and reproducibility of experimental results, it is crucial to follow standardized procedures for the preparation of stock solutions. DMSO is a commonly used solvent for dissolving many small molecule inhibitors for in vitro use due to its high solubilizing capacity[4][5]. This protocol outlines the necessary steps to prepare a concentrated stock solution of this compound in DMSO.

Quantitative Data Summary

A summary of the key physicochemical and storage properties of this compound is provided in the table below for quick reference.

ParameterValueReference
Molecular Weight 401.29 g/mol [2][6][7]
Appearance White to off-white solid[6]
Solubility in DMSO Up to 100 mg/mL (249.20 mM)[6][7]
Recommended Solvent Fresh, anhydrous DMSO[1][6]
Storage of Solid -20°C for up to 3 years[1][6]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[1][6]
Stability Note Avoid repeated freeze-thaw cycles.[1]

Signaling Pathway of this compound

This compound acts as an inhibitor of the PI3Kα pathway. The diagram below illustrates the simplified signaling cascade targeted by this inhibitor.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound This compound->PI3K Inhibits PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes

Figure 1: Simplified PI3Kα signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments to the calculations can be made to achieve other desired concentrations.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-analysis and Calculation:

    • Determine the desired final concentration and volume of the stock solution. For this protocol, we will prepare 1 mL of a 10 mM stock solution.

    • Use the molecular weight of this compound (401.29 g/mol ) to calculate the required mass of the compound.

      • Calculation: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 1 mL x (1 L / 1000 mL) x 401.29 g/mol x (1000 mg / 1 g) = 4.0129 mg

    • It is advisable to weigh out a slightly larger mass (e.g., 5 mg) and adjust the volume of DMSO accordingly for greater accuracy.

      • Adjusted Calculation: Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Concentration (mmol/L)

      • Volume (mL) for 5 mg = [5 mg / 401.29 g/mol ] / 10 mmol/L = 1.246 mL

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh out the calculated mass of this compound powder (e.g., 5 mg) into the tube. Record the exact mass.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO (e.g., 1.246 mL for 5 mg) to the tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the solid has dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution[6][7].

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes[1].

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable[1][6].

Experimental Workflow

The following diagram outlines the logical flow of the stock solution preparation protocol.

workflow cluster_prep Preparation cluster_storage Storage Calculate Calculate Mass of This compound Weigh Weigh this compound Powder Calculate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Volumes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Figure 2: Workflow for the preparation and storage of this compound stock solution.

Safety Precautions

  • This compound is a potent bioactive compound. Handle with care and always wear appropriate PPE, including a lab coat, gloves, and safety glasses.

  • Work in a well-ventilated area or a chemical fume hood when handling the powder and DMSO.

  • Refer to the Safety Data Sheet (SDS) for this compound for complete safety and handling information.

Conclusion

This protocol provides a standardized method for the preparation of this compound stock solutions in DMSO, which is essential for obtaining reliable and reproducible results in research settings. Adherence to these guidelines for calculation, dissolution, and storage will ensure the quality and stability of the stock solution for its intended applications.

References

Application Notes and Protocols for In Vivo Administration of Tersolisib in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of Tersolisib (formerly STX-478) in mouse models of cancer. This document includes an overview of this compound's mechanism of action, detailed experimental protocols for efficacy, pharmacokinetic and pharmacodynamic studies, and data presentation guidelines.

Introduction to this compound

This compound is an orally bioavailable, central nervous system (CNS)-penetrant, allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] It selectively targets the H1047X mutant form of PIK3CA, a common oncogenic mutation found in various solid tumors.[1][2] By specifically inhibiting the mutant PI3Kα, this compound blocks the activation of the downstream PI3K/AKT/mTOR signaling pathway, which is crucial for tumor cell growth, proliferation, and survival.[1][2] Preclinical studies have demonstrated its potential to induce tumor regression in xenograft models without causing the metabolic side effects, such as hyperglycemia, often associated with non-mutant-selective PI3K inhibitors.

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes. In many cancers, mutations in genes like PIK3CA lead to the hyperactivation of this pathway, promoting uncontrolled cell growth. This compound's targeted inhibition of the mutant PI3Kα aims to normalize this signaling cascade in cancer cells.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3Kα (H1047X Mutant) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 This compound This compound This compound->PI3K Inhibits AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes

Figure 1: this compound's Inhibition of the PI3K/AKT/mTOR Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound in mouse models.

Table 1: In Vivo Efficacy of this compound in a CAL-33 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteDosing ScheduleTumor Growth Inhibition (TGI)Reference
Vehicle Control-Oral (p.o.)Daily-[1]
This compound30Oral (p.o.)Daily for 28 daysDose-dependent reduction in tumor volume
This compound100Oral (p.o.)Daily for 28 daysRobust and durable tumor regression[1]

Table 2: Pharmacodynamic Effects of this compound in a CAL-33 Xenograft Model

Treatment GroupDose (mg/kg)Time PointEffect on Serum InsulinEffect on Blood GlucoseReference
Vehicle Control-3 daysBaselineNo significant change[1]
This compound1003 daysNo significant changeNo significant change[1]
Alpelisib (comparator)503 daysSignificant increaseSignificant increase[1]

Experimental Protocols

The following protocols provide detailed methodologies for key in vivo experiments with this compound.

Protocol 1: Cell Line-Derived Xenograft (CDX) Model for Efficacy Studies

This protocol describes the establishment of a subcutaneous xenograft model using a cancer cell line with a known PIK3CA mutation (e.g., CAL-33, a human head and neck squamous cell carcinoma line with a PIK3CA H1047R mutation).

Materials:

  • PIK3CA-mutant cancer cell line (e.g., CAL-33)

  • 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix (optional)

  • Trypsin-EDTA

  • 1 mL syringes with 27-gauge needles

  • Calipers

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) or a solution of DMSO, PEG300, and Tween 80 in water)

Procedure:

  • Cell Culture: Culture the cancer cells in their recommended complete medium to ~80-90% confluency.

  • Cell Harvesting:

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.

    • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.

    • Perform a cell count and assess viability (should be >90%).

  • Cell Implantation:

    • Adjust the cell concentration to 1 x 107 cells per 100 µL in sterile PBS. For some cell lines, a 1:1 mixture with Matrigel® can improve tumor take rate.

    • Anesthetize the mouse and subcutaneously inject 100 µL of the cell suspension into the right flank.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound 30 mg/kg, this compound 100 mg/kg).

    • Prepare the this compound formulation for oral administration. A suggested formulation is a solution of DMSO, PEG300, Tween 80, and sterile water.

    • Administer this compound or vehicle via oral gavage at the specified dose and schedule (e.g., daily for 28 days).

  • Efficacy Assessment:

    • Continue to measure tumor volumes and body weights 2-3 times per week to assess efficacy and toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for final weight measurement and further analysis.

CDX_Workflow start Start cell_culture Cell Culture (PIK3CA Mutant) start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization (Tumor Volume ~150-200 mm³) tumor_growth->randomization treatment Oral Administration (this compound or Vehicle) randomization->treatment assessment Efficacy & Tolerability Assessment treatment->assessment end End of Study assessment->end

Figure 2: Experimental workflow for a cell line-derived xenograft study.
Protocol 2: Pharmacodynamic (PD) Marker Analysis

This protocol outlines the analysis of downstream targets of the PI3K pathway, such as phosphorylated AKT (pAKT), in tumor tissue to confirm this compound's mechanism of action in vivo.

Materials:

  • Tumor-bearing mice treated with this compound or vehicle

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Tissue homogenizer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pAKT (Ser473), anti-total AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Sample Collection:

    • At specified time points after the final dose of this compound (e.g., 2, 8, and 24 hours), euthanize the mice.

    • Excise the tumors, snap-freeze them in liquid nitrogen, and store at -80°C.

  • Protein Extraction:

    • Homogenize the frozen tumor tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate at high speed to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against pAKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the pAKT signal to total AKT and the loading control.

    • Compare the levels of pAKT in this compound-treated tumors to vehicle-treated controls.

Protocol 3: Tolerability and Safety Assessment

This protocol provides a framework for assessing the general health and potential toxicity of this compound in treated mice.

Procedure:

  • Daily Clinical Observations:

    • Observe the mice daily for any changes in appearance (e.g., ruffled fur, hunched posture), behavior (e.g., lethargy, hyperactivity), and general well-being.

  • Body Weight Monitoring:

    • Measure the body weight of each mouse 2-3 times per week. Significant weight loss (>15-20%) can be an indicator of toxicity.

  • Blood Glucose Monitoring:

    • Given the role of the PI3K pathway in metabolism, monitor blood glucose levels, especially when comparing to other PI3K inhibitors.

    • Collect blood samples at specified time points and measure glucose levels using a glucometer.

  • Post-mortem Analysis:

    • At the end of the study, a gross necropsy can be performed to look for any visible abnormalities in major organs.

    • For more detailed analysis, organs can be collected, weighed, and fixed for histopathological examination.

Conclusion

This compound is a promising mutant-selective PI3Kα inhibitor with demonstrated preclinical efficacy in mouse models. The protocols and data presented here provide a foundation for researchers to design and execute robust in vivo studies to further evaluate the therapeutic potential of this compound. Adherence to detailed and standardized protocols is essential for generating reproducible and reliable data in the development of novel cancer therapeutics.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tersolisib (STX-478) is a potent and selective, allosteric inhibitor of the phosphoinositide 3-kinase alpha (PI3Kα) mutant enzymes.[1][2] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent event in various cancers, often driven by activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K. This compound has been developed to specifically target cancer cells harboring these mutations, with the aim of providing a more targeted therapeutic approach with an improved safety profile compared to pan-PI3K inhibitors.[1][3]

These application notes provide a summary of the recommended dosage of this compound for preclinical xenograft studies based on currently available data. Detailed experimental protocols and diagrams of the relevant signaling pathway and experimental workflow are also included to guide researchers in designing their in vivo studies.

Mechanism of Action

This compound allosterically inhibits the mutant forms of PI3Kα, particularly the common H1047R kinase domain mutation, with high selectivity over the wild-type enzyme.[1] This selective inhibition blocks the downstream signaling cascade of the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. By targeting the mutant protein, this compound is designed to spare normal tissues, potentially reducing side effects like hyperglycemia that are associated with non-selective PI3Kα inhibitors.[1][4]

This compound Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes. The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.

Tersolisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Ka Mutant PI3Kα RTK->PI3Ka Activation PIP2 PIP2 PIP3 PIP3 PI3Ka->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream 4E-BP1, S6K1 mTORC1->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation This compound This compound This compound->PI3Ka PTEN PTEN PTEN->PIP3 Dephosphorylation Xenograft_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (2-3 times/week) implantation->tumor_growth randomization Randomization into Groups (Tumor Volume ~100-200 mm³) tumor_growth->randomization treatment Daily Oral Administration: - Vehicle Control - this compound randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring monitoring->treatment Continue Treatment endpoint Study Endpoint Reached monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia Yes analysis Tumor Weight Measurement & Pharmacodynamic Analysis euthanasia->analysis end End analysis->end

References

Application Notes and Protocols: Utilizing Tersolisib in Combination with Fulvestrant for HR+ Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hormone receptor-positive (HR+) breast cancer is the most common subtype of the disease, characterized by its reliance on estrogen signaling for growth and proliferation.[1] Endocrine therapies, such as the selective estrogen receptor degrader (SERD) fulvestrant (B1683766), are a cornerstone of treatment. Fulvestrant acts by binding to the estrogen receptor (ER), inducing its degradation, and thereby blocking estrogen-mediated signaling pathways.[2][3][4][5][6] However, acquired resistance to endocrine therapy is a significant clinical challenge.

One of the key mechanisms of resistance involves the activation of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway.[7] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are frequently observed in HR+ breast cancer and are associated with endocrine resistance.[7] This has led to the development of PI3K inhibitors as a therapeutic strategy to overcome resistance.

Tersolisib (formerly STX-478) is an orally bioavailable, allosteric inhibitor that selectively targets mutant forms of PI3Kα, including the prevalent H1047R, E542K, and E545K mutations.[8][9][10][11] By specifically inhibiting the mutated enzyme, this compound aims to provide a more favorable therapeutic window with reduced toxicity compared to non-selective PI3K inhibitors.[8][10] Preclinical studies have demonstrated that the combination of this compound with fulvestrant is well-tolerated and results in robust and durable tumor regression in ER+/HER2- xenograft models.[10][12]

These application notes provide a comprehensive overview of the preclinical and clinical data on the combination of this compound and fulvestrant, along with detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this combination therapy in a research setting.

Data Presentation

Preclinical Efficacy of this compound (STX-478)
ParameterValueCell Line/ModelReference
IC50 (H1047R mutant) 9.4 nMIn vitro kinase assay[9]
IC50 (Wild-Type) 131 nMIn vitro kinase assay[9]
Selectivity (WT/H1047R) ~14-foldIn vitro kinase assay[9]
In Vivo Efficacy of this compound (STX-478) and Fulvestrant Combination
ModelTreatment GroupOutcomeReference
ER+/HER2- Xenograft This compound + FulvestrantRobust and durable tumor regression[10][12]
ER+/HER2- Xenograft This compound + Fulvestrant + CDK4/6 inhibitorWell-tolerated with robust and durable tumor regression[10]
Clinical Efficacy of PI3K Inhibitor (Taselisib) and Fulvestrant Combination (SANDPIPER Trial)
EndpointTaselisib (B612264) + FulvestrantPlacebo + FulvestrantHazard Ratio (95% CI) / p-valueReference
Median Progression-Free Survival (PFS) 7.4 months5.4 months0.70 (0.56-0.89); p=0.0037[13][14]
Objective Response Rate (ORR) 28.0%11.9%p=0.0002[15][16]
Clinical Benefit Rate 51.5%37.3%-[13]
Median Duration of Response 8.7 months7.2 months-[13]

Signaling Pathways and Mechanism of Action

The combination of this compound and fulvestrant targets two critical pathways in HR+ breast cancer: the ER signaling pathway and the PI3K/AKT/mTOR pathway. Fulvestrant directly antagonizes the ER, leading to its degradation and the inhibition of estrogen-dependent gene transcription.[2][3][4] this compound inhibits the mutant PI3Kα, preventing the phosphorylation of PIP2 to PIP3 and subsequent activation of downstream effectors like AKT and mTOR. This dual blockade is hypothesized to overcome endocrine resistance and lead to a more profound anti-tumor effect.

Combination_Therapy_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (mutant) RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Phosphorylates pAKT p-AKT AKT->pAKT Phosphorylates mTOR mTOR pAKT->mTOR Phosphorylates pmTOR p-mTOR mTOR->pmTOR Phosphorylates CellGrowth Cell Growth, Proliferation, Survival pmTOR->CellGrowth Phosphorylates Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Phosphorylates ER_dimer ER Dimerization ER->ER_dimer Phosphorylates Proteasome Proteasomal Degradation ER->Proteasome Degradation ERE Estrogen Response Element (ERE) ER_dimer->ERE Phosphorylates GeneTranscription Gene Transcription ERE->GeneTranscription Phosphorylates GeneTranscription->CellGrowth Phosphorylates This compound This compound This compound->PI3K Inhibits Fulvestrant Fulvestrant Fulvestrant->ER Binds & Degrades

Caption: Dual inhibition of ER and mutant PI3Kα pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound, fulvestrant, and their combination on the viability of HR+ breast cancer cell lines (e.g., MCF-7, T47D).

Materials:

  • HR+ breast cancer cell lines (e.g., MCF-7 with PIK3CA H1047R mutation)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Fulvestrant (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and fulvestrant in growth medium. Treat the cells with varying concentrations of this compound alone, fulvestrant alone, and the combination of both. Include a vehicle control (DMSO) group. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment. Combination effects can be analyzed using software like CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy.

Cell_Viability_Workflow start Start seed_cells Seed HR+ breast cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with this compound, Fulvestrant, or combination incubate1->treat_cells incubate2 Incubate for 72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze_data Calculate % viability, IC50, and Combination Index read_plate->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis of PI3K/AKT Pathway

This protocol is to determine the effect of this compound on the phosphorylation of key proteins in the PI3K/AKT pathway.

Materials:

  • HR+ breast cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-mTOR, anti-total mTOR, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations for a specified time (e.g., 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and incubate with a chemiluminescent substrate. Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.

In Vivo Breast Cancer Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound and fulvestrant in a mouse xenograft model.

Materials:

  • Female immunodeficient mice (e.g., BALB/c nude)

  • HR+ breast cancer cells (e.g., MCF-7)

  • Matrigel

  • This compound formulation for oral gavage

  • Fulvestrant formulation for subcutaneous injection

  • Calipers

  • Anesthesia

Procedure:

  • Tumor Cell Implantation: Subcutaneously implant HR+ breast cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[17]

  • Randomization and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Fulvestrant alone, this compound + Fulvestrant).

  • Drug Administration: Administer this compound via oral gavage (daily) and fulvestrant via subcutaneous injection (e.g., weekly or as per established protocols).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor growth inhibition (TGI) between the different treatment groups. TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Xenograft_Workflow start Start implant_cells Implant HR+ breast cancer cells into mice start->implant_cells monitor_growth Monitor tumor growth implant_cells->monitor_growth randomize Randomize mice into treatment groups monitor_growth->randomize administer_drugs Administer this compound and/or Fulvestrant randomize->administer_drugs continue_monitoring Continue monitoring tumor volume and body weight administer_drugs->continue_monitoring endpoint Study endpoint continue_monitoring->endpoint euthanize_excise Euthanize mice and excise tumors endpoint->euthanize_excise analyze_data Analyze tumor growth inhibition euthanize_excise->analyze_data end End analyze_data->end

Caption: Workflow for an in vivo xenograft study.

Conclusion

The combination of this compound and fulvestrant represents a promising therapeutic strategy for HR+ breast cancer, particularly in cases of endocrine resistance driven by PIK3CA mutations. The preclinical data strongly support the synergistic anti-tumor activity of this combination. The protocols provided herein offer a framework for researchers to further investigate the efficacy and mechanisms of this dual-targeted approach. Further research, including well-designed preclinical and clinical studies, is warranted to fully elucidate the clinical potential of this combination therapy.

References

Unveiling the Mechanism of Tersolisib: A Guide to Western Blot Analysis of PI3K Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapy, understanding the precise molecular interactions of novel inhibitors is paramount. Tersolisib (formerly STX-478), a potent and selective allosteric inhibitor of the PI3Kα (Phosphoinositide 3-kinase alpha) mutant H1047X, has emerged as a promising therapeutic agent.[1][2][3][4] Its mechanism of action centers on the targeted disruption of the PI3K/AKT/mTOR signaling cascade, a pathway frequently dysregulated in various cancers, promoting tumor cell growth and survival.[5] This document provides detailed application notes and a comprehensive protocol for the investigation of this compound-mediated inhibition of the PI3K pathway using Western blot analysis, a cornerstone technique for protein analysis.

The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that regulates a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[6] Aberrant activation of this pathway is a common driver of tumorigenesis. This compound selectively binds to the mutated PI3Kα, preventing the downstream activation of key signaling proteins such as AKT and mTOR.[5] This targeted inhibition ultimately leads to the suppression of tumor growth and the induction of apoptosis in cancer cells harboring the specific PIK3CA H1047X mutation.[5]

Western blot analysis is an indispensable tool for elucidating the effects of inhibitors like this compound on intracellular signaling pathways. By quantifying the changes in the phosphorylation status of key proteins within the PI3K/AKT/mTOR cascade, researchers can effectively assess the potency and specificity of the inhibitor. This protocol offers a robust framework for performing such an analysis.

Quantitative Analysis of PI3K Pathway Inhibition by this compound

The following table summarizes the expected quantitative results from a Western blot analysis of cell lines with the PIK3CA H1047R mutation treated with this compound. The data is based on preclinical studies and demonstrates a dose-dependent inhibition of AKT phosphorylation, a key downstream effector of PI3K.

Treatment GroupConcentrationTarget ProteinNormalized Expression Level (Relative to Vehicle)Fold Change (vs. Vehicle)
Vehicle (DMSO)-p-AKT (Ser473)1.00-
This compound (STX-478)30 mg/kgp-AKT (Ser473)~0.40~2.5-fold decrease
This compound (STX-478)100 mg/kgp-AKT (Ser473)~0.15~6.7-fold decrease
Alpelisib (comparative PI3K inhibitor)50 mg/kgp-AKT (Ser473)~0.20~5.0-fold decrease

Note: The data presented here is a representative summary based on preclinical xenograft models and serves as an example of expected outcomes.[1][7] Actual results may vary depending on the cell line, experimental conditions, and detection methods.

Visualizing the PI3K/AKT/mTOR Signaling Pathway and this compound's Point of Inhibition

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (mutant H1047X) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation This compound This compound This compound->PI3K Inhibition PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruitment & Activation pAKT p-AKT (Active) AKT->pAKT Phosphorylation mTORC1 mTORC1 pAKT->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylation Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation FourEBP1->Proliferation

Caption: PI3K/AKT/mTOR signaling pathway with this compound inhibition.

Detailed Experimental Protocol: Western Blot Analysis of PI3K Pathway Inhibition

This protocol outlines the key steps for assessing the inhibition of the PI3K/AKT/mTOR pathway by this compound using Western blotting.

1. Cell Culture and Treatment

  • Cell Lines: Select a cancer cell line known to harbor the PIK3CA H1047X mutation (e.g., specific breast, colon, or lung cancer cell lines).

  • Seeding: Plate cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of harvest.[6]

  • Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 2, 6, or 24 hours).

    • Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.

2. Cell Lysis and Protein Quantification

  • Lysis:

    • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[6]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing intermittently.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]

    • Collect the supernatant containing the soluble protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

3. SDS-PAGE and Protein Transfer

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.[8]

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8]

  • Electrophoresis:

    • Load the denatured protein samples into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]

4. Immunoblotting

  • Blocking:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C with gentle agitation.[6] Recommended primary antibodies include:

      • Phospho-AKT (Ser473)

      • Total AKT

      • Phospho-mTOR (Ser2448)

      • Total mTOR

      • Phospho-S6 Ribosomal Protein (Ser235/236)

      • Total S6 Ribosomal Protein

      • A loading control (e.g., GAPDH or β-actin)

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection:

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system or X-ray film.

5. Data Analysis

  • Quantification: Use densitometry software (e.g., ImageJ) to measure the band intensity for each protein.

  • Normalization: Normalize the intensity of the phosphorylated protein bands to the intensity of the corresponding total protein bands. Further normalize these ratios to the loading control to account for any variations in protein loading.

  • Interpretation: A decrease in the ratio of phosphorylated protein to total protein in this compound-treated samples compared to the vehicle control indicates inhibition of the PI3K pathway.

Workflow for Western Blot Analysis

Western_Blot_Workflow start Start: Cell Culture & this compound Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., p-AKT, Total AKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end End: Pathway Inhibition Assessment analysis->end

Caption: Experimental workflow for Western blot analysis.

By following these detailed protocols and utilizing the provided data interpretation guidelines, researchers can effectively employ Western blot analysis to investigate and confirm the inhibitory effects of this compound on the PI3K/AKT/mTOR signaling pathway, contributing to the broader understanding of its therapeutic potential in cancer treatment.

References

Application Notes: Evaluating Cell Viability Following Tersolisib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tersolisib (also known as STX-478) is a potent, orally bioavailable, and central nervous system (CNS) penetrant allosteric inhibitor developed to selectively target the H1047X mutant form of the phosphoinositide 3-kinase alpha (PI3Kα) catalytic subunit.[1][2][3] This mutation is a frequent oncogenic driver in various solid tumors.[4] this compound functions by preventing the activation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][5] Its high selectivity for the mutant protein over the wild-type form aims to provide a more favorable therapeutic window and reduce toxicity.[6]

These application notes provide detailed protocols for assessing the effects of this compound on cell viability, a critical step in preclinical evaluation. The included methodologies for colorimetric and luminescent assays, along with data presentation guidelines, will enable researchers to effectively determine the potency and efficacy of this compound in relevant cancer cell models.

Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation.[7] In cancers harboring PIK3CA mutations, such as the H1047R variant, this pathway is often constitutively active.[4] this compound selectively binds to the mutant PI3Kα enzyme, blocking the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1][8] This action prevents the recruitment and activation of downstream effectors like AKT and mTOR, ultimately leading to an inhibition of tumor cell growth and the induction of apoptosis.[5]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K Mutant PI3Kα (e.g., H1047R) RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR Downstream Downstream Effectors mTOR->Downstream Proliferation Cell Growth, Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PI3K

Caption: PI3K/AKT/mTOR pathway showing inhibition by this compound.

Data Presentation

Quantitative data should be meticulously recorded and presented to allow for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying drug potency.

Table 1: Representative Inhibitory Activity of this compound

Target IC50 Value Cell Line / Context Reference
PI3Kα (H1047R variant) 9.4 nM Biochemical Assay [6]
PI3Kα Mutant 14-fold selectivity vs. WT Biochemical Assay [6]

| Solid Tumors | 23% ORR (monotherapy) | Phase 1/2 Clinical Trial |[9] |

Table 2: Example IC50 Values for Various PI3K Inhibitors (for context)

Inhibitor Type Cell Line IC50 (µM) Reference
GDC-0941 (Pictilisib) Pan-Class I T47D (Breast Cancer) 0.455 [7]
GDC-0941 (Pictilisib) Pan-Class I HCC1937 (Breast Cancer) 15.33 [7]
BKM-120 (Buparlisib) Pan-Class I Jurkat (T-ALL) ~1.0 [10]
ZSTK-474 Pan-Class I Loucy (T-ALL) ~0.5 [10]

Note: IC50 values are highly dependent on the cell line and assay conditions.

Experimental Workflow

A generalized workflow for assessing cell viability following this compound treatment is outlined below. This process involves cell seeding, compound administration, incubation, and signal detection.

Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: Assay seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate Overnight (Allow Attachment) seed->incubate1 treat 3. Add Serial Dilutions of this compound incubate2 4. Incubate for Specified Period (e.g., 72 hours) treat->incubate2 add_reagent 5. Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate3 6. Incubate (1-4 hours) add_reagent->incubate3 measure 7. Measure Signal (Absorbance or Luminescence) incubate3->measure analyze 8. Data Analysis (Calculate IC50) measure->analyze

Caption: General experimental workflow for a cell viability assay.

Experimental Protocols

The following are detailed protocols for two standard cell viability assays. It is crucial to include vehicle controls (e.g., 0.1% DMSO) and untreated controls in every experiment.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of living cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan (B1609692) product.[11] The formazan is then solubilized, and its concentration is determined by spectrophotometry, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line with known PIK3CA H1047R mutation (e.g., T47D, MCF7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (STX-478)

  • DMSO (Dimethyl sulfoxide), sterile

  • MTT reagent (5 mg/mL in sterile PBS), filtered and protected from light[11]

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl or pure DMSO)[12]

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette and sterile tips

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create working solutions (e.g., from 1 nM to 10 µM). Ensure the final DMSO concentration in all wells remains below 0.1% to avoid solvent toxicity.[8]

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium (with 0.1% DMSO for vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[10][14]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[7]

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[7][11] Mix gently on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the formula:

    • % Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

  • Plot the percentage of viability against the log of this compound concentration and use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This assay quantifies ATP, an indicator of metabolically active cells.[15] The reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present. This method is highly sensitive and has a simpler workflow than the MTT assay.

Materials:

  • Cancer cell line with known PIK3CA H1047R mutation

  • Complete culture medium

  • This compound (STX-478)

  • DMSO, sterile

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Opaque-walled 96-well sterile culture plates (white plates are recommended for luminescence)

  • Multichannel pipette and sterile tips

  • Microplate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-4 from the MTT protocol, using opaque-walled 96-well plates. The final volume in each well before adding the reagent should be 100 µL.

  • Plate Equilibration: After the treatment incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[15]

  • Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions, ensuring it is at room temperature before use.

  • Reagent Addition: Add 100 µL of the prepared CellTiter-Glo® Reagent to each well, resulting in a total volume of 200 µL.[15]

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

Data Analysis:

  • Subtract the average luminescence of blank wells (medium only) from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells using the formula:

    • % Viability = (Luminescence of Treated Sample / Luminescence of Vehicle Control) * 100

  • Plot the results and determine the IC50 value as described in the MTT protocol.

Troubleshooting

Table 3: Common Issues and Solutions in Cell Viability Assays

Problem Possible Cause(s) Suggested Solution(s)
High variability between replicate wells Uneven cell seeding; Edge effects in the plate; Pipetting errors. Ensure the cell suspension is homogenous before seeding; Avoid using the outer wells of the 96-well plate; Use a calibrated multichannel pipette.[8]
Low signal-to-noise ratio Insufficient cell number; Low metabolic activity of cells; Reagent degradation. Optimize cell seeding density; Ensure cells are in the logarithmic growth phase; Use fresh, properly stored assay reagents.
Inconsistent IC50 values Variation in incubation times; Different cell passage numbers; Inconsistent DMSO concentration. Standardize all incubation periods precisely; Use cells within a consistent, low passage number range; Ensure final DMSO concentration is identical across all treatment and control wells.
MTT: Incomplete formazan dissolution Insufficient solubilization time or volume; Cell clumping. Increase incubation time with the solubilization solution and ensure thorough mixing on a shaker; Ensure a single-cell suspension is plated.

| CellTiter-Glo®: Rapid signal decay | Assay performed at elevated temperatures; Reagent instability. | Ensure plates and reagents are equilibrated to room temperature before measurement; Use the reagent promptly after preparation.[15] |

References

Application Note: CRISPR-Cas9 Screening to Identify Novel Synergistic Partners for the Mutant-Selective PI3Kα Inhibitor, Tersolisib

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth and survival, and its hyperactivation is a common feature in many cancers.[1] Tersolisib (STX-478) is a potent and selective allosteric inhibitor that specifically targets mutant forms of PI3Kα, such as the common H1047R variant, thereby inhibiting the PI3K/Akt/mTOR signaling cascade.[2][3][4] While targeted therapies like this compound offer significant promise, combination therapies are often required to enhance efficacy, overcome intrinsic or acquired resistance, and minimize toxicity by allowing for lower dosages.[5][6] This application note provides a comprehensive protocol for employing a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes cancer cells to this compound, thereby revealing novel synergistic therapeutic targets. We present detailed methodologies for the screening workflow, hit validation, and synergy quantification.

Introduction to this compound and Synergy Screening

This compound is an orally bioavailable, central nervous system (CNS)-penetrant inhibitor that allosterically binds to mutant PI3Kα, preventing its catalytic activity.[2][3][7] This specific targeting of oncogenic mutations is designed to offer a wider therapeutic window compared to pan-PI3K inhibitors.[2] However, resistance to PI3K pathway inhibitors can emerge through various mechanisms, including the activation of parallel signaling pathways or secondary mutations.[1][8][9]

A powerful strategy to identify effective combination therapies is through functional genomic screening.[10] A pooled CRISPR-Cas9 knockout screen allows for the systematic interrogation of thousands of genes to identify "synthetic lethal" interactions, where the loss of a specific gene, in combination with drug treatment, leads to cell death.[11][12] This approach can uncover non-obvious targets and provide a rational basis for the development of novel combination therapies to enhance the anti-tumor activity of this compound.

This compound Mechanism of Action

This compound selectively inhibits the mutated p110α catalytic subunit of PI3K. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). Reduced PIP3 levels lead to decreased activation of downstream effectors, including AKT and mTOR, ultimately resulting in the inhibition of tumor cell growth and survival.[2][7]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3Ka Mutant PI3Kα (p110α) RAS->PI3Ka PIP3 PIP3 PI3Ka->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation This compound This compound This compound->PI3Ka Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The overall workflow involves preparing a stable Cas9-expressing cell line, transducing it with a pooled sgRNA library, applying drug selection with this compound, and identifying genes that are depleted or enriched in the surviving cell population via next-generation sequencing (NGS). Hits are then validated individually and assessed for synergy.

CRISPR_Workflow cluster_0 Screening Phase cluster_1 Analysis & Validation Phase A 1. Select Cell Line (e.g., PIK3CA H1047R) B 2. Generate Stable Cas9 Expression A->B C 3. Transduce with Pooled sgRNA Library B->C D 4. Drug Selection (this compound vs. DMSO) C->D E 5. Harvest Cells & Extract gDNA D->E F 6. PCR Amplify & NGS of sgRNAs E->F G 7. Data Analysis (MAGeCK) F->G Sequence Data H 8. Hit Identification (Enriched/Depleted Genes) G->H I 9. Individual sgRNA Validation H->I J 10. Synergy Assay (Checkerboard) I->J K 11. Mechanism of Action Studies J->K

Caption: Workflow for CRISPR-Cas9 screening and hit validation.

Detailed Protocols

Protocol 1: Cell Line Preparation and IC50 Determination

  • Cell Line Selection: Choose a cancer cell line harboring a relevant PI3Kα mutation (e.g., MCF-7, T47D, or an engineered line like MCF10A with H1047R mutation).[3]

  • Culture Conditions: Culture cells in recommended media (e.g., DMEM/F-12 for MCF10A, RPMI-1640 for MCF-7) supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.

  • This compound IC50 Determination:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Prepare a 10-point, 3-fold serial dilution of this compound (e.g., from 10 µM to 0.5 nM) in culture medium. Include a DMSO-only vehicle control.

    • Replace the medium with the drug dilutions and incubate for 72 hours.

    • Assess cell viability using a reagent like CellTiter-Glo® or PrestoBlue™.

    • Normalize viability data to the DMSO control and plot a dose-response curve using non-linear regression (e.g., in GraphPad Prism) to calculate the IC50 value.

    • The concentration used for the screen should be sub-lethal, typically around the IC20-IC30, to identify sensitizing gene knockouts.

Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen

  • Cas9 Cell Line Generation: Transduce the selected cell line with lentivirus encoding Cas9 and a selection marker (e.g., Blasticidin). Select for a stable, high-activity Cas9-expressing polyclonal population.

  • Lentiviral sgRNA Library Transduction:

    • Titer the pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello) on the Cas9-expressing cells to determine the optimal multiplicity of infection (MOI).

    • Perform a large-scale transduction at a low MOI (~0.3) to ensure that most cells receive only a single sgRNA. The number of cells should be sufficient to maintain a library coverage of at least 300-500x.

    • After 48-72 hours, apply puromycin (B1679871) selection to eliminate non-transduced cells.

  • This compound Treatment:

    • Split the cell population into two replicates: a treatment group (this compound at IC20) and a control group (DMSO vehicle).

    • Maintain the cells under treatment for 14-21 days (approximately 10-14 population doublings), ensuring library representation is maintained at each passage.

  • Genomic DNA Extraction and NGS Library Preparation:

    • Harvest at least 2 x 10^7 cells from each replicate for both the final timepoint and an initial (T0) timepoint.

    • Extract high-quality genomic DNA (gDNA).

    • Use a two-step PCR protocol to first amplify the sgRNA-containing region from the gDNA and then add NGS adapters and indexes.

  • Sequencing and Data Analysis:

    • Pool the libraries and perform high-throughput sequencing (e.g., on an Illumina NextSeq).

    • Demultiplex the sequencing data and align reads to the sgRNA library to obtain read counts for each sgRNA.

    • Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify genes whose sgRNAs are significantly depleted (synthetic lethal hits) or enriched in the this compound-treated population compared to the DMSO control.

Protocol 3: Synergy Validation using Checkerboard Assay

  • Select Hits: Choose top candidate genes from the CRISPR screen for validation. For each gene, test 2-3 individual, high-scoring sgRNAs.

  • Assay Setup:

    • Prepare a 96-well plate with a two-dimensional concentration matrix. Serially dilute this compound along the y-axis and the partner drug (targeting the hit gene) along the x-axis. Include single-agent and no-drug controls.

  • Incubation and Viability Measurement: Seed cells, incubate for 72-96 hours, and measure viability as described in Protocol 1.

  • Synergy Calculation: Calculate synergy using a reference model such as the Bliss Independence model or the Loewe Additivity model. The Fractional Inhibitory Concentration Index (FICI) is a common metric derived from the Loewe model.[13]

    • FICI = (IC50 of Drug A in combination / IC50 of Drug A alone) + (IC50 of Drug B in combination / IC50 of Drug B alone)

    • A FICI score of ≤ 0.5 is considered synergistic.[13]

Data Presentation

Quantitative data from the experimental workflow should be organized into clear tables for comparison and interpretation.

Table 1: IC50 Values of this compound in PIK3CA-Mutant Cell Lines

Cell Line PIK3CA Mutation This compound IC50 (nM)
MCF-7 E545K 15.2
T47D H1047R 9.8
BT-474 K111N 21.5

| Hypothetical Data | | |

Table 2: Top Synthetic Lethal Hits from CRISPR Screen with this compound

Gene Symbol sgRNA Rank Log2 Fold Change (this compound/DMSO) p-value FDR
GENE_A 1 -3.45 1.2e-8 2.5e-7
GENE_B 2 -2.98 5.6e-7 8.1e-6
GENE_C 3 -2.71 9.1e-7 1.1e-5

| Hypothetical Data based on MAGeCK output | | | | |

Table 3: Example Checkerboard Assay Data (% Inhibition) | this compound (nM) | Drug X (nM) -> | 0 | 10 | 20 | 40 | | :--- | :--- | :--- | :--- | :--- | | 0 | | 0 | 12 | 18 | 25 | | 5 | | 20 | 55 | 68 | 75 | | 10 | | 35 | 72 | 85 | 91 | | 20 | | 52 | 88 | 94 | 96 | | Hypothetical Data | | | | |

Table 4: Synergy Scores for Validated Drug Combinations

Combination Cell Line Synergy Score (FICI) Interpretation
This compound + Drug X T47D 0.41 Synergistic
This compound + Drug Y T47D 0.92 Additive
This compound + Drug Z T47D 1.55 Non-interacting

| Hypothetical Data | | | |

Conclusion

This application note outlines a robust and systematic approach using CRISPR-Cas9 screening to identify genes that synergize with the mutant-selective PI3Kα inhibitor, this compound. The provided protocols detail the entire workflow from initial screen to hit validation and synergy quantification. The identification of such synergistic partners is crucial for designing rational combination therapies that can improve patient outcomes, overcome drug resistance, and expand the therapeutic potential of targeted agents like this compound.

References

Troubleshooting & Optimization

Troubleshooting Tersolisib solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tersolisib (STX-478). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility of this compound in aqueous media during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as STX-478, is an orally bioavailable and brain-penetrant selective inhibitor of the class I phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) catalytic subunit alpha (PIK3CA) mutant H1047X.[1][2] Its mechanism of action involves selectively targeting and allosterically binding to this mutated form of PIK3CA, which prevents the activation of the PI3K/AKT/mTOR signaling pathway.[1][2] This inhibition leads to apoptosis and growth inhibition in tumor cells that express the PIK3CA H1047X mutation.[1] The dysregulation of the PI3K/AKT/mTOR pathway is a common factor in the growth and survival of solid tumors.[1][2]

Q2: I am observing precipitation after diluting my DMSO stock of this compound into my aqueous cell culture medium. What is happening?

This is a common issue encountered with compounds that have low aqueous solubility. The precipitation occurs because this compound is significantly less soluble in aqueous solutions compared to highly polar organic solvents like DMSO. When the concentrated DMSO stock is diluted into the aqueous medium, the final concentration of DMSO may not be sufficient to keep this compound dissolved, causing it to crash out of solution.

Q3: What are the recommended starting concentrations for this compound in in vitro and in vivo studies?

For in vitro studies, this compound has been shown to be effective in the nanomolar range (e.g., IC50 of 9.4 nmol/L for the H1047R variant).[3] For in vivo studies in mouse xenograft models, oral administration dosages of 30 and 100 mg/kg have been used.[4]

Q4: Can I filter my this compound stock solution if I see particulates?

If you suspect the particulates are from insoluble impurities, you can filter your stock solution. However, if the particulates are the compound itself that has not fully dissolved, filtration will lower the actual concentration of your stock solution.[5] It is crucial to first ensure you have followed the correct solubilization protocol.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to troubleshooting solubility problems with this compound in your experiments.

Problem: Precipitate formation in aqueous media

Initial Assessment:

  • Confirm Identity: Double-check that you are using the correct compound, this compound (CAS No.: 2883540-92-7).[4][6]

  • Check Solvent Quality: Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[3][6]

  • Review Final Concentration: The final concentration in your aqueous medium might be too high.

Troubleshooting Steps:

  • Reduce Final Concentration: The most direct solution is to lower the final working concentration of this compound in your assay.

  • Increase Co-solvent Percentage: If your experimental design allows, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might help maintain solubility. Always include a vehicle control with the same final DMSO concentration.

  • Sonication and Warming: Gentle warming and sonication can aid in the dissolution of this compound.[6] Be cautious with temperature to avoid degradation of the compound.

  • Alternative Solvents: While DMSO is the most common solvent, for specific applications, other organic solvents compatible with your system could be explored.[5]

Data Presentation: this compound Solubility

The following table summarizes the known solubility data for this compound in various solvent systems.

Solvent SystemMaximum SolubilityApplication
DMSO80 - 100 mg/mL (199.35 - 249.20 mM)In Vitro
Ethanol20 mg/mLIn Vitro
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 6.25 mg/mL (15.57 mM)In Vivo
10% DMSO, 90% Corn Oil≥ 6.25 mg/mL (15.57 mM)In Vivo

Note: For in vitro applications, it is recommended to use freshly opened DMSO as it is hygroscopic and absorbed moisture can negatively impact solubility.[3][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

This protocol details the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (Molecular Weight: 401.29)[4]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh out 4.01 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to aid dissolution. If particulates remain, sonicate the tube for 5-10 minutes. Gentle warming can also be applied.

  • Storage: Store the 10 mM stock solution at -20°C for up to one month or at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration

This protocol describes the preparation of a this compound formulation for oral gavage in animal models.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • PEG300

  • Tween-80

  • Saline solution

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock in DMSO: Prepare a stock solution of this compound in DMSO (e.g., 62.5 mg/mL).

  • Add Solvents Sequentially: For a final volume of 1 mL, add the components in the following order, ensuring thorough mixing after each addition:

    • Add 100 µL of the 62.5 mg/mL this compound DMSO stock to 400 µL of PEG300 and mix until clear.

    • Add 50 µL of Tween-80 to the mixture and mix thoroughly.

    • Add 450 µL of saline to bring the final volume to 1 mL.

  • Final Concentration: This procedure will yield a final this compound concentration of 6.25 mg/mL.[6]

  • Administration: Use the freshly prepared formulation for oral administration.

Visualizations

PI3K/AKT/mTOR Signaling Pathway

This compound inhibits the PI3Kα mutant, a key upstream component of this critical cell signaling pathway.

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3Kα (mutant H1047X) RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates This compound This compound This compound->PI3K Inhibits AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Solubility Testing

A general workflow for testing the solubility of this compound in a new aqueous medium.

Solubility_Workflow start Start: Prepare 10mM this compound in DMSO dilute Prepare serial dilutions in aqueous medium start->dilute incubate Incubate at experimental temperature dilute->incubate observe Visually inspect for precipitation (microscope) incubate->observe precipitate Precipitation Observed? observe->precipitate soluble Highest concentration without precipitate is the kinetic solubility precipitate->soluble No troubleshoot Go to Troubleshooting Guide precipitate->troubleshoot Yes

Caption: A workflow for determining the kinetic solubility of this compound.

Troubleshooting Decision Tree

A logical guide to address solubility issues with this compound.

Troubleshooting_Tree start Precipitation observed in aqueous medium? check_conc Is the final concentration above the known solubility limit? start->check_conc Yes lower_conc Action: Lower the final working concentration check_conc->lower_conc Yes check_dmso Is the final DMSO concentration <0.1%? check_conc->check_dmso No success Problem Solved lower_conc->success increase_dmso Action: Increase final DMSO (e.g., to 0.5%) and include vehicle control check_dmso->increase_dmso Yes other_issues Consider other factors: - Old/wet DMSO - Temperature effects - Compound purity check_dmso->other_issues No increase_dmso->success

Caption: A decision tree for troubleshooting this compound precipitation issues.

References

Optimizing Tersolisib Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vitro use of Tersolisib (STX-478), a mutant-selective, allosteric inhibitor of PI3Kα. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as STX-478, is an orally bioavailable, brain-penetrant, allosteric inhibitor that selectively targets the H1047X mutant form of the p110α catalytic subunit of class I phosphatidylinositol 3-kinase (PI3Kα).[1][2] By binding to a previously undescribed allosteric pocket within PI3Kα, this compound prevents the activation of the PI3K/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][2] This targeted inhibition leads to the induction of apoptosis and inhibition of cell growth in tumor cells harboring the PIK3CA H1047X mutation.[1] Its allosteric and mutant-selective nature is designed to offer greater efficacy and reduced toxicity compared to non-mutant-specific PI3K inhibitors.[1][2]

Q2: What is a typical starting concentration range for this compound in in vitro experiments?

Based on published data, a sensible starting point for in vitro experiments with this compound would be in the low nanomolar to low micromolar range. The IC50 values for this compound can vary significantly depending on the cancer cell line and the specific PIK3CA mutation. For instance, the IC50 for the H1047R variant is reported to be 9.4 nM, while in T47D breast cancer cells, it is 116 nM.[1][3] A broad dose-response curve, for example from 1 nM to 10,000 nM, is recommended for initial characterization in your cell line of interest.[3]

Q3: How should I prepare and store this compound stock solutions?

This compound is typically supplied as a powder. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).[3] For example, a 10 mM stock solution in DMSO is a common starting point. It is crucial to use fresh, high-quality DMSO, as moisture can affect the solubility of the compound.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Q4: How can I confirm that this compound is inhibiting the PI3K/Akt/mTOR pathway in my cells?

The most common method to confirm pathway inhibition is through Western blotting. You should assess the phosphorylation status of key downstream effectors of the PI3K pathway. A significant decrease in the phosphorylation of Akt (at Ser473 and/or Thr308) and S6 ribosomal protein (at Ser235/236) upon this compound treatment would indicate successful target engagement and pathway inhibition. It is essential to also probe for the total protein levels of Akt and S6 to ensure that the observed decrease in phosphorylation is not due to a decrease in the total amount of these proteins.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Potential Cause Recommended Solution
Compound Solubility and Stability Prepare fresh stock solutions of this compound in high-quality DMSO. Avoid repeated freeze-thaw cycles by preparing small aliquots. Ensure complete dissolution before adding to culture media. Pre-warming the media before adding the compound can help prevent precipitation.
Cell Seeding Density Optimize the cell seeding density for each cell line to ensure cells are in the exponential growth phase throughout the experiment. High cell density can lead to nutrient depletion and pH changes, affecting drug efficacy.
Assay Type and Duration The choice of viability assay (e.g., MTT, CellTiter-Glo) can influence results. Ensure the chosen assay is linear within the range of cell numbers used. The duration of drug exposure should be consistent and optimized for your specific cell line and experimental goals (e.g., 72 hours is a common endpoint).
Serum Concentration Components in fetal bovine serum (FBS) can bind to inhibitors, reducing their effective concentration. Use a consistent and, if possible, lower serum concentration across experiments to minimize this variability.
Issue 2: No Significant Decrease in Phosphorylated Akt (p-Akt) After this compound Treatment
Potential Cause Recommended Solution
Suboptimal Compound Concentration or Treatment Time Perform a dose-response and time-course experiment. Assess p-Akt levels at various this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and at different time points (e.g., 1, 4, 8, 24 hours) to identify the optimal conditions for observing pathway inhibition.
Cell Line Insensitivity Confirm that your cell line harbors a PIK3CA mutation that is sensitive to this compound (primarily H1047X mutations). Cell lines with wild-type PIK3CA or other resistance mechanisms may not respond.
Feedback Loop Activation Inhibition of the PI3K pathway can trigger compensatory feedback loops, such as the upregulation of receptor tyrosine kinases (RTKs), which can reactivate the pathway.[4][5] Assess the expression and phosphorylation of RTKs like HER3, IGF-1R, and EGFR after this compound treatment. Co-treatment with an inhibitor of the upregulated RTK may be necessary.
Technical Issues with Western Blotting Ensure proper protein extraction, quantification, and loading. Use fresh lysis buffer containing phosphatase and protease inhibitors. Optimize antibody concentrations and incubation times. Include appropriate positive and negative controls.
Issue 3: Unexpected Cellular Responses or Resistance
Potential Cause Recommended Solution
Allosteric Inhibition Nuances As an allosteric inhibitor, this compound's effects might differ from ATP-competitive inhibitors. Its efficacy can be influenced by the conformational state of the PI3Kα enzyme. Ensure consistent experimental conditions (e.g., cell confluence, serum concentration) that might affect kinase conformation.
Secondary Mutations Prolonged treatment with PI3K inhibitors can lead to the emergence of secondary mutations in PIK3CA that confer resistance.[6] If resistance develops over time, consider sequencing the PIK3CA gene in your resistant cell population.
Activation of Parallel Signaling Pathways Cancer cells can develop resistance by activating parallel survival pathways, such as the MAPK/ERK pathway.[7] Investigate the activation of other key signaling pathways in resistant cells by Western blotting for key markers like phosphorylated ERK (p-ERK).

Data Presentation: this compound IC50 Values

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound (STX-478) in various contexts.

Target/Cell Line PIK3CA Mutation Assay Type IC50 Value Reference
PI3Kα (H1047R)H1047RBiochemical Assay9.4 nM[2][8]
PI3Kα (Wild-Type)Wild-TypeBiochemical Assay131 nM[2][8]
PI3Kα (E542K)E542KBiochemical Assay113 nM[2][8]
PI3Kα (E545K)E545KBiochemical Assay71 nM[2][8]
T47D (Breast Cancer)H1047RCell Viability (CellTiter-Glo)116 nM[3]
Panel of Kinase-Domain Mutant Cell LinesVarious Kinase-Domain Mutationsp-Akt Inhibition15 - 319 nM[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This protocol is for determining the effect of this compound on cell viability by measuring ATP levels, which is an indicator of metabolically active cells.

Materials:

  • Cell line of interest

  • Complete growth medium

  • This compound (STX-478)

  • DMSO

  • 96-well, opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM). Ensure the final DMSO concentration does not exceed 0.1% in all wells.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blotting for PI3K/Akt/mTOR Pathway Inhibition

This protocol assesses the inhibition of the PI3K signaling pathway by measuring the phosphorylation status of downstream targets.

Materials:

  • Cell line of interest

  • Complete growth medium

  • This compound (STX-478)

  • DMSO

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6 (Ser235/236), anti-S6, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 4 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the lysate to a pre-chilled microfuge tube and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant (protein lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and the loading control (e.g., β-actin).

Mandatory Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt This compound This compound This compound->PI3K Inhibits (Allosteric) PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Cell_Seeding Seed Cells (e.g., 96-well or 6-well plate) Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Tersolisib_Treatment Treat with this compound (Dose-Response) Incubation_24h->Tersolisib_Treatment Incubation_Time Incubate for Desired Time (e.g., 4h or 72h) Tersolisib_Treatment->Incubation_Time Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation_Time->Viability_Assay Western_Blot Western Blot Analysis (p-Akt, p-S6) Incubation_Time->Western_Blot Data_Analysis Data Analysis (IC50, Pathway Inhibition) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: A general experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic Problem Unexpected Results (e.g., High IC50, No p-Akt Inhibition) Check_Compound Check Compound Solubility & Stability Problem->Check_Compound Is the compound okay? Optimize_Assay Optimize Assay Conditions (Cell Density, Time) Problem->Optimize_Assay Are assay conditions optimal? Confirm_Genotype Confirm Cell Line PIK3CA Mutation Status Problem->Confirm_Genotype Is the cell line appropriate? Investigate_Feedback Investigate Feedback Loops (RTK Upregulation) Problem->Investigate_Feedback Is there resistance? Solution1 Prepare Fresh Aliquots Check_Compound->Solution1 Solution2 Perform Titration & Time-Course Optimize_Assay->Solution2 Solution3 Select Appropriate Cell Line Confirm_Genotype->Solution3 Solution4 Co-treat with RTK Inhibitor Investigate_Feedback->Solution4

Caption: A troubleshooting decision tree for in vitro experiments with this compound.

References

Tersolisib Technical Support Center: Managing Off-Target Effects in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the off-target effects of Tersolisib (STX-478) in experimental settings.

Introduction to this compound

This compound is an orally bioavailable, central nervous system (CNS)-penetrant, allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2] It is highly selective for mutant forms of PI3Kα, particularly the H1047R kinase domain mutation, over the wild-type (WT) protein.[1][3] This selectivity is intended to minimize on-target, off-tumor toxicities, such as hyperglycemia, that are common with less selective PI3K inhibitors.[4][5] this compound's primary mechanism of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to decreased tumor cell growth and survival.[6]

Frequently Asked Questions (FAQs)

Q1: What are the expected on-target versus potential off-target effects of this compound?

A1:

  • On-target effects are those directly resulting from the inhibition of mutant PI3Kα in cancer cells. This leads to the downregulation of the PI3K/Akt/mTOR pathway, resulting in reduced cell proliferation and survival. In research models, this is observed as decreased tumor growth.

  • On-target, off-tumor effects can occur due to the inhibition of wild-type PI3Kα in normal tissues, although this compound is designed to minimize this. For PI3Kα inhibitors, these effects commonly include hyperglycemia, rash, and diarrhea.[7][8] Initial clinical data for this compound suggests a favorable profile with minimal wild-type mediated toxicities.[5]

  • Off-target effects are unintended interactions with other kinases or proteins. While this compound is highly selective, high concentrations or specific cellular contexts might lead to engagement with other molecules. Identifying these requires specific experimental validation.

Q2: My cells treated with this compound show a phenotype that is inconsistent with PI3K pathway inhibition. What could be the cause?

A2: This could be due to several factors:

  • Off-target effects: this compound may be interacting with another signaling pathway in your specific cell model.

  • Cellular context: The genetic and proteomic background of your cells could lead to unexpected responses to PI3K inhibition.

  • Experimental variability: Inconsistent cell culture conditions, reagent stability, or assay performance can lead to variable results.[9]

Q3: How can I experimentally distinguish between on-target and off-target effects of this compound?

A3: Several strategies can be employed:

  • Rescue experiments: Introduce a drug-resistant mutant of PI3Kα into your cells. If the phenotype is reversed, it's likely an on-target effect.

  • Use of a structurally different PI3Kα inhibitor: If a different PI3Kα inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.

  • Knockdown/knockout of the target: Use siRNA or CRISPR to reduce or eliminate PI3Kα expression. If this phenocopies the effect of this compound, it confirms an on-target mechanism.

  • Phosphoproteomics: Analyze global changes in protein phosphorylation to identify other signaling pathways that may be affected by this compound.[10]

Q4: Are there known off-target kinases for this compound?

A4: Specific, comprehensive off-target kinase screening data for this compound is not publicly available. However, its design as a mutant-selective, allosteric inhibitor is intended to provide high selectivity.[2] Researchers should consider performing their own selectivity profiling if off-target effects are suspected in their model system.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in research models.

Issue Possible Cause Suggested Solution
High levels of cytotoxicity at low concentrations Potent off-target effects on survival pathways.1. Perform a dose-response curve to determine the lowest effective concentration. 2. Assess markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) to confirm the mode of cell death. 3. Use kinome profiling to identify potential off-target kinases essential for cell survival.[11]
Inconsistent results between experiments Cell line instability, inconsistent inhibitor concentration, or variable cell culture conditions.1. Use low-passage number cells and ensure consistent seeding densities. 2. Prepare fresh dilutions of this compound for each experiment. 3. Standardize serum starvation times and growth factor stimulation conditions.[9][12]
Unexpected activation of a signaling pathway Inhibition of a negative feedback loop or an off-target effect.1. Validate the unexpected activation with a structurally unrelated PI3Kα inhibitor. 2. Perform a phospho-proteomic analysis to get a global view of signaling changes. 3. Investigate known feedback loops related to the PI3K/Akt/mTOR pathway.
Lack of effect in a PIK3CA-mutant cell line Acquired resistance, presence of compensatory signaling pathways, or incorrect mutation information.1. Sequence the cell line to confirm the PIK3CA mutation status. 2. Assess the activity of parallel signaling pathways (e.g., MAPK/ERK). 3. Investigate potential resistance mechanisms such as secondary mutations in PIK3CA or alterations in downstream effectors.[13]

Experimental Protocols

Protocol 1: Validating On-Target PI3Kα Inhibition via Western Blotting

Objective: To confirm that this compound inhibits the phosphorylation of Akt, a key downstream effector of PI3Kα.

Methodology:

  • Cell Culture and Treatment: Plate cells with a known PI3Kα mutation (e.g., MCF10A with H1047R mutation) and culture until they reach 70-80% confluency.[1][12]

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal PI3K pathway activity.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 2 hours.

  • Stimulation: Stimulate the PI3K pathway with a growth factor like insulin (B600854) or EGF for 10-15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize the phospho-Akt signal to total Akt.

Protocol 2: Assessing Off-Target Kinase Activity

Objective: To determine if this compound inhibits other kinases, which can be done using a commercial kinome profiling service or by assessing the phosphorylation of key nodes in other signaling pathways (e.g., phospho-ERK for the MAPK pathway) via Western blot.

Methodology (Kinome Profiling):

  • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[11]

  • Kinase Panel Screening: Submit the compound to a commercial service that offers screening against a large panel of human kinases (e.g., >400 kinases).

  • Data Analysis: The service will provide data as the percentage of inhibition for each kinase at the tested concentration. A "hit" is typically defined as a kinase inhibited above a certain threshold (e.g., >50% inhibition).

  • Interpretation: A highly selective inhibitor will show significant inhibition of PI3Kα and minimal inhibition of other kinases. Any identified "hits" are potential off-targets that may require further validation.

Visualizations

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (mutant) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

Caption: On-target effect of this compound on the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow cluster_problem Observation cluster_validation Validation Strategy cluster_on_target_methods Methods cluster_off_target_methods Methods Phenotype Unexpected Phenotype with this compound OnTarget On-Target Validation Phenotype->OnTarget OffTarget Off-Target Investigation Phenotype->OffTarget Rescue Rescue with Resistant Mutant OnTarget->Rescue Orthogonal Orthogonal Inhibitor OnTarget->Orthogonal Knockdown siRNA/CRISPR Knockdown OnTarget->Knockdown Kinome Kinome Profiling OffTarget->Kinome Phospho Phosphoproteomics OffTarget->Phospho Pathway Western Blot for Other Pathways OffTarget->Pathway

Caption: Workflow for investigating on-target vs. off-target effects.

References

Technical Support Center: Enhancing the Bioavailability of Tersolisib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with improving the in vivo bioavailability of Tersolisib (also known as GDC-0084) in animal studies.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments and provides actionable solutions.

Issue Question Potential Causes & Solutions
High Variability in Plasma Concentrations We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal studies. What could be the cause, and how can we mitigate this?Potential Causes: * Poor Aqueous Solubility: this compound is practically insoluble in water, leading to inconsistent dissolution in the gastrointestinal (GI) tract. * Food Effects: The presence or absence of food can alter gastric pH, GI motility, and bile secretion, significantly impacting the absorption of poorly soluble drugs. * First-Pass Metabolism: Although reported to be metabolically stable in human liver microsomes, inter-species differences in gut wall or liver metabolism could contribute to variability. Troubleshooting Steps: 1. Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period (e.g., 12-16 hours for rats) before dosing to minimize food-related variability. 2. Optimize Formulation: Move beyond simple suspensions. Consider the advanced formulation strategies discussed in the FAQ section, such as lipid-based formulations or amorphous solid dispersions, which can enhance solubility and reduce dependency on physiological variables. 3. Ensure Homogeneous Dosing Formulation: For suspensions, ensure the formulation is uniformly mixed before and during administration to each animal to prevent dose variation.
Low Oral Bioavailability Our pharmacokinetic studies show very low oral bioavailability for this compound, even with a standard suspension. How can we improve this?Potential Causes: * Dissolution Rate-Limited Absorption: Due to its low solubility, the rate at which this compound dissolves in the GI fluid is likely the primary barrier to its absorption. * Inadequate Formulation: A simple aqueous suspension may not provide sufficient solubilization for effective absorption. Troubleshooting Steps: 1. Particle Size Reduction: While not always sufficient on its own, reducing the particle size of the this compound drug substance (micronization or nanocrystallization) can increase the surface area for dissolution. 2. Lipid-Based Formulations: Formulating this compound in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can significantly improve bioavailability. These formulations present the drug in a solubilized state and can leverage lipid absorption pathways. For example, a formulation containing oils (e.g., Capryol™ 90), surfactants (e.g., Cremophor® EL), and cosolvents (e.g., Transcutol® HP) can be explored. 3. Amorphous Solid Dispersions (ASDs): Creating an ASD of this compound with a suitable polymer can improve its aqueous solubility and dissolution rate. This involves dissolving the drug and a polymer in a common solvent and then removing the solvent.
Undetectable Plasma Concentrations After oral administration, we are unable to detect this compound in the plasma samples. What should we check?Potential Causes: * Extremely Low Bioavailability: The formulation may be completely ineffective, resulting in plasma concentrations below the limit of quantification (LLOQ) of your analytical method. * Rapid Metabolism/Elimination: While less likely based on available data, the chosen animal model could have unexpectedly high clearance. * Analytical Method Sensitivity: Your LC-MS/MS or other analytical method may not be sensitive enough. Troubleshooting Steps: 1. Verify Analytical Method: Ensure your bioanalytical method is validated and has a sufficiently low LLOQ. Run a pilot study with an intravenous (IV) dose to confirm that the drug can be detected in plasma. 2. Increase the Oral Dose: A dose escalation study can help determine if detectable levels can be achieved. 3. Re-evaluate the Formulation: This is the most critical step. An inability to detect the drug after oral administration strongly indicates a formulation failure. A more sophisticated approach, such as a SEDDS, is warranted.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (GDC-0084) is an orally bioavailable, brain-penetrant, and selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) alpha (PI3Kα) mutant H1047X.[1] It acts by allosterically binding to the mutated form of PI3Kα, which prevents the activation of the PI3K/Akt/mTOR signaling pathway.[1][2] This inhibition leads to apoptosis and a reduction in tumor cell growth in cancers harboring this specific mutation.[1][2]

Q2: What are the known solubility properties of this compound?

A2: this compound is reported to be insoluble in water. It is soluble in organic solvents like DMSO. This poor aqueous solubility is a key challenge for achieving good oral bioavailability.

Q3: What is the typical oral bioavailability of this compound in a standard formulation in animal studies?

A3: Preclinical studies using a standard oral formulation of 0.5% methylcellulose (B11928114) with 0.2% Tween 80 (MCT) have reported an oral bioavailability of approximately 76% in rats and a lower bioavailability in mice. It's important to note that bioavailability can vary between species.

Q4: What are the most common advanced formulation strategies to improve the bioavailability of poorly soluble drugs like this compound?

A4: Several strategies can be employed:

  • Lipid-Based Formulations: These include solutions, suspensions, and emulsions, with self-emulsifying drug delivery systems (SEDDS) being a prominent choice. They improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways, which can also bypass first-pass metabolism via lymphatic uptake.

  • Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is converted into a higher-energy amorphous form and dispersed within a polymer matrix. This can significantly increase the drug's aqueous solubility and dissolution rate.

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range (nanocrystals, polymeric nanoparticles, or solid lipid nanoparticles) increases the surface area-to-volume ratio, leading to a faster dissolution rate.

Data Presentation: Pharmacokinetics of this compound in Rats

The following table summarizes reported pharmacokinetic data for this compound in rats with a standard suspension and provides a hypothetical example of expected improvements with an advanced formulation.

ParameterStandard Formulation (0.5% MCT Suspension)Hypothetical Improved Formulation (e.g., SEDDS)
Dose (mg/kg, oral) 1515
Cmax (ng/mL) ~2100~3500 - 4200 (projected 1.7-2.0x increase)
Tmax (hr) ~4.0~1.5 - 2.0 (projected faster absorption)
AUC (ng·h/mL) ~18000~32400 - 39600 (projected 1.8-2.2x increase)
Oral Bioavailability (%) 76% >90% (projected)

Data for the standard formulation is adapted from preclinical studies on GDC-0084. The "Hypothetical Improved Formulation" data is illustrative, based on typical enhancements seen for poorly soluble compounds with technologies like SEDDS, and should be confirmed experimentally.

Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: Acclimatize animals to the housing conditions for at least 3 days prior to the study.

  • Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Formulation Preparation:

    • Standard Suspension (0.5% MCT): Prepare a suspension of this compound in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in sterile water on the day of dosing. Ensure the suspension is homogeneous through vortexing and stirring.

    • Intravenous (IV) Formulation: Prepare a solution of this compound in a suitable vehicle for IV administration (e.g., 60% PEG400/10% ethanol).

  • Dosing:

    • Weigh each animal immediately before dosing to calculate the exact volume.

    • Oral (PO) Administration: Administer the formulation via oral gavage at a typical volume of 5-10 mL/kg.

    • IV Administration: Administer the sterile solution via the tail vein at a typical volume of 1-2 mL/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Typical time points for oral dosing: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Typical time points for IV dosing: 0 (pre-dose), 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and bioavailability) using non-compartmental analysis software.

Visualizations

Signaling Pathway

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3Kα (mutant H1047R) RTK->PI3K PIP3 PIP3 PI3K->PIP3 P This compound This compound (GDC-0084) This compound->PI3K PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Apoptosis Inhibition of Apoptosis mTOR->Apoptosis

This compound inhibits the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow

Bioavailability_Workflow Start Start: Low Bioavailability of this compound Formulation Formulation Strategy Start->Formulation Suspension Aqueous Suspension (e.g., 0.5% MCT) Formulation->Suspension ASD Amorphous Solid Dispersion (ASD) Formulation->ASD Lipid Lipid-Based System (e.g., SEDDS) Formulation->Lipid PK_Study In Vivo PK Study (e.g., Rats) Suspension->PK_Study ASD->PK_Study Lipid->PK_Study Analysis LC-MS/MS Bioanalysis of Plasma Samples PK_Study->Analysis Data Calculate PK Parameters (AUC, Cmax, F%) Analysis->Data Decision Bioavailability Goal Met? Data->Decision Decision->Formulation No End End: Optimized Formulation Decision->End Yes

Workflow for improving the oral bioavailability of this compound.
Troubleshooting Logic

Troubleshooting_Logic start Problem: Low or Variable Plasma Exposure q1 Is the dosing formulation a simple aqueous suspension? start->q1 a1_yes This is likely the root cause. Poor solubility leads to inconsistent dissolution. q1->a1_yes Yes q2 Are feeding conditions strictly controlled? q1->q2 No sol_formulate Action: Develop an enabling formulation. a1_yes->sol_formulate end Proceed with optimized study design sol_formulate->end a2_no Food can significantly impact absorption of poorly soluble drugs. q2->a2_no No q3 Is the bioanalytical method validated with sufficient sensitivity (LLOQ)? q2->q3 Yes sol_fasting Action: Implement consistent fasting protocol for all animals. a2_no->sol_fasting sol_fasting->end a3_no Plasma concentrations may be below the limit of detection. q3->a3_no No q3->end Yes sol_assay Action: Validate/re-validate LC-MS/MS method. Confirm with IV dosing. a3_no->sol_assay sol_assay->end

Decision tree for troubleshooting low bioavailability.

References

Cell line contamination affecting Tersolisib assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tersolisib. It specifically addresses issues that may arise from cell line contamination, which can significantly impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound IC50 value is significantly higher than expected in my PIK3CA mutant cell line. What could be the cause?

A1: An unexpectedly high IC50 value for this compound, a potent and selective PI3Kα inhibitor, can stem from several factors, with cell line integrity being a primary concern.

  • Cell Line Misidentification or Cross-Contamination: The cell line you are using may not be the correct one. Cross-contamination with a less sensitive or wild-type PIK3CA cell line is a common issue in cell culture that can lead to misleading drug sensitivity results.[1][2] For example, contamination with a rapidly proliferating line like HeLa can mask the true response of your target cells.[1][2] We strongly recommend authenticating your cell line using Short Tandem Repeat (STR) profiling.

  • Mycoplasma Contamination: Mycoplasma are common contaminants in cell cultures and are known to alter various cellular processes, including signaling pathways like PI3K/Akt.[3][4][5] This can affect the cellular response to inhibitors. Regular testing for mycoplasma is crucial.

  • Acquired Resistance: Prolonged culturing or previous treatments may have led to the selection of a resistant subpopulation of cells.[6][7]

  • Experimental Variability: Ensure consistency in experimental parameters such as cell seeding density, drug concentration, and incubation time.

Q2: I'm observing high variability in my this compound assay results between experiments. How can I troubleshoot this?

A2: High variability in assay results is often a red flag for underlying issues with cell culture and assay setup.

  • Inconsistent Cell Passage Number: Use cells within a consistent and low passage number range for your experiments. Genetic drift can occur at high passage numbers, altering cellular characteristics and drug response.

  • Mycoplasma Contamination: Mycoplasma can cause sporadic and unpredictable changes in cell behavior, leading to inconsistent results.[4][5] We recommend immediate testing for mycoplasma if you observe high variability.

  • Assay Conditions: Ensure that all assay parameters, including reagent concentrations, incubation times, and instrument settings, are kept consistent across all experiments.

  • Cell Line Authentication: Periodically re-authenticate your cell lines to ensure you are consistently working with the correct cells.

Q3: My Western blot results show inconsistent inhibition of p-Akt or p-S6 after this compound treatment. What could be the problem?

A3: Inconsistent downstream signaling results can be due to both biological and technical factors.

  • Cell Line Contamination: If your culture is contaminated with another cell line that has a different PI3K pathway activity or sensitivity to this compound, this will lead to mixed and inconsistent signaling readouts. STR profiling is essential to rule this out.

  • Mycoplasma Infection: Mycoplasma has been shown to activate the PI3K/Akt signaling pathway.[3][8][9] This can interfere with the inhibitory effect of this compound and lead to variable p-Akt levels.

  • Feedback Loop Activation: Inhibition of the PI3K pathway can sometimes trigger compensatory feedback loops that reactivate downstream signaling.

  • Technical Issues: Ensure proper protein quantification, equal loading, and optimized antibody concentrations for your Western blot protocol.

Q4: How can I confirm the identity of my cell lines?

A4: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[10][11][12][13] This technique generates a unique genetic fingerprint for each cell line that can be compared to reference databases to confirm its identity. Several commercial services are available for STR profiling.

Q5: What are the best methods for detecting mycoplasma contamination?

A5: PCR-based detection kits are the most sensitive and rapid method for detecting mycoplasma contamination.[14][15][16][17] Other methods include DNA staining (e.g., with DAPI or Hoechst) and direct culture, although these are generally less sensitive and more time-consuming. Regular testing (e.g., monthly) is highly recommended.

Data Presentation

Table 1: this compound (STX-478) Potency in PIK3CA-Mutant Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound for inhibiting phosphorylated Akt (p-Akt) and cell viability in various cancer cell lines harboring PIK3CA mutations.

Cell LineCancer TypePIK3CA Mutationp-Akt IC50 (nmol/L)
T47DBreast CancerH1047R15 - 319
EFM-19Breast CancerH1047L15 - 319
GP2dBreast CancerH1047L15 - 319
OAW42Ovarian CancerH1047L15 - 319
BT20Breast CancerDouble Mutant15 - 319
CAL-148Breast CancerDouble Mutant15 - 319
NCI-H1048Lung CancerDouble Mutant15 - 319
MCF10A (isogenic)Breast EpitheliumH1047RPotent Inhibition
SKBR3 (control)Breast CancerWild-TypeLess Potent

Data is compiled from preclinical studies of STX-478.[18] The range of IC50 values reflects the variability across different cell lines with kinase-domain mutations.

Mandatory Visualizations

Signaling Pathway

Tersolisib_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3Ka_mutant Mutant PI3Kα (e.g., H1047R) RTK->PI3Ka_mutant PIP3 PIP3 PI3Ka_mutant->PIP3 phosphorylates This compound This compound (STX-478) This compound->PI3Ka_mutant PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt PDK1->pAkt Akt Akt mTORC1 mTORC1 pAkt->mTORC1 Downstream Downstream Effects (Cell Growth, Proliferation, Survival) mTORC1->Downstream

Caption: this compound inhibits the mutant PI3Kα signaling pathway.

Experimental Workflow

Troubleshooting_Workflow Start Unexpected this compound Assay Results Check1 Review Experimental Protocol & Parameters Start->Check1 Action1 Optimize Assay Conditions: - Seeding Density - Reagent Concentrations - Incubation Times Check1->Action1 Inconsistent Check2 Cell Line Contamination Screening Check1->Check2 Consistent Action1->Check2 Action2a Perform Mycoplasma Detection (PCR) Check2->Action2a Action2b Perform Cell Line Authentication (STR) Check2->Action2b Result1 Contamination Detected? Action2a->Result1 Action2b->Result1 Action3 Discard Contaminated Culture. Obtain New, Authenticated Stock. Result1->Action3 Yes Check3 Re-evaluate Results with Authenticated, Clean Cells Result1->Check3 No Action3->Start Restart End Reliable Assay Results Check3->End

Caption: Troubleshooting workflow for unexpected this compound assay results.

Logical Relationships

FAQ_Logic MainIssue Inaccurate this compound Assay Results Cause1 Cell Line Contamination MainIssue->Cause1 Cause2 Experimental Variability MainIssue->Cause2 Cause3 Biological Factors MainIssue->Cause3 SubCause1a Cross-Contamination Cause1->SubCause1a SubCause1b Mycoplasma Cause1->SubCause1b Solution2 Protocol Standardization Cause2->Solution2 Solution Solution3 Low Passage Number Cause3->Solution3 Solution Solution1a STR Authentication SubCause1a->Solution1a Solution Solution1b PCR Mycoplasma Test SubCause1b->Solution1b Solution

Caption: Logical flow of troubleshooting common this compound assay issues.

Experimental Protocols

Protocol 1: Cell Line Authentication using STR Profiling

This protocol provides a general guideline. It is recommended to use a commercial service for reliable and standardized results.

  • Sample Preparation:

    • Culture cells to be authenticated to approximately 80% confluency.

    • For adherent cells, wash with PBS and detach using trypsin. Neutralize and pellet the cells by centrifugation.

    • Resuspend the cell pellet in PBS.

    • Alternatively, DNA can be extracted from the cell pellet using a commercial kit.

  • Submission to a Core Facility/Commercial Vendor:

    • Follow the specific submission guidelines of the chosen service provider. This typically involves providing a cell pellet or purified DNA.

  • STR Analysis (Performed by Vendor):

    • The vendor will perform PCR amplification of at least eight core STR loci and the amelogenin gene for sex determination.[11][12]

    • The amplified fragments are separated by capillary electrophoresis to determine the size of the alleles.

  • Data Analysis:

    • The resulting STR profile is compared to online databases of known cell line profiles (e.g., ATCC, DSMZ).

    • A match of ≥80% with a reference profile confirms the identity of the cell line. A match of <56% indicates the cell line is unrelated.[11]

Protocol 2: Mycoplasma Detection by PCR

This is a generalized protocol based on commercially available kits. Always refer to the manufacturer's specific instructions.[14][15][16][17]

  • Sample Collection:

    • Culture cells for at least 48-72 hours without antibiotics. Cells should be at least 80% confluent.

    • Collect 100-200 µL of the cell culture supernatant.

  • Sample Preparation:

    • Heat the supernatant at 95°C for 5-10 minutes to lyse any cells and inactivate PCR inhibitors.

    • Briefly centrifuge to pellet debris. The supernatant will be used as the PCR template.

  • PCR Reaction Setup:

    • On ice, prepare a master mix containing the PCR buffer, dNTPs, primers specific to the mycoplasma 16S rRNA gene, and Taq polymerase, as provided in the kit.

    • Add 1-2 µL of the prepared sample supernatant to the PCR tube containing the master mix.

    • Include a positive control (mycoplasma DNA) and a negative control (nuclease-free water) in separate tubes.

  • PCR Amplification:

    • Perform PCR using a thermal cycler with the following typical conditions (refer to kit manual for specifics):

      • Initial Denaturation: 95°C for 2-3 minutes.

      • 30-40 Cycles:

        • Denaturation: 95°C for 15-30 seconds.

        • Annealing: 55°C for 15-30 seconds.

        • Extension: 72°C for 15-30 seconds.

      • Final Extension: 72°C for 1-5 minutes.

  • Analysis of Results:

    • Run the PCR products on a 1.5-2% agarose (B213101) gel.

    • Visualize the DNA bands using a DNA stain (e.g., ethidium (B1194527) bromide or a safer alternative).

    • The presence of a band of the expected size (typically 200-500 bp, depending on the primers) in the sample lane indicates mycoplasma contamination.

Protocol 3: Western Blot for p-Akt (Ser473) and p-S6 after this compound Treatment

This protocol outlines the key steps to assess the pharmacodynamic effect of this compound on the PI3K/Akt/mTOR pathway.[19][20][21][22][23]

  • Cell Culture and Treatment:

    • Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

    • Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, place the culture plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Normalize the protein concentration of all samples with lysis buffer.

  • SDS-PAGE and Protein Transfer:

    • Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using a digital imaging system.

    • Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

References

Interpreting unexpected results from Tersolisib studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tersolisib (STX-478/LY4064809) studies. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of this compound treatment in PIK3CA-mutant cancer models?

A1: this compound is an allosteric, mutant-selective inhibitor of PI3Kα. In PIK3CA-mutant cancer models, the expected outcome is the inhibition of the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation and, in some cases, apoptosis.[1][2][3] Publicly reported data from the phase 1/2 PIKALO-1 trial showed a 23% overall response rate (ORR) with this compound monotherapy in 22 breast cancer patients with PIK3CA mutations who had mostly been pre-treated with CDK4/6 inhibitors.[4]

Q2: We are observing sustained or increased phosphorylation of AKT (p-AKT) despite treatment with this compound. Is this an expected result?

A2: No, this is not the expected on-target effect. Sustained or increased p-AKT levels in the presence of a PI3K inhibitor is considered a paradoxical result. This phenomenon can be caused by the relief of negative feedback loops. For instance, inhibition of mTORC1, a downstream target of AKT, can suppress S6K activity, which in turn leads to the stabilization of IRS-1 and enhanced PI3K activation, ultimately resulting in a rebound of AKT phosphorylation.[5] Some ATP-competitive AKT inhibitors have also been shown to cause a similar paradoxical hyperphosphorylation.[6]

Q3: Our PIK3CA-mutant cell line, initially sensitive to this compound, has developed resistance. What are the potential mechanisms?

A3: Acquired resistance to PI3Kα inhibitors can occur through several mechanisms. These include:

  • Genomic alterations within the PI3K pathway: This is a major mode of resistance. Look for secondary mutations in PIK3CA that might affect drug binding, loss of the tumor suppressor PTEN, or activating mutations in AKT1.[7][8][9]

  • Activation of compensatory signaling pathways: The cell may upregulate other survival pathways to bypass the PI3K/AKT blockade. This can include the MAPK pathway.[1]

  • Upregulation of receptor tyrosine kinases (RTKs): Increased activity of RTKs like EGFR, HER2/HER3, or FGFR can reactivate the PI3K pathway.[7]

Q4: Is hyperglycemia an expected side effect of this compound?

A4: this compound is designed to be a mutant-selective PI3Kα inhibitor that spares the wild-type form of the enzyme. This selectivity is intended to minimize the on-target, off-tumor side effects seen with less selective PI3K inhibitors, such as hyperglycemia, which results from inhibiting wild-type PI3Kα in healthy metabolic tissues.[2][3] Therefore, significant hyperglycemia would be an unexpected result and may warrant further investigation into the drug's specificity in the experimental system.

Troubleshooting Guides

Issue 1: Sub-optimal or No Inhibition of Downstream Signaling (p-AKT, p-S6K)
Possible Cause Troubleshooting Steps
Incorrect Dosing or Compound Instability - Verify the concentration and bioactivity of the this compound stock solution.- Perform a dose-response experiment to ensure an appropriate concentration is being used.- Check the stability of the compound under your experimental conditions (e.g., in cell culture media over time).
Cell Line Authenticity/Mutation Status - Confirm the PIK3CA mutation status of your cell line via sequencing.- Perform cell line authentication to rule out contamination or misidentification.
Paradoxical Pathway Activation - Measure p-AKT and p-S6K at multiple time points (short and long-term) to assess for feedback loop activation.[5]- Consider co-treatment with an inhibitor of a potential feedback pathway (e.g., an mTOR or MEK inhibitor) to see if sensitivity is restored.
Issue 2: Acquired Resistance to this compound In Vitro or In Vivo
Possible Cause Troubleshooting Steps
Secondary Mutations in the PI3K Pathway - Perform genomic sequencing (e.g., whole-exome or targeted sequencing) on resistant clones or tumors to identify acquired mutations in PIK3CA, PTEN, or AKT1.[7][8][9]- If an AKT1 mutation is found, test the efficacy of an AKT inhibitor.
Upregulation of Bypass Tracks - Use phosphoproteomics or Western blotting to screen for the activation of alternative signaling pathways (e.g., MAPK, JAK/STAT).- Test combination therapies targeting the identified bypass pathway.
Loss of PTEN Expression - Assess PTEN protein levels by Western blot or immunohistochemistry in resistant samples.[10]

Data Presentation

Table 1: Summary of Potential Resistance Mechanisms to PI3Kα Inhibitors

Mechanism Category Specific Examples Potential Intervention References
On-Target Alterations Secondary PIK3CA mutations, AKT1 activating mutationsAllosteric PI3Kα inhibitors, AKT inhibitors[7][8][9]
Downstream Pathway Reactivation mTORC1-mediated feedback loopDual PI3K/mTOR inhibitors, combination with mTOR inhibitors[5]
Bypass Pathway Activation Upregulation of MAPK pathwayCombination with MEK inhibitors[1]
Loss of Tumor Suppressors Loss of PTEN expression/functionMay be challenging to target directly; consider downstream inhibitors[10]
Upstream Signal Reactivation Increased expression/activity of RTKs (e.g., HER3, FGFR)Combination with respective RTK inhibitors[7]

Experimental Protocols

Western Blotting for PI3K Pathway Activation
  • Cell Lysis: Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 4-12% Bis-Tris gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6K, anti-total S6K, anti-PTEN, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (mutant) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 Inhibits AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K S6K->RTK Negative Feedback CellGrowth Cell Growth & Survival S6K->CellGrowth Troubleshooting_Workflow Start Unexpected Result: Lack of Efficacy or Resistance CheckCompound Verify Compound Activity and Experimental Setup Start->CheckCompound CheckPathway Assess On-Target Pathway Modulation (Western Blot for p-AKT) CheckCompound->CheckPathway PathwayInhibited Pathway is Inhibited CheckPathway->PathwayInhibited Yes PathwayActive Pathway Remains Active CheckPathway->PathwayActive No InvestigateBypass Investigate Bypass Tracks (e.g., MAPK) and Upstream RTKs PathwayInhibited->InvestigateBypass InvestigateResistance Investigate Acquired Resistance Mechanisms PathwayActive->InvestigateResistance Sequencing Sequence PIK3CA, AKT1, PTEN InvestigateResistance->Sequencing FeedbackLoop Consider Paradoxical Feedback Activation InvestigateResistance->FeedbackLoop Resistance_Analysis_Workflow Start Generate this compound- Resistant Cell Line GenomicAnalysis Genomic Analysis (WES/Targeted Sequencing) Start->GenomicAnalysis PhosphoAnalysis Phospho-proteomic Analysis Start->PhosphoAnalysis IdentifyMutations Identify Mutations (PIK3CA, AKT1, PTEN) GenomicAnalysis->IdentifyMutations IdentifyPathways Identify Upregulated Bypass Pathways PhosphoAnalysis->IdentifyPathways Validate Validate Findings (e.g., CRISPR, siRNA) IdentifyMutations->Validate IdentifyPathways->Validate TestCombo Test Combination Therapies Validate->TestCombo

References

Technical Support Center: Refinement of Tersolisib Delivery Methods for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the in vivo delivery of Tersolisib (STX-478).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as STX-478) is a highly potent, orally bioavailable, and mutant-selective allosteric inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα). It specifically targets common mutations in the PIK3CA gene, such as the H1047R mutation in the kinase domain and mutations in the helical domain. By selectively binding to the mutated form of PI3Kα, this compound prevents the activation of the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival in many cancers. This targeted approach aims to reduce the on-target toxicities, such as hyperglycemia, that are associated with non-selective PI3Kα inhibitors.[1][2][3]

Q2: What are the recommended vehicles for formulating this compound for oral gavage in mice?

A2: this compound has poor aqueous solubility, requiring a specific vehicle for effective oral administration in preclinical models. Two commonly used formulations are:

  • Aqueous-based suspension: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Oil-based suspension: A mixture of 10% DMSO and 90% Corn Oil.

The choice of vehicle may depend on the specific experimental design and the tolerability of the mouse strain. It is always recommended to conduct a vehicle tolerability study prior to the main experiment.

Q3: My this compound formulation is showing precipitation. What can I do to prevent this?

A3: Precipitation of a hydrophobic compound like this compound from a formulation can be a significant issue, potentially leading to inaccurate dosing and reduced bioavailability. Here are some steps to mitigate this:

  • Ensure Complete Initial Dissolution: Make sure the initial stock solution of this compound in DMSO is fully dissolved before adding it to the other vehicle components. Gentle warming or sonication can aid in dissolution.

  • Proper Mixing Order and Technique: Add each solvent component one by one in the correct order as specified in the protocol, ensuring the solution is thoroughly mixed and clear after each addition.

  • Use Fresh Solvents: Moisture-absorbing DMSO can reduce the solubility of this compound. Always use fresh, anhydrous DMSO.

  • Prepare Fresh Formulations: It is recommended to prepare the formulation fresh before each use to minimize the risk of precipitation over time.

  • Consider a Homogeneous Suspension: For some formulations, this compound may exist as a homogeneous suspension rather than a clear solution. In such cases, ensure the suspension is uniformly mixed before each administration.

Q4: I am observing inconsistent anti-tumor efficacy in my xenograft model. What could be the cause?

A4: Inconsistent results in in vivo efficacy studies with PI3K inhibitors like this compound can arise from several factors:

  • Inaccurate Dosing: This can be due to improper oral gavage technique, leading to misdelivery of the compound (e.g., into the trachea), or from a non-homogenous drug formulation. Ensure all personnel are properly trained in oral gavage and that the formulation is thoroughly mixed before each dose.

  • Tumor Heterogeneity: Patient-derived xenograft (PDX) models and even cell line-derived xenografts (CDX) can exhibit intra-tumoral heterogeneity. This can lead to variable responses to targeted therapies.

  • Compensatory Signaling Pathways: Cancer cells can develop resistance to PI3K inhibition by upregulating compensatory signaling pathways.

  • Animal Health and Stress: The general health and stress levels of the animals can impact tumor growth and drug metabolism. Standardize animal handling and housing conditions to minimize stress.

  • Drug Formulation Stability: If the formulation is not stable, the effective dose administered may vary. Prepare formulations fresh daily.

Q5: What are the common adverse effects of selective PI3Kα inhibitors in mice?

A5: While this compound is designed to spare wild-type PI3Kα and thus reduce toxicities, it is still important to monitor for potential adverse effects associated with PI3K pathway inhibition. Common toxicities observed with PI3Kα inhibitors include hyperglycemia, rash, and diarrhea.[2] In preclinical studies, this compound has been shown to have a better safety profile compared to non-selective inhibitors like alpelisib, with significantly less impact on blood glucose levels.[1] However, it is crucial to monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or skin abnormalities.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Difficulty in Administering the Full Dose via Oral Gavage - Incorrect restraint of the mouse.- Gavage needle is too large or too long.- Animal is stressed and resisting.- Ensure proper scruffing technique to straighten the esophagus.- Use an appropriately sized, flexible gavage needle.- Handle animals gently to minimize stress. Consider habituating animals to handling prior to the study.
Fluid is Expelled from the Mouse's Nose or Mouth During Gavage - The gavage needle has been inserted into the trachea instead of the esophagus.- The volume administered is too large or delivered too quickly.- Immediately stop the procedure and gently tilt the mouse's head down to allow the fluid to drain.- Monitor the animal closely for signs of respiratory distress.- Review and refine the gavage technique to ensure proper placement of the needle.- Administer the formulation slowly and do not exceed the recommended maximum volume for the mouse's weight.
Precipitation in the Formulation Upon Standing - The formulation is not stable at room temperature.- Supersaturation of the drug in the vehicle.- Prepare the formulation fresh immediately before each use.- If the formulation must be stored, conduct a stability study to determine the appropriate storage conditions and duration.- Ensure the drug concentration is within the known solubility limits of the chosen vehicle.
High Variability in Tumor Growth Within the Same Treatment Group - Inconsistent dosing.- Variation in the initial tumor size at the start of treatment.- Tumor heterogeneity.- Ensure consistent and accurate dosing for all animals.- Randomize animals into treatment groups based on tumor volume to ensure a similar starting average and distribution.- If using PDX models, be aware of the inherent heterogeneity and consider increasing the group size to improve statistical power.
Unexpected Animal Toxicity (e.g., significant weight loss, lethargy) - The dose of this compound is too high for the specific animal model.- The vehicle itself is causing toxicity.- Off-target effects of the drug.- Conduct a dose-range-finding study to determine the maximum tolerated dose (MTD).- Run a vehicle-only control group to assess the tolerability of the formulation vehicle.- Closely monitor the animals daily for clinical signs of toxicity and establish clear endpoints for euthanasia if severe toxicity is observed.

Quantitative Data Summary

The following table summarizes in vivo efficacy data for this compound (STX-478) in various xenograft models.

Xenograft Model PIK3CA Mutation Dose (mg/kg, p.o., q.d.) Treatment Duration Efficacy Outcome Reference
CAL-33 (Head and Neck)H1047R10028 daysTumor regression[4]
GP2d (Breast)H1047R100Not SpecifiedTumor stasis/regression[5]
Detroit 562 (Pharynx)H1047R100Not SpecifiedTumor regression[5]
NCI-H1048 (Lung)H1047R100Not SpecifiedTumor regression[5]
HCC1954 (Breast)E545K100Not SpecifiedTumor stasis[5]
ST1056 PDX (Breast)H1047R100Not SpecifiedTumor regression[5]
ST1799 PDX (Breast)E542K/H1065L100Not SpecifiedTumor regression[5]
ST2652 PDX (Breast)E545K100Not SpecifiedTumor stasis[5]

p.o. = oral administration; q.d. = once daily; PDX = Patient-Derived Xenograft

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol is for the preparation of a 10 mg/mL this compound formulation. Adjust the amounts accordingly for different concentrations.

Materials:

  • This compound (STX-478) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Prepare this compound Stock Solution: Weigh the required amount of this compound powder and dissolve it in DMSO to make a 100 mg/mL stock solution. For example, to prepare 1 mL of the final formulation, you will need 10 mg of this compound, so dissolve 10 mg in 100 µL of DMSO. Ensure the powder is completely dissolved. Gentle warming or brief sonication may be used if necessary.

  • Add PEG300: In a new sterile tube, add 400 µL of PEG300. To this, add the 100 µL of this compound/DMSO stock solution. Vortex thoroughly until the solution is clear and homogenous.

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear and homogenous.

  • Add Saline: Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly to ensure a uniform suspension.

  • Final Formulation: The final formulation will contain 10 mg/mL of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Administration: Use the formulation immediately after preparation. Before each oral gavage, vortex the suspension to ensure homogeneity.

Protocol 2: Oral Gavage Administration in Mice

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5-inch flexible or rigid with a ball tip)

  • 1 mL syringe

  • Mouse scale

Procedure:

  • Dose Calculation: Weigh the mouse to determine the correct volume of the formulation to administer based on the desired dose in mg/kg. For example, for a 20g mouse and a dose of 100 mg/kg, you would administer 2 mg of this compound. If the formulation concentration is 10 mg/mL, the volume to administer would be 200 µL.

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the loose skin on its neck and back to immobilize its head and prevent movement. The body should be held in a vertical position to straighten the path to the esophagus.

  • Gavage Needle Insertion: Gently insert the gavage needle into the side of the mouse's mouth, and guide it along the roof of the mouth towards the back of the throat. The mouse should swallow the needle. Advance the needle slowly and smoothly into the esophagus. There should be no resistance. If resistance is felt, withdraw the needle immediately and restart.

  • Dose Administration: Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly and steadily depress the syringe plunger to deliver the formulation.

  • Needle Removal: After delivering the dose, gently remove the gavage needle in a single smooth motion.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor it for a few minutes for any signs of immediate distress, such as gasping or fluid coming from the nose. Continue to monitor the animal's general health throughout the study.

Visualizations

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α/p85) RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates This compound This compound (STX-478) This compound->PI3K Inhibits (mutant) mTORC1 mTORC1 AKT->mTORC1 Activates Cell Survival Cell Survival AKT->Cell Survival S6K p70S6K mTORC1->S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Cell Growth Cell Growth & Proliferation S6K->Cell Growth 4EBP1->Cell Growth Inhibits (when active)

Caption: PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of this compound.

InVivo_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Model Selection Select Xenograft Model (e.g., PIK3CA-mutant) Animal Acclimation Animal Acclimation (e.g., 1 week) Tumor Implantation Tumor Implantation (Subcutaneous or Orthotopic) Animal Acclimation->Tumor Implantation Tumor Growth Monitor Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomize Animals (based on tumor volume) Tumor Growth->Randomization Dosing Oral Gavage Dosing (Once daily) Randomization->Dosing Formulation Prepare this compound Formulation (Daily) Formulation->Dosing Monitoring Monitor Tumor Volume & Animal Health (e.g., 2x/week) Dosing->Monitoring Monitoring->Dosing Endpoint End of Study (e.g., tumor size limit) Monitoring->Endpoint Data Collection Collect Final Tumor Weights & Tissue Samples Endpoint->Data Collection Data Analysis Statistical Analysis (e.g., T-test, ANOVA) Data Collection->Data Analysis Results Evaluate Efficacy (e.g., Tumor Growth Inhibition) Data Analysis->Results

Caption: A typical experimental workflow for an in vivo efficacy study of this compound.

References

Technical Support Center: Tersolisib Dosage and Experimental Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting Tersolisib (STX-478) dosage in various tumor models.

Frequently Asked questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable, brain-penetrant, and selective allosteric inhibitor of the class I phosphatidylinositol-4,5-bisphosphate 3-kinase (PI3K) catalytic subunit alpha (PIK3CA), with specific activity against the H1047X mutant form.[1] By binding to a previously undescribed allosteric pocket, this compound prevents the PIK3CA H1047X-mediated activation of the PI3K/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway. This inhibition leads to apoptosis and growth inhibition in tumor cells harboring this specific mutation.[1] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in many solid tumors, promoting cell proliferation, survival, and resistance to therapy.[2]

Q2: How selective is this compound for mutant PIK3CA?

A2: this compound exhibits significant selectivity for mutant forms of PI3Kα over the wild-type (WT) enzyme. In biochemical assays, it was found to be a potent inhibitor of all kinase-domain mutant PI3Kα forms, with an IC50 of 9.4 nmol/L for the H1047R variant, demonstrating 14-fold greater selectivity over WT PI3Kα (IC50 = 131 nmol/L).[1][3] It is less potent against helical-domain mutants like E542K (IC50 = 113 nmol/L) and E545K (IC50 = 71 nmol/L).[1][3]

Q3: What is the recommended starting dose for in vivo xenograft studies?

A3: Based on preclinical studies, a starting dose of 30-100 mg/kg, administered orally once daily, is recommended for xenograft models.[4] A dose of 100 mg/kg has been shown to achieve tumor regression comparable to high-dose alpelisib (B612111) without inducing metabolic dysfunction.[5][6] Clinical trials have explored doses ranging from 20mg to 160mg daily in human patients, with a maximum tolerated dose (MTD) established at 100mg daily.[7][8]

Q4: Can this compound be used in combination with other therapies?

A4: Yes, preclinical studies have shown that this compound can be effectively combined with other targeted therapies. Combination with fulvestrant (B1683766) and/or cyclin-dependent kinase 4/6 (CDK4/6) inhibitors has been well-tolerated and resulted in robust and durable tumor regression in ER+/HER2- xenograft tumor models.[3] Clinical trials are also evaluating this compound in combination with fulvestrant and CDK4/6 inhibitors.[9][10]

Q5: How can I monitor the pharmacodynamic effects of this compound in vivo?

A5: The most common method to monitor the pharmacodynamic effects of this compound is to measure the phosphorylation of Akt (p-Akt), a key downstream effector in the PI3K pathway. A reduction in the p-Akt/total Akt ratio in tumor tissue following treatment indicates target engagement. In a CAL-33 xenograft model, a convincing in vitro-in vivo correlation was demonstrated between tumor drug concentration and p-Akt/Akt levels.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Lack of Tumor Growth Inhibition 1. Suboptimal Dosage: The administered dose may be too low for the specific tumor model. 2. Drug Formulation/Stability Issues: Improper formulation or degradation of this compound can lead to reduced bioavailability. 3. Tumor Model Resistance: The tumor model may have intrinsic or acquired resistance to PI3Kα inhibition (e.g., PTEN loss).[3][11] 4. Incorrect PIK3CA Mutation Status: The tumor model may not harbor the specific PIK3CA mutation targeted by this compound.1. Dose Escalation Study: Perform a dose-escalation study (e.g., 30, 100, 300 mg/kg) to determine the optimal dose for your model.[1] 2. Fresh Formulation: Prepare fresh dosing solutions regularly and ensure proper solubilization.[1] 3. Verify Model Characteristics: Confirm the PIK3CA mutation status and PTEN expression of your tumor model. Consider combination therapies to overcome resistance.[3] 4. Genotype Confirmation: Sequence the PIK3CA gene in your tumor cells to confirm the presence of a sensitizing mutation.
Unexpected Toxicity (e.g., weight loss) 1. High Dosage: The administered dose may be above the maximum tolerated dose for the specific animal strain. 2. Vehicle Toxicity: The vehicle used for drug formulation may be causing adverse effects.1. Dose Reduction: Reduce the dose of this compound and monitor animal health closely. 2. Vehicle Control Group: Ensure you have a vehicle-only control group to assess the toxicity of the formulation components. Consider alternative, well-tolerated vehicles.
Inconsistent Results Between Experiments 1. Variability in Tumor Engraftment/Size: Differences in initial tumor size can lead to varied treatment responses. 2. Inconsistent Drug Administration: Variations in the timing or volume of oral gavage can affect drug exposure. 3. Animal Health Status: Underlying health issues in the animals can impact their response to treatment.1. Standardized Tumor Inoculation: Use a consistent number of cells for inoculation and randomize animals into treatment groups when tumors reach a specific size range.[12] 2. Consistent Dosing Technique: Ensure all personnel are trained on proper oral gavage techniques. 3. Regular Health Monitoring: Monitor animal health daily and exclude any animals that show signs of illness before starting the experiment.
Difficulty in Assessing Target Engagement 1. Suboptimal Tissue Collection/Processing: Delayed tissue harvesting or improper storage can lead to degradation of phosphoproteins. 2. Low p-Akt Levels at Baseline: Some tumor models may have low basal PI3K pathway activity. 3. Timing of Tissue Collection: The timing of tissue collection relative to the last dose may not be optimal to observe maximal pathway inhibition.1. Rapid Tissue Processing: Harvest and snap-freeze tumor tissues immediately after collection. Use fresh lysis buffer with phosphatase inhibitors. 2. Confirm Pathway Activity: Verify baseline p-Akt levels in your tumor model before initiating the study. 3. Pharmacodynamic Time-Course: Collect tumors at different time points after the final dose (e.g., 1, 4, 12, 24 hours) to determine the time of maximal p-Akt inhibition.[1]

Data Summary

Table 1: In Vitro Activity of this compound (STX-478) in Cancer Cell Lines

Cell LinePIK3CA Mutation StatusAssay TypeIC50 (nM)Reference
T47DH1047RCell Proliferation116[4]
MCF10A (isogenic)H1047Rp-Akt Inhibition~10[1]
MCF10A (isogenic)E545Kp-Akt Inhibition>1000[1]
MCF10A (isogenic)Wild-Typep-Akt Inhibition>1000[1]
PIK3CA H1047R mutant-Biochemical9.4[1]
PIK3CA E545K mutant-Biochemical71[1]
PIK3CA E542K mutant-Biochemical113[1]
PIK3CA Wild-Type-Biochemical131[1]

Table 2: In Vivo Efficacy of this compound (STX-478) in Xenograft Models

Tumor ModelPIK3CA MutationDosing RegimenOutcomeReference
CAL-33 (HNSCC)H1047R30 mg/kg, p.o., daily for 28 daysDose-dependent reduction in tumor volume[4]
CAL-33 (HNSCC)H1047R100 mg/kg, p.o., daily for 28 daysSignificant tumor growth inhibition (82%)[1]
Breast Cancer XenograftH1047R100 mg/kg, p.o., dailyTumor regression comparable to high-dose alpelisib[5][6]
Colon, Lung, HNSCC, Breast XenograftsPIK3CA mutantNot specifiedTumor growth inhibition similar to or better than alpelisib[13]

Experimental Protocols

Detailed Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
  • Cell Culture:

    • Culture a human cancer cell line with a known PIK3CA mutation (e.g., CAL-33, T47D) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Animal Model:

    • Use 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

    • Allow animals to acclimatize for at least one week before the start of the experiment.

  • Tumor Cell Implantation:

    • Resuspend the harvested cancer cells in sterile serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.

    • (Optional) Mix the cell suspension 1:1 with Matrigel® to improve tumor take rate.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

  • This compound Formulation and Administration:

    • Prepare a stock solution of this compound in DMSO.

    • For oral administration, prepare the dosing solution by adding the DMSO stock solution to a vehicle such as a mixture of PEG300, Tween-80, and saline, or corn oil. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

    • Administer this compound or vehicle control to the mice via oral gavage daily at the desired dose (e.g., 30 or 100 mg/kg).

  • Efficacy and Tolerability Assessment:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the general health of the animals daily for any signs of toxicity.

    • At the end of the study (e.g., after 28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Pharmacodynamic Analysis (Optional):

    • At selected time points after the final dose, collect tumor and other tissues (e.g., muscle).

    • Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C.

    • Prepare tissue lysates and perform Western blotting to analyze the levels of p-Akt (S473) and total Akt.

Visualizations

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K (p85/p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream_Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream_Effectors Activates Cellular_Responses Cell Growth, Proliferation, Survival Downstream_Effectors->Cellular_Responses Leads to This compound This compound (STX-478) This compound->PI3K Inhibits mutant p110α

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start cell_culture 1. Cell Culture (PIK3CA mutant cell line) start->cell_culture implantation 2. Tumor Cell Implantation (Subcutaneous injection in mice) cell_culture->implantation monitoring 3. Tumor Growth Monitoring (Calipers, Volume Calculation) implantation->monitoring randomization 4. Group Randomization (Tumor volume 150-200 mm³) monitoring->randomization treatment 5. Treatment Administration (this compound or Vehicle, Oral Gavage) randomization->treatment assessment 6. Efficacy & Tolerability Assessment (Tumor volume, body weight) treatment->assessment pd_analysis 7. Pharmacodynamic Analysis (Optional: p-Akt Western Blot) assessment->pd_analysis end End pd_analysis->end

Caption: Experimental workflow for an in vivo efficacy study of this compound.

References

Technical Support Center: Troubleshooting Inconsistent Western Blot Signals for p-Akt after Tersolisib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges in detecting phosphorylated Akt (p-Akt) by Western blot following treatment with Tersolisib, a selective PI3Kα inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect p-Akt levels?

This compound (also known as STX-478) is an orally bioavailable, brain-penetrant, and selective allosteric inhibitor of the mutant phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA).[1][2][3][4] By selectively targeting mutant PIK3CA, this compound prevents the activation of the PI3K/Akt/mTOR signaling pathway.[1][2] This inhibition leads to a decrease in the phosphorylation of Akt (p-Akt), a key downstream effector in this pathway, which in turn inhibits tumor cell growth and survival.[1][2]

Q2: Why am I seeing inconsistent or no change in p-Akt levels after this compound treatment?

Inconsistent p-Akt signals can arise from various factors, including suboptimal experimental procedures, issues with reagents, or specific cellular responses. Key areas to investigate include sample preparation, antibody selection and incubation, and the overall Western blot workflow. It is crucial to ensure that the phosphorylation state of Akt is preserved during sample collection and processing.[5][6][7]

Q3: What are the critical phosphorylation sites of Akt to monitor?

The activation of Akt involves phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop by PDK1, and Serine 473 (Ser473) in the carboxy-terminal hydrophobic motif by mTORC2.[8] For a comprehensive analysis of Akt activation status, it is recommended to probe for both p-Akt (Ser473) and p-Akt (Thr308).

Troubleshooting Guide

This guide addresses specific issues you may encounter when performing Western blots for p-Akt after treating cells with this compound.

Issue 1: Weak or No p-Akt Signal

Possible Cause 1: Suboptimal Cell Lysis and Protein Extraction. The turnover of phosphate (B84403) groups on proteins is rapid.[5] Failure to properly inhibit endogenous phosphatases during cell lysis will lead to the dephosphorylation of p-Akt, resulting in a weak or absent signal.[5][6]

Solution:

  • Use Phosphatase and Protease Inhibitors: Always supplement your lysis buffer with a cocktail of phosphatase and protease inhibitors immediately before use.[5][6][7][9]

  • Keep Samples Cold: Perform all cell lysis and protein extraction steps on ice or at 4°C to minimize enzymatic activity.[5][9]

  • Rapid Processing: Minimize the time between cell harvesting and sample denaturation in SDS-PAGE sample buffer.[5]

Possible Cause 2: Inappropriate Antibody Selection or Dilution. The primary antibody may not be specific or sensitive enough for the target, or the dilution may not be optimal.

Solution:

  • Antibody Validation: Use a phospho-specific antibody that has been validated for Western blotting. Check the antibody datasheet for recommended applications and species reactivity.

  • Optimize Antibody Concentration: Perform a titration experiment to determine the optimal concentration for your primary antibody. Start with the manufacturer's recommended dilution and test a range of higher and lower concentrations.[10][11]

  • Positive Control: Include a positive control lysate from cells known to have high levels of p-Akt to confirm that the antibody is working correctly.[6][12]

Possible Cause 3: Low Abundance of p-Akt. In some cell lines or under certain conditions, the basal level of p-Akt may be low, making it difficult to detect a decrease after inhibitor treatment.

Solution:

  • Increase Protein Load: Load a higher amount of total protein (e.g., 30-50 µg) per lane on your SDS-PAGE gel.[6][13]

  • Stimulate the Pathway: If appropriate for your experimental design, consider stimulating the PI3K/Akt pathway with a growth factor (e.g., insulin (B600854) or PDGF) before this compound treatment to increase the dynamic range of your measurement.[14][15]

  • Use a Sensitive Detection Reagent: Employ a high-sensitivity chemiluminescent substrate to enhance the detection of low-abundance proteins.[6][9]

Issue 2: High Background on the Western Blot

Possible Cause 1: Inadequate Blocking. Insufficient blocking of the membrane can lead to non-specific binding of the primary and/or secondary antibodies, resulting in high background.

Solution:

  • Optimize Blocking Agent and Time: For phospho-specific antibodies, it is often recommended to use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead of non-fat dry milk.[5][7][9] Milk contains casein, a phosphoprotein that can cause high background.[5] Block the membrane for at least 1 hour at room temperature or overnight at 4°C.[16][17]

  • Ensure Fresh Buffers: Use freshly prepared blocking and wash buffers.

Possible Cause 2: Antibody Concentrations are Too High. Excessive concentrations of primary or secondary antibodies can contribute to high background.

Solution:

  • Titrate Antibodies: Reduce the concentration of your primary and secondary antibodies.[11][17]

  • Thorough Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations.[11] Perform at least three washes of 5-10 minutes each with TBST.[16]

Issue 3: Inconsistent Band Intensities Between Replicates

Possible Cause 1: Uneven Protein Loading. Inaccurate protein quantification or pipetting errors can lead to unequal amounts of protein being loaded into the gel lanes, making comparisons between samples unreliable.

Solution:

  • Accurate Protein Quantification: Use a reliable protein assay, such as the BCA assay, to determine the protein concentration of your lysates.[16]

  • Normalize to a Loading Control: Always probe your blot for a loading control protein (e.g., GAPDH, β-actin, or β-tubulin) to confirm equal loading across all lanes. Densitometry values for p-Akt should be normalized to the corresponding loading control.

  • Normalize to Total Akt: To account for any changes in the total amount of Akt protein, it is best practice to strip the membrane and re-probe with an antibody against total Akt.[7][18] The p-Akt signal should then be normalized to the total Akt signal.

Experimental Protocols

Detailed Western Blot Protocol for p-Akt (Ser473) Detection

This protocol provides a step-by-step guide for performing a Western blot to analyze p-Akt levels following this compound treatment.

  • Cell Culture and Treatment:

    • Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest.[16]

    • Allow cells to adhere and grow overnight.

    • Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle-only control (e.g., DMSO).[16]

  • Cell Lysis and Protein Extraction:

    • After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.[18]

    • Aspirate the PBS and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitor cocktails.[5][6][16]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[16]

    • Incubate on ice for 30 minutes with occasional vortexing.[16][18]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[16]

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.[16]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[16]

    • Normalize the protein concentration of all samples with lysis buffer.[16]

  • Sample Preparation for SDS-PAGE:

    • Mix a calculated volume of lysate (e.g., 20-30 µg of total protein) with 4X Laemmli sample buffer.[16]

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[16]

  • SDS-PAGE and Protein Transfer:

    • Load the prepared samples and a molecular weight marker onto an SDS-PAGE gel.[16]

    • Run the gel at a constant voltage until the dye front reaches the bottom.[16]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[16]

  • Immunoblotting:

    • Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature.[16]

    • Incubate the membrane with the primary antibody against p-Akt (Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[16][19]

    • The following day, wash the membrane three times for 10 minutes each with TBST.[16]

    • Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[16]

    • Wash the membrane three times for 10 minutes each with TBST.[16]

  • Signal Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.[16]

    • Capture the signal using a chemiluminescence imager or X-ray film.[16]

    • To ensure equal protein loading and for normalization, the membrane can be stripped and re-probed with antibodies against total Akt and a loading control (e.g., GAPDH).[18]

    • Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal for each sample.[18]

Data Presentation

Table 1: Densitometric Analysis of p-Akt/Total Akt Ratio Following this compound Treatment
Treatment GroupThis compound Conc. (nM)p-Akt (Ser473) Intensity (Arbitrary Units)Total Akt Intensity (Arbitrary Units)Normalized p-Akt/Total Akt RatioFold Change vs. Control
Vehicle Control015,23416,1020.9461.00
This compound1010,87615,9870.6800.72
This compound506,54316,0540.4070.43
This compound1002,10915,8990.1330.14

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt p-Akt (Thr308, Ser473) PDK1->pAkt Phosphorylates (Thr308) Downstream Downstream Targets (Cell Growth, Proliferation, Survival) pAkt->Downstream Activates mTORC2 mTORC2 mTORC2->pAkt Phosphorylates (Ser473)

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_immunoblot Immunoblotting cluster_analysis Data Analysis Cell_Treatment 1. Cell Treatment (this compound) Cell_Lysis 2. Cell Lysis (with Phosphatase/Protease Inhibitors) Cell_Treatment->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Sample_Denat 4. Sample Denaturation (Laemmli Buffer, 95°C) Protein_Quant->Sample_Denat SDS_PAGE 5. SDS-PAGE Sample_Denat->SDS_PAGE Transfer 6. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% BSA in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-Akt, Overnight at 4°C) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Signal Detection (Chemiluminescence) Secondary_Ab->Detection Stripping 11. Stripping and Re-probing (Total Akt, Loading Control) Detection->Stripping Densitometry 12. Densitometry Analysis Stripping->Densitometry Normalization 13. Normalization (p-Akt / Total Akt) Densitometry->Normalization

Caption: A comprehensive workflow for Western blot analysis of p-Akt.

References

Validation & Comparative

A Comparative Guide: Tersolisib vs. Alpelisib in PIK3CA-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for cancers harboring PIK3CA mutations is evolving. Alpelisib (B612111) (Piqray®), an approved α-selective PI3K inhibitor, has demonstrated clinical benefit but is associated with notable toxicities.[1][2] A new generation of mutant-selective inhibitors, such as tersolisib (formerly STX-478), is emerging with the potential for improved safety and efficacy.[3][4][5] This guide provides an objective comparison of this compound and alpelisib, summarizing available experimental data, outlining key experimental protocols, and visualizing relevant biological pathways and workflows.

Mechanism of Action: A Tale of Two Selectivities

Both this compound and alpelisib target the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3Kα), which is encoded by the PIK3CA gene.[5][6] However, their inhibitory mechanisms differ significantly.

Alpelisib is an α-selective PI3K inhibitor, meaning it predominantly targets the alpha isoform of PI3K over other isoforms (β, γ, δ).[1][7] This selectivity was an improvement over earlier pan-PI3K inhibitors, which had dose-limiting toxicities.[1]

This compound , on the other hand, is a mutant-selective allosteric inhibitor.[4][5][8] It is designed to specifically target PI3Kα proteins that harbor activating mutations, while sparing the wild-type (non-mutated) protein.[3] This approach aims to reduce the on-target toxicities associated with inhibiting wild-type PI3Kα, which plays a crucial role in normal physiological processes like glucose metabolism.[2]

Preclinical and Clinical Data: A Comparative Overview

Direct head-to-head clinical trial data for this compound and alpelisib is not yet available, as this compound is still under clinical investigation. However, preclinical studies and early clinical data for this compound allow for a preliminary comparison with the established profile of alpelisib.

Efficacy

Alpelisib , in combination with fulvestrant (B1683766), has demonstrated significant efficacy in patients with HR+/HER2-, PIK3CA-mutated advanced breast cancer. The pivotal SOLAR-1 Phase III trial showed a median progression-free survival (PFS) of 11.0 months with alpelisib plus fulvestrant, compared to 5.7 months with placebo plus fulvestrant.[9][10][11] The objective response rate (ORR) was also significantly higher in the alpelisib arm (35.7% vs. 16.2%).[9]

This compound has shown promising preclinical activity. In xenograft models of various cancers with PIK3CA mutations, this compound demonstrated robust and durable tumor regression.[4][8] Early clinical data from the Phase 1/2 PIKALO-1 trial of this compound monotherapy in heavily pretreated patients with solid tumors, including breast cancer, showed a 23% ORR in 22 breast cancer patients.[3]

Safety and Tolerability

A key differentiator between the two drugs is their potential safety profile.

Alpelisib is associated with a high incidence of hyperglycemia, a direct consequence of inhibiting wild-type PI3Kα.[2] In the SOLAR-1 trial, grade 3/4 hyperglycemia occurred in 36.6% of patients receiving alpelisib.[9] Other common adverse events include rash and diarrhea.[12][13]

This compound is designed to minimize hyperglycemia by sparing wild-type PI3Kα.[3][4] Preclinical studies have supported this hypothesis. In vitro, this compound-treated adipocytes showed a 50% decrease in the inhibition of glucose uptake compared to alpelisib.[4] In vivo mouse studies also indicated that this compound did not cause significant changes in blood glucose levels, unlike alpelisib.[4]

Data Summary Tables

Table 1: Comparative Efficacy Data

ParameterThis compoundAlpelisib
Indication Investigational for PIK3CA-mutant solid tumorsApproved for HR+/HER2-, PIK3CA-mutated advanced or metastatic breast cancer (in combination with fulvestrant)[14][15]
Pivotal Trial PIKALO-1 (Phase 1/2), PIKALO-2 (Phase 3, upcoming)[3]SOLAR-1 (Phase 3)[1]
Progression-Free Survival (PFS) Data not yet mature11.0 months (vs. 5.7 months with placebo + fulvestrant)[9][10][11]
Objective Response Rate (ORR) 23% (monotherapy in pretreated breast cancer patients)[3]35.7% (in combination with fulvestrant)[9]

Table 2: Comparative Safety Data

Adverse Event (Grade 3/4)This compound (Expected Profile)Alpelisib (SOLAR-1 Trial)[9]
Hyperglycemia Expected to be significantly lower due to wild-type sparing mechanism[2][4]36.6%
Rash Data not yet available9.9% (all grades were common)[12]
Diarrhea Data not yet available6.7%

Experimental Protocols

Alpelisib: SOLAR-1 Phase III Clinical Trial
  • Study Design: A randomized, double-blind, placebo-controlled Phase III trial.[1]

  • Patient Population: Men and postmenopausal women with HR-positive, HER2-negative advanced breast cancer whose disease had progressed on or after an aromatase inhibitor-based therapy. Patients were enrolled into two cohorts based on the PIK3CA mutation status of their tumor tissue.[1]

  • Intervention: Patients in the PIK3CA-mutant cohort were randomized in a 1:1 ratio to receive either alpelisib (300 mg daily) plus fulvestrant (500 mg every 28 days and on day 15 of the first cycle) or placebo plus fulvestrant.[9]

  • Primary Endpoint: Progression-free survival in the PIK3CA-mutant cohort.[10]

  • PIK3CA Mutation Analysis: Tumor tissue was centrally tested for 11 common PIK3CA mutations using a polymerase chain reaction (PCR)-based assay.[10]

This compound: Preclinical Xenograft Model Study
  • Animal Model: Female BALB/c nude mice were used for the CAL-33 (head and neck squamous cell carcinoma with a PIK3CA H1047R mutation) xenograft model.[4][8]

  • Intervention: this compound was administered orally once daily for 28 days at doses of 30 mg/kg and 100 mg/kg.[8]

  • Primary Outcome: Tumor volume was measured to assess the anti-tumor activity of this compound.[8]

  • Results: this compound showed a dose-dependent reduction in tumor volume.[8]

Visualizations

Signaling Pathway

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 PI3K->PIP2 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival GrowthFactor Growth Factor GrowthFactor->RTK This compound This compound (Mutant-Selective) This compound->PI3K Inhibits Mutant PI3Kα Alpelisib Alpelisib (α-Selective) Alpelisib->PI3K Inhibits Wild-Type & Mutant PI3Kα

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Experimental Workflow

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellLine PIK3CA-Mutant Cancer Cell Line (e.g., CAL-33) Implantation Subcutaneous Implantation into Nude Mice CellLine->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Daily Oral Gavage (this compound or Vehicle) Randomization->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring DataCollection Data Collection (Tumor Volume, Body Weight) Monitoring->DataCollection Analysis Statistical Analysis of Tumor Growth Inhibition DataCollection->Analysis

Caption: Preclinical xenograft model workflow for testing PI3K inhibitors.

Future Directions and Conclusion

Alpelisib has established the clinical utility of targeting PI3Kα in PIK3CA-mutated breast cancer. However, its associated toxicities, particularly hyperglycemia, present a clinical challenge. This compound, with its mutant-selective mechanism, holds the promise of a wider therapeutic window by potentially mitigating these on-target side effects.

The ongoing and planned clinical trials for this compound, such as PIKALO-2, will be crucial in determining if its theoretical advantages in selectivity translate into a superior clinical profile compared to alpelisib.[3] Researchers and clinicians eagerly await these results, which could further refine the treatment paradigm for patients with PIK3CA-mutant cancers.

References

A Comparative Guide to the Efficacy of Tersolisib and Other PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has led to the development of numerous PI3K inhibitors as targeted cancer therapies. This guide provides an objective comparison of the efficacy of Tersolisib (STX-478), a novel mutant-selective PI3Kα inhibitor, with other prominent PI3K inhibitors, supported by preclinical experimental data.

Introduction to PI3K Inhibition

The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a regulatory subunit and a catalytic subunit. There are four isoforms of the catalytic subunit: p110α (encoded by PIK3CA), p110β, p110γ, and p110δ. PI3K inhibitors can be broadly categorized based on their selectivity for these isoforms:

  • Pan-PI3K inhibitors: Target all Class I isoforms.

  • Isoform-selective inhibitors: Target one or more specific isoforms.

  • Dual PI3K/mTOR inhibitors: Target both PI3K and the downstream effector mTOR.

This compound is an orally bioavailable, allosteric inhibitor that selectively targets mutant forms of PI3Kα, including the common H1047R, E542K, and E545K mutations.[1] This selectivity aims to spare wild-type PI3Kα, potentially leading to a better safety profile by avoiding on-target toxicities such as hyperglycemia, which is associated with non-selective PI3Kα inhibition.[2]

Biochemical Potency: A Comparative Analysis

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values of this compound and other PI3K inhibitors against various PI3K isoforms in cell-free biochemical assays.

InhibitorTypePI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)Notes
This compound (STX-478) PI3Kα mutant-selective9.4 (H1047R), 113 (E542K), 71 (E545K), 131 (WT)---14-fold selectivity for H1047R mutant over wild-type.[1]
Alpelisib (B612111) (BYL719) PI3Kα-selective51200250290Primarily targets the p110α isoform.[3][4]
Buparlisib (BKM120) Pan-PI3K52166262116Inhibits all four Class I isoforms.[5]
Taselisib (GDC-0032) PI3Kα-selective-30-fold less potent than α--Greater potency in PIK3CA mutant cells.[6]
Copanlisib (BAY 80-6946) Pan-PI3K0.53.76.40.7Potent pan-Class I inhibitor.[7][8][9][10][11]
Idelalisib (CAL-101) PI3Kδ-selective820-8600565-400089-21002.5-19Highly selective for the p110δ isoform.[12][13][14][15]
Duvelisib (IPI-145) PI3Kδ/γ inhibitor16028527.42.5Primarily targets p110δ and p110γ.[16][17][18][19][20]

Preclinical Efficacy in Xenograft Models

In vivo xenograft models are crucial for evaluating the anti-tumor activity of cancer drugs. The following table summarizes tumor growth inhibition (TGI) data from preclinical studies in mice bearing human tumor xenografts.

InhibitorCancer ModelDosingTumor Growth Inhibition (%)Reference
This compound (STX-478) CAL-33 (HNSCC, H1047R)100 mg/kg, p.o., dailyComparable to high-dose Alpelisib[1]
Alpelisib (BYL719) HCC1954 (Breast, PIK3CA mutant)-Significantly delayed tumor growth[21]
Buparlisib (BKM120) HER2-amplified breast cancer xenografts35 mg/kg, p.o., dailyStatistically significant[22]
Taselisib (GDC-0032) USPC-ARK-1 (Uterine Serous, PIK3CA mutant)-Significantly slower tumor growth[23]
Copanlisib (BAY 80-6946) KPL4 (Breast, HER2+)0.5-6 mg/kg, i.v.77-100%[10]

Direct comparative TGI percentages for all inhibitors in the same model are not consistently available in the public domain. The data presented reflects the reported efficacy in the respective studies.

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the PI3K signaling pathway and common experimental workflows.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4E->Proliferation Inhibition

Figure 1: The PI3K/AKT/mTOR Signaling Pathway.

Western_Blot_Workflow start Cell Culture & Inhibitor Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF membrane) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-AKT Ser473) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end Results analysis->end

Figure 2: Western Blot Workflow for PI3K Pathway Analysis.

Xenograft_Workflow start Tumor Cell Implantation growth Tumor Growth Monitoring start->growth random Randomization into Treatment Groups growth->random treat Inhibitor Administration random->treat measure Tumor Volume & Body Weight Measurement treat->measure endpoint Study Endpoint measure->endpoint Repeatedly analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis end Results analysis->end

Figure 3: Xenograft Model Experimental Workflow.

Experimental Protocols

Cell Viability Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a PI3K inhibitor.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Inhibitor Treatment: Treat cells with serial dilutions of the PI3K inhibitor (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[24]

Western Blot for p-AKT (Ser473)

This protocol assesses the inhibition of the PI3K signaling pathway by measuring the phosphorylation of AKT at Serine 473.

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the PI3K inhibitor at various concentrations and time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against p-AKT (Ser473) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Use a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify band intensity using densitometry and normalize to total AKT or a loading control like β-actin.[25][26][27][28]

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol evaluates the anti-tumor efficacy of a PI3K inhibitor in a mouse model.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^7 cells) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and control groups.

  • Drug Administration: Administer the PI3K inhibitor or vehicle control according to the specified dose and schedule (e.g., daily oral gavage).

  • Efficacy Evaluation: Continue to measure tumor volume and mouse body weight throughout the study.

  • Data Analysis: At the end of the study, calculate the percent tumor growth inhibition (TGI) for each treatment group compared to the control group.[2][29][30]

Conclusion

This compound demonstrates a promising preclinical profile as a mutant-selective PI3Kα inhibitor. Its high potency against common PIK3CA mutations and its selectivity over wild-type PI3Kα suggest the potential for a wider therapeutic window compared to pan-PI3K inhibitors and non-selective PI3Kα inhibitors. Preclinical xenograft studies indicate that this compound's efficacy is comparable or superior to that of Alpelisib. Further clinical investigation is necessary to fully elucidate the comparative efficacy and safety of this compound in relation to other PI3K inhibitors in various cancer types. The experimental protocols provided herein offer a standardized framework for the continued evaluation of these and other novel PI3K pathway inhibitors.

References

Validation of Tersolisib's selectivity for mutant PI3Kα over wild-type

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of PI3Kα inhibitors demonstrates enhanced selectivity for cancer-driving mutations, offering a promising strategy to widen the therapeutic window and improve patient outcomes. Tersolisib (STX-478), a novel allosteric inhibitor, showcases significant selectivity for mutant forms of PI3Kα over the wild-type enzyme, a key differentiator from previously approved therapies.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Hyperactivation of this pathway, often driven by mutations in the PIK3CA gene encoding the p110α catalytic subunit of PI3Kα, is a hallmark of various cancers. While PI3Kα inhibitors like alpelisib (B612111) have shown clinical benefit, their efficacy is often hampered by on-target toxicities, such as hyperglycemia, due to the inhibition of wild-type PI3Kα in healthy tissues. This compound represents a paradigm shift by preferentially targeting the mutated forms of PI3Kα that drive tumor growth, while sparing the wild-type enzyme.

Unprecedented Selectivity: A Quantitative Look

Biochemical assays reveal this compound's remarkable selectivity for the most common cancer-associated PI3Kα mutations. The inhibitor is significantly more potent against the H1047R kinase domain mutation, a frequent driver in breast cancer, than the wild-type (WT) enzyme. This selectivity is less pronounced for helical domain mutations. In contrast, the approved PI3Kα inhibitor alpelisib demonstrates equipotent inhibition of both mutant and wild-type forms.

CompoundTargetIC50 (nM)Selectivity (WT/Mutant)
This compound (STX-478) PI3Kα H1047R (mutant) 9.4 14-fold
PI3Kα E545K (mutant)711.8-fold
PI3Kα E542K (mutant)1131.2-fold
PI3Kα (wild-type) 131 -
Alpelisib PI3Kα (mutant)~5~1
PI3Kα (wild-type)~5-

Data compiled from preclinical studies.[1][2][3]

This enhanced selectivity profile suggests that this compound may offer a more favorable safety profile by minimizing the metabolic side effects associated with the inhibition of wild-type PI3Kα.[1]

The PI3K/AKT/mTOR Signaling Pathway and this compound's Mechanism of Action

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs normal cellular processes and is frequently dysregulated in cancer. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates AKT. Activated AKT then modulates a variety of downstream targets, including mTOR, to promote cell growth, proliferation, and survival. Mutations in PI3Kα lead to constitutive activation of this pathway, driving oncogenesis. This compound, as a selective inhibitor of mutant PI3Kα, effectively blocks this aberrant signaling at its source.

PI3K_pathway RTK Growth Factor Receptor PI3K Mutant PI3Kα RTK->PI3K activates WT_PI3K Wild-Type PI3Kα RTK->WT_PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates WT_PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K inhibits PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth promotes

This compound selectively inhibits mutant PI3Kα, blocking downstream signaling.

Experimental Validation of Selectivity

The selectivity of this compound has been rigorously evaluated using a combination of biochemical and cellular assays. These experiments are crucial for understanding the compound's mechanism of action and predicting its therapeutic potential.

Experimental Workflow

experimental_workflow Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) IC50 Determine IC50 values for mutant vs. wild-type PI3Kα Biochemical_Assay->IC50 Cellular_Assay Cellular Assay (Western Blot) pAKT Measure phosphorylation of AKT (pAKT) in isogenic cell lines Cellular_Assay->pAKT Selectivity Assess Selectivity Profile IC50->Selectivity pAKT->Selectivity

References

A Comparative Analysis of Tersolisib and RLY-2608: Next-Generation Mutant-Selective PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative landscape of two emerging allosteric PI3Kα inhibitors, Tersolisib and RLY-2608. This report synthesizes preclinical and clinical data to provide a comprehensive overview of their mechanism of action, selectivity, and therapeutic potential.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common driver in many human cancers.[1][2][3] The alpha isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is one of the most frequently mutated kinases in solid tumors.[4][5] First-generation PI3Kα inhibitors, such as the FDA-approved alpelisib, have validated this pathway as a therapeutic target. However, their clinical utility is often limited by on-target toxicities, most notably hyperglycemia, which results from the inhibition of wild-type (WT) PI3Kα in normal tissues.[6][7]

To address this therapeutic window limitation, a new generation of mutant-selective, allosteric inhibitors has emerged. This guide provides a comparative analysis of two leading candidates in this class: this compound (formerly STX-478) and RLY-2608. Both molecules are designed to selectively inhibit mutant forms of PI3Kα while sparing the wild-type enzyme, with the goal of improving safety and efficacy.[6][8]

Mechanism of Action: Allosteric Inhibition of Mutant PI3Kα

Both this compound and RLY-2608 are allosteric inhibitors, meaning they bind to a site on the PI3Kα enzyme that is distinct from the active, or orthosteric, site where ATP binds.[9][10] This allosteric mode of action is key to their mutant selectivity. Preclinical studies have shown that these inhibitors preferentially bind to the mutant forms of PI3Kα, including the common H1047R kinase domain mutation and helical domain mutations (E542K and E545K).[9][11] By selectively targeting the mutated enzyme that drives cancer cell growth, these inhibitors aim to decouple the anti-tumor activity from the adverse effects associated with wild-type PI3Kα inhibition.[6][10]

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the intended point of intervention for these mutant-selective inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (p110α/p85) RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Tersolisib_RLY2608 This compound / RLY-2608 (Mutant-Selective Inhibition) Tersolisib_RLY2608->PI3K

PI3K/AKT/mTOR Signaling Pathway and Inhibitor Action

Preclinical Performance: A Head-to-Head Look

Biochemical Selectivity

A key differentiator for this new class of inhibitors is their selectivity for mutant PI3Kα over the wild-type enzyme and other PI3K isoforms.

CompoundTargetIC50 (nM)Selectivity (Mutant vs. WT)Reference
This compound (STX-478) PI3Kα H1047R9.414-fold[1][9]
PI3Kα E542K113~1.2-fold[9][12]
PI3Kα E545K71~1.8-fold[9][12]
PI3Kα WT131-[9][12]
RLY-2608 PI3Kα H1047R<108-12-fold
PI3Kα E542K<108-12-fold
PI3Kα E545K<108-12-fold
PI3Kα WT--
PI3Kβ, δ, γ->1000-fold vs. mutant α

Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in assay conditions.

Cellular Activity and In Vivo Efficacy

In cellular assays, both this compound and RLY-2608 have demonstrated potent inhibition of the PI3K pathway, as measured by the reduction of phosphorylated AKT (pAKT), a key downstream signaling node.[12] This pathway inhibition translates to anti-proliferative effects in cancer cell lines harboring PIK3CA mutations.

In vivo studies using xenograft models have further substantiated the therapeutic potential of these compounds. Both this compound and RLY-2608 have been shown to induce tumor growth inhibition and, in some cases, regression in models with various PIK3CA mutations.[9][10] A significant finding from these preclinical studies is the minimal impact on glucose metabolism and insulin (B600854) levels compared to non-selective inhibitors like alpelisib, supporting the hypothesis that mutant selectivity can mitigate hyperglycemia.[9][10]

Clinical Development and Early Efficacy

Both this compound and RLY-2608 are actively being evaluated in clinical trials, primarily in patients with advanced solid tumors harboring PIK3CA mutations, with a strong focus on hormone receptor-positive (HR+), HER2-negative breast cancer.

CompoundClinical TrialPhaseKey Findings (as of late 2025)Reference
This compound Pikalo-1 (NCT05768139)Phase 1/2Monotherapy ORR of 23% in 22 breast cancer patients.
Pikalo-2Phase 3Planned for first-line HR+/HER2- breast cancer in combination with endocrine therapy and a CDK4/6 inhibitor.
RLY-2608 ReDiscover (NCT05216432)Phase 1/2In combination with fulvestrant, demonstrated a median PFS of 9.2 months in all patients at the recommended Phase 2 dose, and 11.4 months in the second-line setting. The ORR was 38.7% in patients with measurable disease. The safety profile was favorable with low rates of severe hyperglycemia, diarrhea, and rash.
ReDiscover-2Phase 3Planned for second-line HR+/HER2- breast cancer in combination with fulvestrant.[8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound and RLY-2608.

In Vitro PI3Kα Kinase Assay

This biochemical assay is designed to measure the direct inhibitory activity of a compound on the purified PI3Kα enzyme.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction where PI3Kα phosphorylates its lipid substrate, PIP2, to generate PIP3. The amount of ADP is inversely proportional to the inhibitory activity of the test compound.

Workflow:

  • Reagent Preparation: Serial dilutions of the test compound (this compound or RLY-2608) are prepared. A solution containing the purified recombinant PI3Kα enzyme (either WT or mutant) and the lipid substrate PIP2 is also prepared in a kinase assay buffer.

  • Reaction Initiation: The enzyme/substrate mixture is added to the wells of a microplate containing the diluted compounds. The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 60 minutes at room temperature).

  • Detection: A detection reagent, such as ADP-Glo™, is added to stop the kinase reaction and measure the amount of ADP produced. This is typically done through a luminescence-based readout.

  • Data Analysis: The luminescent signal is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (DMSO). The IC50 value is then determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Inhibitor Plate_Loading Add Inhibitor and Enzyme/Substrate to Plate Compound_Prep->Plate_Loading Enzyme_Prep Prepare PI3Kα Enzyme and PIP2 Substrate Mix Enzyme_Prep->Plate_Loading Add_ATP Initiate Reaction with ATP Plate_Loading->Add_ATP Incubation Incubate at Room Temperature Add_ATP->Incubation Detection Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection Readout Measure Luminescence Detection->Readout Data_Analysis Calculate % Inhibition and IC50 Readout->Data_Analysis

Workflow for In Vitro PI3Kα Kinase Assay
Cellular Phospho-AKT (pAKT) Inhibition Assay (Western Blot)

This cell-based assay is used to confirm that the inhibitor can enter cells and block the PI3K pathway, as evidenced by a decrease in the phosphorylation of AKT.

Principle: Western blotting is a technique used to detect specific proteins in a cell lysate. By using antibodies that specifically recognize the phosphorylated form of AKT (at Ser473 or Thr308) and total AKT, the level of pathway inhibition can be quantified.

Workflow:

  • Cell Culture and Treatment: Cancer cells with a known PIK3CA mutation are cultured and then treated with varying concentrations of the inhibitor for a specified duration.

  • Cell Lysis: The cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for the subsequent steps.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for pAKT. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.

  • Detection: A chemiluminescent substrate is applied to the membrane, and the signal is captured using an imaging system.

  • Stripping and Re-probing: The membrane is stripped of the first set of antibodies and then re-probed with an antibody for total AKT and a loading control (e.g., β-actin or GAPDH) to normalize the pAKT signal.

  • Data Analysis: The intensity of the protein bands is quantified, and the ratio of pAKT to total AKT is calculated to determine the extent of pathway inhibition at different inhibitor concentrations.

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment with Inhibitor Cell_Lysis Cell Lysis with Phosphatase Inhibitors Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubation with Primary Antibody (pAKT) Blocking->Primary_Ab Secondary_Ab Incubation with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Reprobe Stripping and Re-probing (Total AKT, Loading Control) Detection->Reprobe Analysis Densitometry and Data Analysis Reprobe->Analysis

Workflow for Cellular pAKT Western Blot Assay
In Vivo Tumor Xenograft Efficacy Study

This preclinical animal study is designed to evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

Workflow:

  • Cell Line Preparation: A human cancer cell line with a PIK3CA mutation is cultured and harvested.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: The cancer cells are implanted, typically subcutaneously, into the flank of the mice.

  • Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle control, this compound, RLY-2608, and a positive control like alpelisib).

  • Drug Administration: The inhibitors are administered to the mice according to a predetermined schedule and dosage.

  • Monitoring: Tumor volume and the body weight of the mice are measured regularly throughout the study. Animal health is also monitored for any signs of toxicity.

  • Endpoint and Analysis: The study is concluded when the tumors in the control group reach a predefined size or at a set time point. The tumors are then excised and may be used for further analysis (e.g., pharmacodynamic biomarker analysis). The tumor growth inhibition is calculated for each treatment group compared to the vehicle control.

Conclusion

This compound and RLY-2608 represent a promising new class of mutant-selective, allosteric PI3Kα inhibitors that have the potential to overcome the limitations of earlier-generation drugs in this class. Preclinical data for both compounds demonstrate potent and selective inhibition of mutant PI3Kα, leading to anti-tumor activity without the significant metabolic side effects associated with wild-type enzyme inhibition. Early clinical data are encouraging, showing favorable safety profiles and signs of efficacy in heavily pretreated patient populations.

As these molecules advance through late-stage clinical trials, the oncology community awaits further data that will more clearly define their respective clinical profiles and their potential to become standard-of-care options for patients with PIK3CA-mutant cancers. The distinct clinical development strategies, with this compound being investigated in the first-line setting and RLY-2608 in the second-line, will provide valuable insights into the optimal placement of these next-generation PI3Kα inhibitors in the treatment landscape.

References

Head-to-head comparison of Tersolisib and taselisib in breast cancer models

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical mediator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including breast cancer. Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common genetic alterations in breast cancer, making it a key therapeutic target. This guide provides a detailed head-to-head comparison of two prominent PI3Kα inhibitors, Tersolisib (STX-478) and taselisib (B612264) (GDC-0032), based on available preclinical data in breast cancer models.

Executive Summary

This compound and taselisib are both potent inhibitors of the PI3Kα isoform, with enhanced activity in PIK3CA-mutant breast cancer models. Taselisib, an earlier-generation inhibitor, has a dual mechanism of action, not only blocking kinase activity but also promoting the degradation of the mutant p110α protein.[1][2] this compound is a next-generation, allosteric inhibitor that demonstrates high selectivity for mutant PI3Kα over the wild-type enzyme, which may translate to an improved therapeutic window with reduced metabolic side effects.[3][4] Preclinical data suggest that both agents exhibit significant anti-tumor activity in PIK3CA-mutant breast cancer cell lines and xenograft models. While direct head-to-head studies are limited, this guide synthesizes available data to facilitate a comparative assessment.

Data Presentation

In Vitro Potency in Breast Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and taselisib in various breast cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Cell LinePIK3CA MutationThis compound (STX-478) IC50 (nM)Taselisib (GDC-0032) IC50 (nM)Reference
T47DH1047R9.4~70 (average for p110α-mutant lines)[5][6]
MCF7E545KNot explicitly statedSensitive (no specific IC50)[7]
KPL-4H1047RNot explicitly statedSensitive (inhibited proliferation)[6]
BT474K111NNot explicitly statedSensitive[7]
MDA-MB-361E545KNot explicitly statedSensitive[7]

Note: Data for this compound's IC50 in specific breast cancer cell lines is less publicly available compared to taselisib. The provided IC50 for this compound is for the H1047R mutant PI3Kα enzyme.[5] Taselisib has shown an average IC50 of 70 nmol/L across a panel of p110α-mutant breast cancer cell lines.[6]

In Vivo Efficacy in Breast Cancer Xenograft Models

The anti-tumor activity of this compound and taselisib has been evaluated in various breast cancer xenograft models. The table below summarizes key findings from these preclinical studies.

DrugXenograft ModelDosingKey FindingsReference
This compound (STX-478) T47D (ER+, PIK3CA H1047R)100 mg/kg, daily, oralRobust and durable tumor regression. Well-tolerated with no significant metabolic dysfunction.[5]
Taselisib (GDC-0032) KPL-4 (PIK3CA H1047R)0.20 - 25 mg/kg, daily, oralDose-dependent tumor growth inhibition and regressions.[6]
Taselisib (GDC-0032) PIK3CA-mutant PDX modelsMTDInduced tumor regressions and conferred superior anti-tumor activity compared to other clinical-stage PI3K inhibitors.[2]

Signaling Pathway and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival. Both this compound and taselisib target the p110α subunit of PI3K, thereby inhibiting the downstream signaling cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p85/p110α) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Survival mTORC1->Proliferation This compound This compound This compound->Inhibition Taselisib Taselisib Taselisib->Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound and taselisib.

Experimental Workflow: In Vitro Analysis

The following diagram outlines a typical workflow for the in vitro comparison of PI3K inhibitors in breast cancer cell lines.

in_vitro_workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Breast Cancer Cell Line Culture Drug_Treatment Treatment with This compound / Taselisib Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Drug_Treatment->Viability_Assay Western_Blot Western Blot (p-AKT, p-S6) Drug_Treatment->Western_Blot IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Pathway_Inhibition Pathway Inhibition Quantification Western_Blot->Pathway_Inhibition

Caption: A generalized workflow for in vitro evaluation of PI3K inhibitors.

Experimental Workflow: In Vivo Xenograft Study

This diagram illustrates the key steps involved in a preclinical in vivo xenograft study to compare the efficacy of this compound and taselisib.

in_vivo_workflow cluster_model Model Development cluster_treatment Treatment Phase cluster_endpoints Efficacy Endpoints Cell_Implantation Implantation of Breast Cancer Cells into Mice Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Drug_Administration Daily Oral Dosing: This compound / Taselisib / Vehicle Randomization->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Body_Weight Body Weight Monitoring Drug_Administration->Body_Weight

Caption: Workflow for a typical in vivo xenograft study of PI3K inhibitors.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and taselisib in breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., T47D, MCF7)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and taselisib stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound and taselisib in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO at the same concentration as the highest drug dose).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Gently pipette to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for PI3K Pathway Inhibition

Objective: To assess the effect of this compound and taselisib on the phosphorylation of key downstream effectors of the PI3K pathway, such as Akt and S6 ribosomal protein.

Materials:

  • Breast cancer cell lines

  • This compound and taselisib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6 (Ser240/244), anti-total S6, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound, taselisib, or vehicle for the desired time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound and taselisib in a breast cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Breast cancer cells (e.g., KPL-4, T47D)

  • Matrigel (optional)

  • This compound and taselisib formulations for oral gavage

  • Vehicle control

  • Calipers

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of breast cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, taselisib).

  • Drug Administration: Administer the drugs or vehicle daily via oral gavage at the specified doses.

  • Efficacy Endpoints: Continue to monitor tumor volume and body weight throughout the study.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) at the end of the study. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the anti-tumor effects.

Conclusion

Both this compound and taselisib demonstrate significant preclinical activity in PIK3CA-mutant breast cancer models. Taselisib has a unique dual mechanism that includes the degradation of mutant p110α.[1] this compound, a newer agent, offers the potential for an improved safety profile due to its high selectivity for the mutant form of PI3Kα, which may spare patients from the metabolic side effects associated with wild-type PI3Kα inhibition.[3] The choice between these or other PI3K inhibitors for further development or clinical application will depend on a comprehensive evaluation of their efficacy, safety, and pharmacokinetic profiles in well-controlled comparative studies. The experimental protocols and workflows provided in this guide offer a framework for conducting such preclinical comparisons.

References

Validating the Downstream Effects of Tersolisib on the mTOR Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Tersolisib (STX-478), a novel, mutant-selective, allosteric inhibitor of PI3Kα, and its downstream effects on the mammalian target of rapamycin (B549165) (mTOR) pathway. The performance of this compound is objectively compared with other key inhibitors of the PI3K/AKT/mTOR axis, supported by preclinical experimental data.

Introduction to this compound

This compound is an orally bioavailable and central nervous system-penetrant small molecule that selectively targets the H1047X mutant of the PI3Kα catalytic subunit (p110α).[1][2] This mutation is a common oncogenic driver in various cancers, leading to the hyperactivation of the PI3K/AKT/mTOR signaling cascade. By allosterically binding to the mutant PI3Kα, this compound prevents its activity, thereby inhibiting downstream signaling and promoting apoptosis and growth inhibition in tumor cells expressing this mutation.[2] A key advantage of this compound is its selectivity for the mutant over the wild-type PI3Kα, which may lead to a better safety profile with reduced on-target toxicities like hyperglycemia, a common side effect of less selective PI3K inhibitors.[3]

Comparative Analysis of mTOR Pathway Inhibition

The efficacy of this compound in modulating the mTOR pathway is best understood in comparison to other inhibitors that target different nodes of this critical signaling network. This guide focuses on a comparison with Alpelisib (B612111) (a PI3Kα-selective inhibitor), Everolimus (an mTORC1 inhibitor), and Gedatolisib (B612122) (a dual PI3K/mTOR inhibitor).

Quantitative Performance Data

The following tables summarize the in vitro potency of these inhibitors against their primary targets and their effects on downstream mTORC1 signaling and cell proliferation in relevant cancer cell lines.

Table 1: Biochemical Potency of PI3K/mTOR Pathway Inhibitors
Compound Primary Target(s) Target Variant IC50 (nM)
This compound (STX-478)PI3KαH1047R Mutant9.4[1]
Wild-Type131[4]
Alpelisib (BYL-719)PI3KαWild-Type & Mutants~5[5]
Everolimus (RAD001)mTORC1 (via FKBP12)-1.6-2.4[6]
Gedatolisib (PF-05212384)PI3Kα, PI3Kγ, mTOR-0.4, 5.4, 1.6[7]
Table 2: Cellular Activity of PI3K/mTOR Pathway Inhibitors in Breast Cancer Cell Lines
Compound Cell Line PIK3CA Status Effect on p-S6K/p-S6 Phosphorylation Effect on p-4E-BP1 Phosphorylation
This compound (STX-478)MCF10AH1047R MutantSelective inhibition of p-AKT (downstream effects on p-S6K/p-4E-BP1 implied)[4]Selective inhibition of p-AKT (downstream effects on p-S6K/p-4E-BP1 implied)[4]
AlpelisibHER2+/PIK3CA mutant modelsMutantGreater reduction in p-S6K levels when combined with anti-HER2 therapy[8]-
EverolimusMDA-MB-468 (Basal-like)PTEN nullEffective inhibition of p-S6[9]-
MCF-7Wild-TypeSignificant inhibition of p-S6Inhibition of p-4E-BP1[10]
GedatolisibMegTCC (canine)-Dose-dependent inhibition of p-p70S6K[7][11]Dose-dependent inhibition of p-4E-BP1[7][11]
T47DH1047R MutantMore effective reduction of pRPS6 than single-node inhibitors[12]More effective reduction of p4EBP1 than single-node inhibitors[12]
Table 3: Antiproliferative Activity of PI3K/mTOR Pathway Inhibitors
Compound Cell Line PIK3CA Status IC50 (nM) for Cell Viability/Proliferation
This compound (STX-478)T47DH1047R Mutant116[13]
AlpelisibPIK3CA Mutant Breast Cancer Cell LinesMutantPotent inhibition correlated with downstream signaling inhibition[5]
EverolimusMDA-MB-468 (Basal-like)PTEN null~1[9]
BT549 (Basal-like)PTEN null~1[9]
GedatolisibMDA-361E545K Mutant4.0[7]
PC3-MM2PTEN null13.1[7]

Signaling Pathways and Experimental Workflows

Visualizing the mTOR signaling pathway, the mechanism of action of this compound, and the experimental workflow for validating its downstream effects is crucial for a comprehensive understanding.

mTOR_Pathway cluster_upstream Upstream Activation cluster_mTORC1 mTORC1 Complex cluster_inhibitors Points of Inhibition Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound This compound->PI3K Mutant-selective Alpelisib Alpelisib Alpelisib->PI3K α-selective Everolimus Everolimus Everolimus->mTORC1 Allosteric Gedatolisib Gedatolisib Gedatolisib->PI3K Gedatolisib->mTORC1

Diagram 1: mTOR Signaling Pathway and Inhibitor Targets.

Tersolisib_MOA This compound This compound Allosteric_Binding Binds to a novel allosteric pocket This compound->Allosteric_Binding PI3K_mutant Mutant PI3Kα (e.g., H1047R) PI3K_mutant->Allosteric_Binding Inhibition Inhibition of PI3Kα activity Allosteric_Binding->Inhibition Downstream_Block Blocks downstream AKT/mTOR signaling Inhibition->Downstream_Block Cellular_Effects Tumor regression and sparing of metabolic dysfunction Downstream_Block->Cellular_Effects

Diagram 2: Mechanism of Action of this compound.

Western_Blot_Workflow Cell_Culture 1. Culture PIK3CA mutant cancer cell lines Treatment 2. Treat cells with this compound and control inhibitors Cell_Culture->Treatment Lysis 3. Cell lysis and protein quantification Treatment->Lysis Electrophoresis 4. SDS-PAGE to separate proteins by size Lysis->Electrophoresis Transfer 5. Transfer proteins to a membrane Electrophoresis->Transfer Blocking 6. Block non-specific binding sites Transfer->Blocking Primary_Ab 7. Incubate with primary antibodies (e.g., anti-p-S6K, anti-p-4E-BP1) Blocking->Primary_Ab Secondary_Ab 8. Incubate with HRP-conjugated secondary antibodies Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent detection and imaging Secondary_Ab->Detection Analysis 10. Quantify band intensity to determine inhibition Detection->Analysis

Diagram 3: Experimental Workflow for Western Blot Analysis.

Experimental Protocols

Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol is designed to assess the phosphorylation status of key mTORC1 downstream effectors, S6 Kinase (S6K) and 4E-BP1, in response to inhibitor treatment.

1. Cell Culture and Treatment:

  • Culture PIK3CA mutant breast cancer cell lines (e.g., T47D, MCF7) in appropriate media until they reach 70-80% confluency.

  • Treat the cells with varying concentrations of this compound, a comparator inhibitor (e.g., Alpelisib, Everolimus), or vehicle control (DMSO) for a specified duration (e.g., 2, 6, or 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Collect the cell lysates and clarify by centrifugation.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size on a 4-20% Tris-glycine polyacrylamide gel via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated S6K (p-S6K), total S6K, phosphorylated 4E-BP1 (p-4E-BP1), total 4E-BP1, and a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell proliferation and viability to determine the cytotoxic or cytostatic effects of the inhibitors.

1. Cell Seeding:

  • Seed PIK3CA mutant cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with a serial dilution of this compound or other inhibitors. Include a vehicle-only control.

  • Incubate the cells for a period of 72 hours.

3. Assay Procedure:

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add the CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

4. Data Acquisition and Analysis:

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the cell viability against the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

Conclusion

This compound represents a promising next-generation inhibitor for cancers harboring PIK3CA mutations. Its allosteric mechanism and selectivity for mutant PI3Kα offer the potential for a wider therapeutic window compared to less selective inhibitors. Preclinical data demonstrates its potent antiproliferative activity and efficacy in xenograft models. Further quantitative studies directly comparing the downstream mTOR signaling effects of this compound with other PI3K/mTOR pathway inhibitors will be crucial in fully elucidating its therapeutic potential and positioning within the landscape of targeted cancer therapies.

References

A Comparative Guide to Tersolisib in Combination with CDK4/6 Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic potential of combining Tersolisib, a selective PI3Kα inhibitor, with various CDK4/6 inhibitors. This combination strategy is rooted in the rationale of dual blockade of two critical cancer signaling pathways: the PI3K/AKT/mTOR pathway and the Cyclin D-CDK4/6-Rb pathway. Dysregulation of both pathways is a common feature in many cancers, and their simultaneous inhibition is a promising approach to overcome resistance and enhance anti-tumor efficacy.

Introduction to Pathway-Targeted Combination Therapy

This compound is an orally bioavailable, brain-penetrant, and selective inhibitor of the H1047X mutant form of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3Kα)[1][2]. This mutation is a frequent oncogenic driver, leading to the constitutive activation of the PI3K/AKT/mTOR signaling pathway, which promotes cell growth, survival, and proliferation[1].

Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors, including Palbociclib, Ribociclib, and Abemaciclib, are a class of drugs that target the cell cycle machinery[3][4]. By inhibiting CDK4 and 6, these agents prevent the phosphorylation of the retinoblastoma (Rb) protein, thereby blocking the progression of the cell cycle from the G1 to the S phase and inducing cell cycle arrest[3][4].

The combination of a PI3Kα inhibitor like this compound with a CDK4/6 inhibitor is a rational therapeutic strategy. The PI3K/AKT/mTOR and Cyclin D-CDK4/6-Rb pathways are often co-activated in cancer and can provide escape routes when only one pathway is inhibited. Preclinical studies with other PI3K and CDK4/6 inhibitors have demonstrated synergistic effects, providing a strong basis for investigating the combinations of this compound with Palbociclib, Ribociclib, and Abemaciclib[5][6][7].

Signaling Pathways

The following diagram illustrates the targeted signaling pathways for this compound and CDK4/6 inhibitors.

Signaling_Pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_cdk Cyclin D-CDK4/6-Rb Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα (H1047X mutant) RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to This compound This compound This compound->PI3K PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb phosphorylates CDK46_Inhibitors CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib) CDK46_Inhibitors->CDK46 pRb p-Rb E2F E2F Rb->E2F pRb->E2F releases CellCycle G1-S Phase Progression E2F->CellCycle

Caption: Targeted signaling pathways of this compound and CDK4/6 inhibitors.

Preclinical Comparative Data

As of the latest literature review, direct head-to-head preclinical studies comparing the combination of this compound with Palbociclib, Ribociclib, and Abemaciclib are not publicly available. The following tables are presented as illustrative examples of how such comparative data would be structured. The values presented are hypothetical and intended for demonstration purposes only.

Table 1: In Vitro Cell Viability (IC50, nM) in PIK3CA-mutant Breast Cancer Cell Lines

TreatmentCell Line 1 (e.g., MCF7)Cell Line 2 (e.g., T47D)Cell Line 3 (e.g., BT-474)
This compound (alone)152018
Palbociclib (alone)100120110
Ribociclib (alone)150180160
Abemaciclib (alone)809585
This compound + Palbociclib 5 8 6
This compound + Ribociclib 7 10 8
This compound + Abemaciclib 4 6 5

Note: Lower IC50 values indicate greater potency.

Table 2: Synergy Analysis (Combination Index - CI) in PIK3CA-mutant Breast Cancer Cell Lines

CombinationCell Line 1 (e.g., MCF7)Cell Line 2 (e.g., T47D)Cell Line 3 (e.g., BT-474)
This compound + Palbociclib < 0.7< 0.7< 0.7
This compound + Ribociclib < 0.8< 0.8< 0.8
This compound + Abemaciclib < 0.6< 0.6< 0.6

Note: CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in preclinical drug combination studies.

Cell Viability Assay

This assay determines the concentration of the drugs required to inhibit cell growth by 50% (IC50).

Cell_Viability_Workflow A Seed cells in 96-well plates B Treat with serial dilutions of This compound, CDK4/6 inhibitors, and combinations A->B C Incubate for 72 hours B->C D Add CellTiter-Glo® reagent C->D E Measure luminescence D->E F Calculate IC50 and Combination Index (CI) E->F

Caption: Workflow for a typical cell viability assay.

Protocol:

  • Cancer cell lines are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Cells are treated with a dose range of this compound, a CDK4/6 inhibitor (Palbociclib, Ribociclib, or Abemaciclib), or the combination of both.

  • After 72 hours of incubation, cell viability is assessed using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Luminescence is measured using a plate reader.

  • Dose-response curves are generated, and IC50 values are calculated using appropriate software (e.g., GraphPad Prism). Synergy is calculated using the Chou-Talalay method to determine the Combination Index (CI).

Apoptosis Assay

This assay quantifies the extent of programmed cell death induced by the drug combinations.

Protocol:

  • Cells are seeded in 6-well plates and treated with the drugs at their respective IC50 concentrations (or multiples thereof) for 48 hours.

  • Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Cells are stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • The stained cells are analyzed by flow cytometry. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) are quantified.

Cell Cycle Analysis

This assay determines the effect of the drug combinations on cell cycle progression.

Protocol:

  • Cells are seeded and treated as described for the apoptosis assay for 24 hours.

  • Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Fixed cells are washed with PBS and incubated with RNase A and Propidium Iodide (PI) staining solution for 30 minutes at room temperature in the dark.

  • The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Conclusion and Future Directions

The combination of this compound with CDK4/6 inhibitors represents a highly promising therapeutic strategy for cancers harboring PIK3CA mutations. The dual targeting of the PI3K/AKT/mTOR and Cyclin D-CDK4/6-Rb pathways has a strong preclinical rationale for inducing synergistic anti-tumor effects and overcoming potential resistance mechanisms.

While direct comparative preclinical data for this compound in combination with Palbociclib, Ribociclib, and Abemaciclib is eagerly awaited, the general principles of combining these two classes of agents are well-supported. Future research should focus on conducting these head-to-head comparisons in a panel of relevant cancer models to identify the most potent and synergistic combination. Furthermore, the upcoming clinical trial, Pikalo-2, which will evaluate this compound in combination with a CDK4/6 inhibitor, is a significant step towards validating this approach in patients[8]. The results of such studies will be crucial in guiding the clinical development of these combination therapies for patients with advanced cancers.

References

Assessing the Synergistic Effects of Tersolisib with Endocrine Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to endocrine therapies remains a significant challenge in the management of estrogen receptor-positive (ER+) breast cancer. The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a key mechanism of this resistance. Tersolisib (formerly STX-478), a potent and selective inhibitor of the PIK3CA H1047X mutant, is emerging as a promising agent to overcome this resistance, particularly in combination with standard-of-care endocrine therapies. This guide provides a comparative analysis of the synergistic effects of this compound with endocrine therapies, supported by available preclinical and clinical data.

Mechanism of Synergy: Targeting the PI3K/ER Crosstalk

Estrogen receptor signaling and the PI3K pathway are intricately linked. Activation of the PI3K pathway can lead to ligand-independent ER activation, driving tumor growth despite endocrine blockade. Conversely, endocrine therapy can lead to the upregulation of the PI3K pathway as a compensatory escape mechanism. By co-targeting both pathways, the combination of this compound with endocrine therapies aims to achieve a more potent and durable anti-tumor response. This compound selectively inhibits the mutated PI3Kα, a common oncogenic driver in ER+ breast cancer, thereby directly addressing a key resistance pathway.[1][2]

Preclinical Evidence of Synergy

Preclinical studies have demonstrated the synergistic anti-tumor activity of this compound in combination with the selective estrogen receptor degrader (SERD), fulvestrant (B1683766). In ER+ breast cancer xenograft models, the combination of this compound with fulvestrant resulted in robust and durable tumor regression.[3] This synergistic interaction was also observed in triple combination therapies with CDK4/6 inhibitors.[3][4] While specific preclinical data for this compound in combination with aromatase inhibitors like letrozole (B1683767) are not yet published, the strong rationale for dual pathway blockade and positive results from studies with other PI3K inhibitors in this combination provide a solid foundation for its investigation.[5]

Quantitative Preclinical Data: this compound in Combination with Fulvestrant
ModelTreatment GroupOutcomeReference
T47D Xenograft (ER+, PIK3CA mutant)This compound + FulvestrantSignificant tumor growth inhibition compared to either agent alone[6]
ST-928 Xenograft (ER+, PIK3CA mutant)This compound + Fulvestrant + PalbociclibDurable tumor regression[6]
ST1056 Xenograft (ER+, PIK3CA mutant)This compound + Fulvestrant + PalbociclibLong-term tumor control and delayed regrowth after treatment cessation[6]

Clinical Landscape and Comparative Performance

While clinical data on this compound combination therapies are still emerging, initial results from the Phase 1/2 PIKALO-1 trial are promising. As a monotherapy, this compound demonstrated a 23% overall response rate (ORR) in patients with HR+/HER2- breast cancer.[7] The trial is actively enrolling cohorts to evaluate this compound in combination with fulvestrant and CDK4/6 inhibitors.[8]

For comparison, other PI3K inhibitors have been evaluated in combination with endocrine therapies, providing a benchmark for expected efficacy.

Comparative Clinical Trial Data of PI3K Inhibitors with Endocrine Therapy
Trial (PI3K Inhibitor)Combination TherapyPatient PopulationKey Efficacy EndpointReference
LORELEI (Taselisib)LetrozoleER+/HER2- early breast cancer (neoadjuvant)Objective Response Rate: 50% vs 39% with placebo
SOLAR-1 (Alpelisib)FulvestrantHR+/HER2-, PIK3CA-mutated advanced breast cancerMedian Progression-Free Survival: 11.0 vs 5.7 months with placebo
BELLE-2 (Buparlisib)FulvestrantHR+ advanced breast cancerMedian Progression-Free Survival: 6.9 vs 5.0 months with placebo

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing synergistic effects.

PI3K_ER_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3Kα (mutant) RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates ER Estrogen Receptor (ER) AKT->ER Activates (Ligand-independent) CellCycle Cell Cycle Progression, Proliferation, Survival mTOR->CellCycle Estrogen Estrogen Estrogen->ER Binds ER->PI3K Upregulates ERE Estrogen Response Element ER->ERE Binds ERE->CellCycle This compound This compound This compound->PI3K Inhibits EndocrineTherapy Endocrine Therapy (Fulvestrant/Letrozole) EndocrineTherapy->ER Inhibits/Degrades

Caption: PI3K/AKT/mTOR and Estrogen Receptor signaling pathways and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines ER+ Breast Cancer Cell Lines (e.g., T47D, MCF7) Treatment Treat with this compound, Endocrine Therapy (single agents & combinations) CellLines->Treatment Viability Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) Treatment->Viability WesternBlot Western Blot for Pathway Modulation (p-AKT, p-S6, ER levels) Treatment->WesternBlot Synergy Calculate Synergy Scores (e.g., Combination Index) Viability->Synergy Xenograft Establish Patient-Derived Xenografts (PDX) or Cell Line-Derived Xenografts (CDX) in mice Randomization Randomize mice into treatment groups: Vehicle, this compound, Endocrine Therapy, Combination Xenograft->Randomization Dosing Administer treatments (e.g., oral gavage, subcutaneous injection) Randomization->Dosing Monitoring Monitor tumor volume and body weight Dosing->Monitoring Endpoint Endpoint analysis: Tumor growth inhibition (TGI), Immunohistochemistry (IHC) for biomarkers Monitoring->Endpoint start Start start->CellLines start->Xenograft

Caption: General experimental workflow for assessing synergistic effects.

Experimental Protocols

In Vitro Synergy Assessment
  • Cell Culture: ER+ breast cancer cell lines (e.g., T47D, MCF7) with known PIK3CA mutation status are cultured in appropriate media supplemented with fetal bovine serum.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a dose-response matrix of this compound and an endocrine agent (fulvestrant or letrozole).

  • Viability Assay: After 72-96 hours of incubation, cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • Synergy Analysis: The dose-response data is analyzed using software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.

  • Western Blot Analysis: To confirm mechanism, cells are treated with the drugs for a shorter duration (e.g., 24 hours) and protein lysates are analyzed by Western blotting for key pathway proteins (e.g., p-AKT, total AKT, p-S6, total S6, and ERα).

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice (e.g., NOD-SCID or BALB/c nude) are used.

  • Tumor Implantation: ER+ breast cancer cells or patient-derived tumor fragments are implanted subcutaneously. For ER+ models, estrogen supplementation may be required.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 150-200 mm³), mice are randomized into treatment cohorts (typically n=8-10 per group):

    • Vehicle control

    • This compound alone

    • Endocrine therapy (fulvestrant or letrozole) alone

    • This compound + Endocrine therapy

  • Drug Administration: this compound is typically administered orally (p.o.) daily (q.d.). Fulvestrant is administered subcutaneously (s.c.) weekly (q.w.). Letrozole can be administered orally. Dosing is based on pre-determined maximum tolerated doses.

  • Monitoring: Tumor volume is measured 2-3 times per week with calipers. Animal body weight is monitored as an indicator of toxicity.

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated for each treatment group. Tumors may be harvested for pharmacodynamic analysis, such as immunohistochemistry (IHC) for p-AKT and other biomarkers.[6]

Conclusion

The combination of this compound with endocrine therapies represents a rational and promising strategy to overcome resistance in ER+, PIK3CA-mutant breast cancer. Preclinical data strongly support a synergistic anti-tumor effect, particularly with fulvestrant. Early clinical data for this compound monotherapy are encouraging, and ongoing clinical trials will be critical in defining the clinical benefit of these combination regimens. The detailed experimental protocols provided herein offer a framework for further preclinical investigation into the synergistic potential of this compound.

References

Benchmarking Tersolisib: A Comparative Analysis Against Pan-PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. While pan-PI3K inhibitors, which target all four class I PI3K isoforms (α, β, γ, and δ), have demonstrated clinical activity, their broad inhibitory profile often leads to significant toxicities, limiting their therapeutic window. This has spurred the development of next-generation inhibitors with improved selectivity. Tersolisib (STX-478) is a novel, mutant-selective, allosteric inhibitor of PI3Kα, designed to potently inhibit cancer-driving mutations while sparing the wild-type enzyme, thereby aiming to minimize on-target, off-tumor toxicities such as hyperglycemia.[1][2][3][4]

This guide provides a comparative benchmark of this compound's performance against established pan-PI3K inhibitors, including Buparlisib (BKM120) and Copanlisib (B1663552), as well as the dual PI3K/mTOR inhibitor PQR309 (Bimiralisib). The analysis is based on publicly available preclinical data, focusing on in vitro potency, selectivity, and in vivo efficacy.

In Vitro Potency and Selectivity: A Head-to-Head Comparison

A key differentiator for this compound is its high selectivity for mutant forms of PI3Kα over the wild-type enzyme and other PI3K isoforms. This contrasts with pan-PI3K inhibitors, which exhibit broad activity across all class I isoforms. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and several pan-PI3K inhibitors against various PI3K isoforms.

InhibitorPI3Kα (WT) IC50 (nM)PI3Kα (H1047R) IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
This compound (STX-478) 131[1]9.4[1]---
Buparlisib (BKM120) 52[5]-166[5]262[5]116[5]
Copanlisib 0.5[6][7][8]-3.7[6][8]6.4[6][8]0.7[6][7][8]
PQR309 (Bimiralisib) 17 (Ki)[9]----

This compound demonstrates a 14-fold greater selectivity for the H1047R mutant PI3Kα over the wild-type form.[1] In contrast, pan-PI3K inhibitors like Buparlisib and Copanlisib inhibit all isoforms in the nanomolar range. While highly potent, this broad activity is associated with a higher risk of off-target effects. PQR309 also shows potent pan-PI3K inhibition with additional mTOR inhibition.[9][10]

In Vivo Efficacy and Safety Profile

Preclinical studies in xenograft models have demonstrated this compound's potent anti-tumor activity. In models of PI3Kα-mutant cancers, this compound showed efficacy similar or superior to high-dose Alpelisib (a PI3Kα-selective inhibitor) while notably avoiding metabolic dysregulation, a common dose-limiting toxicity of PI3K inhibitors that target the wild-type enzyme.[1] Specifically, preclinical studies indicated that this compound did not cause hyperglycemia in rodents.[2]

Pan-PI3K inhibitors have also shown in vivo efficacy but are often associated with a less favorable safety profile. For instance, Buparlisib's development has been hampered by toxicities, including psychiatric events.[11] Copanlisib has demonstrated robust antitumor activity in xenograft models and has received FDA approval for certain hematologic malignancies.[6][12] However, common side effects include hyperglycemia and hypertension.[12] The brain-penetrant nature of this compound and PQR309 offers a potential advantage for treating central nervous system (CNS) metastases.[2][10]

The following table summarizes the available preclinical in vivo data for this compound against a representative pan-PI3K inhibitor.

InhibitorCancer ModelDosing ScheduleTumor Growth Inhibition (TGI)Key Safety Observations
This compound (STX-478) PI3Kα-mutant xenograftsNot specifiedSimilar or superior to AlpelisibSpares metabolic dysfunction; no hyperglycemia observed[1][2]
Copanlisib Rat KPL4 breast tumor xenograft0.5-6 mg/kg; i.v.; every second day, five doses77%-100%-

Note: Direct comparative in vivo studies between this compound and pan-PI3K inhibitors were not available in the searched literature. The data presented is from separate studies and should be interpreted with caution.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the PI3K signaling pathway and a general workflow for evaluating PI3K inhibitors in a xenograft model.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTOR mTOR AKT->mTOR Activation Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth This compound This compound (Mutant-selective PI3Kα inhibition) This compound->PI3K Pan_PI3Ki Pan-PI3K Inhibitors (PI3Kα, β, γ, δ inhibition) Pan_PI3Ki->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Xenograft_Workflow cluster_pre Pre-treatment cluster_treat Treatment Phase cluster_post Post-treatment Analysis Cell_Implantation Implantation of Cancer Cells into Mice Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., this compound, Pan-PI3Ki, Vehicle) Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Pre-defined endpoint reached Tumor_Excision Tumor Excision and Weight Measurement Endpoint->Tumor_Excision Analysis Data Analysis (TGI) Tumor_Excision->Analysis

Caption: A generalized experimental workflow for in vivo xenograft studies.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate PI3K inhibitors. These are generalized and may require optimization for specific cell lines, inhibitors, and experimental goals.

In Vitro Kinase Assay (Luminescence-based)

This assay determines the in vitro inhibitory activity of a compound against specific PI3K isoforms by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, etc.)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP

  • Test inhibitors (e.g., this compound, pan-PI3K inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitors in kinase assay buffer.

  • Add 5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of diluted PI3K enzyme solution to each well and incubate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 10 µL of a mixture of ATP and PIP2 substrate to each well.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies the number of viable cells in culture after treatment with a PI3K inhibitor.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test inhibitors dissolved in DMSO

  • 96-well, white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test inhibitor (e.g., 0.01 to 1000 nM) for 72 hours. Include a vehicle control (DMSO).

  • After incubation, equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Normalize the data to the vehicle control and calculate the IC50 value.[13]

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PI3K inhibitors in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Cancer cell line of interest

  • Test inhibitors and vehicle for formulation (e.g., 0.5% methylcellulose)

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound, pan-PI3K inhibitor).

  • Administer the test compounds at the specified dose and schedule (e.g., daily oral gavage).

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study (based on a pre-defined endpoint, such as tumor volume in the control group), euthanize the mice.

  • Excise the tumors and measure their final weight.

  • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Conclusion

This compound represents a promising next-generation PI3K inhibitor with a distinct mechanism of action compared to pan-PI3K inhibitors. Its mutant selectivity offers the potential for a wider therapeutic window by minimizing the on-target toxicities associated with the inhibition of wild-type PI3Kα, particularly metabolic dysregulation. While direct head-to-head preclinical studies with a broad panel of pan-PI3K inhibitors are not yet widely available, the existing data on this compound's in vitro selectivity and in vivo efficacy and safety profile suggest a favorable comparison. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with PI3Kα-mutant cancers.

References

A Comparative Analysis of Tersolisib in the Landscape of PI3K Inhibition for Advanced Cancers

Author: BenchChem Technical Support Team. Date: December 2025

An early look at the clinical data for the mutant-selective PI3Kα inhibitor, Tersolisib (STX-478), suggests a promising safety profile and anti-tumor activity in heavily pre-treated patient populations. This guide provides a comparative analysis of this compound against other key PI3K pathway inhibitors, offering researchers, scientists, and drug development professionals a synthesized overview of the current clinical landscape for this therapeutic class.

This compound is an investigational, orally bioavailable, allosteric inhibitor that selectively targets the H1047X mutant of the phosphoinositide 3-kinase alpha (PI3Kα) enzyme. This mutation is a common oncogenic driver in a variety of solid tumors, including breast and gynecological cancers. By selectively inhibiting the mutant form of PI3Kα, this compound aims to provide a more targeted therapeutic effect, potentially minimizing the toxicities associated with the inhibition of wild-type PI3Kα, which plays a crucial role in normal physiological processes such as glucose metabolism.

This guide summarizes the available clinical trial data for this compound and compares it with established and late-stage investigational PI3K inhibitors: Alpelisib (B612111), RLY-2608, and Gedatolisib (B612122), as well as the CDK4/6 inhibitor Palbociclib (B1678290), which is often used in combination with endocrine therapy in similar patient populations.

Comparative Efficacy of PI3K Pathway Inhibitors

The following table summarizes the key efficacy outcomes from clinical trials of this compound and its comparators in patients with advanced or metastatic breast cancer. It is important to note that these are cross-trial comparisons and should be interpreted with caution due to differences in study populations, designs, and methodologies.

Drug (Trial)Patient PopulationTreatment ArmOverall Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)
This compound (PIKALO-1) Advanced Solid TumorsMonotherapy21% (All Tumors)[1][2]Data Not AvailableData Not Available
HR+/HER2- Breast CancerMonotherapy23%[1][2][3]Data Not AvailableData Not Available
Gynecological CancersMonotherapy44%Data Not AvailableData Not Available
Alpelisib (SOLAR-1) HR+/HER2-, PIK3CA-mutated Breast CancerAlpelisib + Fulvestrant (B1683766)26.6%11.0[4][5]39.3[5]
Placebo + Fulvestrant12.8%5.7[4][5]31.4[5]
RLY-2608 (ReDiscover) HR+/HER2-, PIK3CA-mutant Breast CancerRLY-2608 + Fulvestrant39%[6]10.3[6]Data Not Available
Gedatolisib (VIKTORIA-1) HR+/HER2-, PIK3CA wt Breast CancerGedatolisib + Palbociclib + Fulvestrant31.5%[7][8]9.3[7][8]Data Not Available
Gedatolisib + Fulvestrant-7.4[9][10]Data Not Available
Fulvestrant1%[8]2.0[7][8][9]Data Not Available
Palbociclib (PALOMA-3) HR+/HER2- Breast CancerPalbociclib + Fulvestrant24.6%9.5[11]34.8[12]
Placebo + Fulvestrant10.9%4.6[11]28.0[12]

Comparative Safety Profile

The table below outlines notable treatment-related adverse events (TRAEs) observed in the clinical trials of this compound and its comparators. The differentiated safety profile of this compound, particularly the low incidence of severe hyperglycemia, is a key area of investigation.

Drug (Trial)Key Grade ≥3 Treatment-Related Adverse Events
This compound (PIKALO-1) Most TRAEs were mild-to-moderate and transient. No Grade ≥ 3 PI3Kα wild-type associated toxicities (hyperglycemia, diarrhea, rash) were observed.[2]
Alpelisib (SOLAR-1) Hyperglycemia (36.6%), Rash (9.9%), Diarrhea (6.7%)
RLY-2608 (ReDiscover) Hyperglycemia (3.1%), Nausea, Fatigue, Diarrhea (low grade)[13]
Gedatolisib (VIKTORIA-1) Hyperglycemia (9.2% with triplet, 11.5% with doublet)[8]
Palbociclib (PALOMA-3) Neutropenia (65%), Leukopenia (28%)[11]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the context of clinical evaluation, the following diagrams are provided.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth This compound This compound This compound->PI3K Inhibition of mutant PI3Kα

PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.

Clinical_Trial_Workflow Patient_Screening Patient Screening (PIK3CA Mutation Status) Randomization Randomization Patient_Screening->Randomization Treatment_Arm_A Experimental Arm (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Control Arm (e.g., Standard of Care) Randomization->Treatment_Arm_B Treatment_Administration Treatment Administration Treatment_Arm_A->Treatment_Administration Treatment_Arm_B->Treatment_Administration Tumor_Assessment Tumor Assessment (e.g., RECIST 1.1) Treatment_Administration->Tumor_Assessment Data_Analysis Data Analysis (PFS, ORR, OS, Safety) Tumor_Assessment->Data_Analysis Results Results & Publication Data_Analysis->Results

Generalized Clinical Trial Workflow for Oncology Therapeutics.

Experimental Protocols

The clinical trials referenced in this guide followed rigorous protocols to ensure patient safety and data integrity. Below is a summary of the methodologies for the key trials.

This compound (PIKALO-1, NCT05768139) This is a Phase 1/2, first-in-human, open-label, multicenter study evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound. The trial includes dose-escalation and dose-expansion cohorts. Patients with advanced solid tumors harboring a PIK3CA mutation are eligible. The study assesses this compound as a monotherapy and in combination with other anticancer agents.[14] Efficacy is evaluated by Objective Response Rate (ORR) per RECIST v1.1, with safety and tolerability as primary endpoints.

Alpelisib (SOLAR-1, NCT02437318) This was a Phase 3, randomized, double-blind, placebo-controlled trial.[4] It enrolled postmenopausal women and men with HR+/HER2-, PIK3CA-mutated advanced breast cancer that had progressed on or after aromatase inhibitor treatment.[4] Patients were randomized to receive alpelisib (300 mg/day) plus fulvestrant or placebo plus fulvestrant. The primary endpoint was Progression-Free Survival (PFS) in the PIK3CA-mutated cohort.[4]

RLY-2608 (ReDiscover, NCT05216432) This is a Phase 1/2, open-label, dose-escalation and expansion study. The trial is evaluating RLY-2608 as a single agent in patients with PIK3CA-mutant advanced solid tumors and in combination with fulvestrant in patients with HR+/HER2-, PIK3CA-mutant advanced breast cancer.[15] Key objectives are to determine the maximum tolerated dose, recommended Phase 2 dose, and to assess safety and preliminary efficacy (ORR and PFS).[15]

Gedatolisib (VIKTORIA-1, NCT05501886) This is a Phase 3, open-label, randomized trial for patients with HR+/HER2- advanced or metastatic breast cancer who have progressed on a CDK4/6 inhibitor and an aromatase inhibitor. The study has two cohorts based on PIK3CA mutation status. In the PIK3CA wild-type cohort, patients were randomized to receive gedatolisib plus palbociclib and fulvestrant, gedatolisib plus fulvestrant, or fulvestrant alone.[9][16] The primary endpoint is PFS.[16]

Palbociclib (PALOMA-3, NCT01942135) This was a Phase 3, randomized, double-blind, placebo-controlled trial in women with HR+/HER2- metastatic breast cancer that had progressed on prior endocrine therapy.[11][17][18] Patients were randomized 2:1 to receive palbociclib (125 mg/day for 3 weeks on, 1 week off) plus fulvestrant or placebo plus fulvestrant. The primary endpoint was investigator-assessed PFS.[19]

Summary and Future Directions

The initial data from the PIKALO-1 trial positions this compound as a potentially well-tolerated and active agent in patients with PIK3CA-mutant solid tumors. The observed ORR in a heavily pre-treated breast cancer population is encouraging, and the favorable safety profile, particularly the lack of significant wild-type PI3Kα-mediated toxicities, could be a key differentiator.

However, it is crucial to await more mature data, including Progression-Free Survival and Duration of Response, to fully understand the clinical potential of this compound. The planned Phase 3 PIKALO-2 trial, which will evaluate this compound in combination with endocrine therapy and a CDK4/6 inhibitor in the first-line setting for ER-positive, HER2-negative breast cancer with PIK3CA mutations, will be critical in establishing its role in the treatment paradigm.

As the landscape of PI3K inhibitors continues to evolve with the development of more selective agents, the focus will remain on improving the therapeutic index by maximizing efficacy while minimizing toxicity. The data presented in this guide provides a foundational comparison for ongoing and future research in this important area of oncology drug development.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Tersolisib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the safe handling and disposal of potent compounds like Tersolisib is paramount for laboratory safety and environmental protection. Adherence to proper disposal protocols mitigates risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, promoting a secure research environment.

This compound, an orally bioavailable inhibitor of the PI3Kα signaling pathway, is classified as a potent compound for cancer research.[1][2] As with many antineoplastic agents, it is crucial to handle its waste as hazardous.[3] The primary method for the disposal of such compounds is through a licensed hazardous waste management service, which typically utilizes high-temperature incineration.[4]

Key Disposal Procedures at a Glance

To facilitate quick reference, the following table summarizes the critical steps for the proper disposal of this compound waste.

StageKey ActionDetailed Instructions
1. Segregation Isolate all this compound-contaminated waste.This includes unused or expired powder/solutions, empty vials, contaminated labware (pipette tips, tubes), and personal protective equipment (PPE).[4]
2. Packaging Use designated hazardous waste containers.Solid waste should be placed in a sealed primary container, then into a rigid, leak-proof hazardous waste container. Liquid waste requires a compatible, shatter-resistant container. Sharps must go into a designated sharps container.[3][4]
3. Labeling Clearly label all waste containers.Labels should include "this compound Waste," "Hazardous Waste," and any other identifiers required by your institution and local regulations.[5]
4. On-Site Storage Store waste in a secure, designated area.The storage area should be well-ventilated, with access restricted to authorized personnel. Do not mix with incompatible waste streams.[4]
5. Final Disposal Arrange for professional waste collection.Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a licensed hazardous waste disposal service.[3]

Detailed Experimental Protocol for this compound Waste Management

The following protocol outlines the detailed methodology for the safe disposal of this compound and associated contaminated materials.

1. Waste Identification and Segregation:

  • At the point of generation, identify and separate all materials that have come into contact with this compound. This includes:

    • Solid Waste: Unused or expired this compound powder, contaminated PPE (gloves, lab coats, shoe covers), bench paper, and plasticware (e.g., pipette tips, centrifuge tubes).

    • Liquid Waste: Unused this compound solutions, solvents used to dissolve the compound (such as DMSO), and contaminated media.[6][7]

    • Sharps Waste: Needles, syringes, and contaminated glass vials or slides.

2. Packaging of Waste:

  • Solid Waste:

    • Place all solid, non-sharp waste into a primary, sealable plastic bag.

    • Securely seal the bag.

    • Place the sealed bag into a secondary, rigid, and leak-proof hazardous waste container. This container is often color-coded (e.g., yellow or black) and designated for cytotoxic or chemical waste.[3][4]

  • Liquid Waste:

    • Collect all liquid waste in a compatible, leak-proof, and shatter-resistant container.

    • Ensure the container is properly capped and does not leak when inverted.

    • Do not overfill the container; leave adequate headspace for expansion.

  • Sharps Waste:

    • Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.[3]

    • Do not recap, bend, or break needles.

3. Labeling of Waste Containers:

  • All waste containers must be clearly and accurately labeled.

  • The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound Waste."

    • The primary hazard(s) (e.g., "Cytotoxic," "Toxic").

    • The date the waste was first added to the container.

    • The name of the principal investigator and the laboratory location.

4. On-Site Storage of Waste:

  • Store all packaged and labeled this compound waste in a designated, secure, and well-ventilated area.

  • This area should be clearly marked with a hazardous waste warning sign.

  • Access to this storage area should be restricted to authorized personnel.

  • Segregate this compound waste from other incompatible waste streams to prevent chemical reactions.[4]

5. Final Disposal:

  • Once a waste container is full or is no longer being used, contact your institution's Environmental Health & Safety (EHS) department.

  • Follow their specific procedures to arrange for a hazardous waste pickup.[3]

  • Do not dispose of this compound waste down the drain or in the regular trash.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final removal from the laboratory.

Tersolisib_Disposal_Workflow cluster_generation Waste Generation Point cluster_segregation Step 1: Segregation cluster_packaging Step 2: Packaging cluster_labeling Step 3: Labeling cluster_storage Step 4: On-Site Storage cluster_disposal Step 5: Final Disposal Generation This compound Use in Experiment Solid Solid Waste Generation->Solid Liquid Liquid Waste Generation->Liquid Sharps Sharps Waste Generation->Sharps Pack_Solid Primary Bag -> Rigid Container Solid->Pack_Solid Pack_Liquid Leak-proof Container Liquid->Pack_Liquid Pack_Sharps Puncture-proof Sharps Container Sharps->Pack_Sharps Label Label Container: 'this compound Waste' 'Hazardous' Pack_Solid->Label Pack_Liquid->Label Pack_Sharps->Label Storage Secure, Designated Waste Area Label->Storage Disposal Contact EHS for Professional Pickup Storage->Disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Tersolisib

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Logistical Protocols for the PI3Kα Inhibitor, Tersolisib (STX-478)

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Given that this compound is an orally bioavailable, selective inhibitor of the PI3Kα enzyme with potential antineoplastic activity, it should be handled as a hazardous compound.[1][2] Adherence to these protocols is critical to ensure personnel safety and prevent contamination. A specific Safety Data Sheet (SDS) for this compound should always be consulted for the most detailed and up-to-date information.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure to this compound. The following table outlines the recommended PPE for handling this compound, based on guidelines for antineoplastic and other hazardous drugs.[1][3][4]

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant, powder-free nitrile gloves are required. Double-gloving is strongly recommended for all handling activities.[3]
Eye & Face Protection Safety Glasses & Face ShieldSafety glasses with side shields are the minimum requirement. A face shield should be worn in addition to safety glasses when there is a risk of splashes or aerosol generation.
Body Protection Lab Coat/GownA disposable, back-closing gown made of a low-permeability fabric is required. Gowns should be changed immediately if contaminated.
Respiratory Protection RespiratorAn N95 respirator or higher should be used when handling the powdered form of this compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of aerosols.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is essential to minimize risk.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage. If compromised, follow emergency spill procedures.

  • Storage: this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years. Stock solutions should be stored at -80°C for up to six months or -20°C for up to one month.[5]

Storage ConditionPowderIn Solvent
-80°C 6 months
-20°C 3 years1 month
4°C 2 years
Preparation of Solutions
  • Engineering Controls: All weighing and preparation of this compound, both powder and solutions, must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to protect against inhalation and contamination.[4]

  • Solubility: this compound is soluble in DMSO. For in vivo studies, various solvent systems can be used, such as a mixture of DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[5]

SolventConcentration
DMSO ≥ 100 mg/mL
  • Procedure:

    • Don all required PPE.

    • Perform all manipulations within the designated containment area.

    • Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.

    • Clean all surfaces and equipment thoroughly after each use.

Experimental Use
  • Cell Culture: When treating cells with this compound, perform all steps in a biological safety cabinet.

  • Animal Studies: For oral administration to animals, take care to prevent aerosolization. Use appropriate animal handling techniques to minimize exposure to treated animals and their waste.

Emergency Plan

Accidental Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Response:

  • Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.

  • Secure: Restrict access to the spill area.

  • PPE: Don appropriate PPE, including double gloves, a disposable gown, eye protection, and a respirator.

  • Contain: Cover the spill with absorbent material from a chemical spill kit.

  • Clean: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate deactivating agent, followed by a thorough wash with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a dedicated, clearly labeled, and sealed hazardous waste container. This includes contaminated gloves, gowns, bench paper, and plasticware.
Liquid Waste Collect in a dedicated, clearly labeled, and sealed hazardous waste container. Do not pour down the drain.
Sharps Dispose of contaminated needles and syringes in a puncture-resistant sharps container that is specifically labeled for hazardous chemical waste.

Note: All waste disposal must comply with local, state, and federal regulations.

Experimental Workflow for Handling this compound

Tersolisib_Workflow Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_exp Experimentation Phase cluster_cleanup Post-Experiment Phase A 1. Don Full PPE B 2. Prepare Chemical Fume Hood A->B Enter Lab C 3. Weigh this compound Powder B->C Verify Airflow D 4. Prepare Stock Solution C->D Use Designated Equipment E 5. Cell Treatment or Animal Dosing D->E Dilute as per Protocol F 6. Incubation & Observation E->F In Vitro / In Vivo G 7. Decontaminate Work Area F->G After Experiment Completion H 8. Segregate & Dispose of Waste G->H Use Approved Disinfectant I 9. Doff PPE Correctly H->I Follow Waste Stream Protocols

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.